Technical Documentation Center

anilino(phenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: anilino(phenyl)acetic acid
  • CAS: 3684-12-6

Core Science & Biosynthesis

Foundational

Advanced Synthesis Guide: Anilino(phenyl)acetic Acid

Executive Summary Anilino(phenyl)acetic acid (also known as -phenyl-2-phenylglycine or -anilinophenylacetic acid) is a critical non-natural amino acid scaffold. It serves as a vital intermediate in the synthesis of semi-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anilino(phenyl)acetic acid (also known as


-phenyl-2-phenylglycine or 

-anilinophenylacetic acid) is a critical non-natural amino acid scaffold. It serves as a vital intermediate in the synthesis of semi-synthetic penicillins, cephalosporins, and various peptidomimetics. Its structure—featuring a secondary amine and a carboxylic acid attached to a chiral center—makes it a versatile building block for diversity-oriented synthesis.

This technical guide details three distinct synthesis pathways, ranked by their utility in modern laboratory and industrial settings. We prioritize the Petasis Borono-Mannich reaction for its convergence and green chemistry metrics, followed by the classical Strecker synthesis and the traditional Nucleophilic Substitution .

Pathway 1: The Petasis Borono-Mannich Reaction (Recommended)

The Petasis reaction is the most elegant and modern approach for synthesizing anilino(phenyl)acetic acid. It is a multicomponent reaction (MCR) that condenses an amine, a carbonyl, and an organoboronic acid.[1][2][3][4]

Core Advantages
  • Convergence: Assembles the scaffold in a single step from three stable precursors.

  • Green Chemistry: Avoids toxic cyanides (unlike Strecker) and hazardous halides (unlike Substitution).

  • Stereocontrol: Highly amenable to asymmetric induction using chiral amines or catalysts.

Mechanism

The reaction proceeds via the formation of an iminium ion intermediate, followed by the formation of an "ate" complex with the boronate. The irreversible intramolecular transfer of the phenyl group from boron to the iminium carbon forms the C-C bond.

PetasisMechanism cluster_0 Precursors Gly Glyoxylic Acid (CHO-COOH) Imine Iminium Intermediate [Ph-NH=CH-COOH]+ Gly->Imine Condensation Ani Aniline (Ph-NH2) Ani->Imine Bor Phenylboronic Acid (Ph-B(OH)2) Ate Boronate 'Ate' Complex Bor->Ate Imine->Ate + Boronic Acid Prod Anilino(phenyl)acetic Acid Ate->Prod Intramolecular Phenyl Transfer

Figure 1: Mechanistic pathway of the Petasis reaction showing the assembly of the three components.

Experimental Protocol

Scale: 10 mmol Reagents:

  • Glyoxylic acid monohydrate (0.92 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Phenylboronic acid (1.22 g, 10 mmol)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH) - 20 mL

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve glyoxylic acid monohydrate in 20 mL of DCM.

  • Imine Formation: Add aniline dropwise while stirring. The solution may warm slightly as the imine/iminium species forms. Stir for 15 minutes at room temperature.

  • Boronic Acid Addition: Add phenylboronic acid in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. For sterically hindered substrates, mild heating (reflux in DCM, ~40°C) or microwave irradiation (80°C, 10 min) can accelerate the reaction.

  • Workup: The product often precipitates directly from DCM. Filter the solid and wash with cold DCM. If soluble, evaporate the solvent and recrystallize from ethanol/water.

  • Yield: Typical yields range from 75% to 90%.

Pathway 2: The Strecker Synthesis (Classical)

The Strecker synthesis is the industrial standard for producing


-amino acids. It involves the reaction of an aldehyde with ammonia/amine and a cyanide source, followed by hydrolysis.
Workflow

This route requires careful handling of cyanides and a harsh hydrolysis step to convert the intermediate nitrile to the acid.

StreckerWorkflow Start Benzaldehyde + Aniline Imine Imine Formation (Ph-CH=N-Ph) Start->Imine Cyanide Nucleophilic Attack (TMSCN or KCN/AcOH) Imine->Cyanide Nitrile Intermediate: alpha-Anilinophenylacetonitrile Cyanide->Nitrile Hydrolysis Acid Hydrolysis (HCl, Reflux) Nitrile->Hydrolysis Final Anilino(phenyl)acetic Acid Hydrolysis->Final

Figure 2: Step-by-step workflow for the Strecker synthesis of anilino(phenyl)acetic acid.

Experimental Protocol

Scale: 10 mmol Reagents:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.1 g, 11 mmol) or KCN (Caution!)

  • Catalyst: Iodine (

    
    , 5 mol%) or Lewis Acid
    

Procedure:

  • Imine Formation: Mix benzaldehyde and aniline in acetonitrile (15 mL). Stir for 30 minutes.

  • Cyanation: Add the catalyst followed by dropwise addition of TMSCN at 0°C. Allow to warm to room temperature and stir for 3-6 hours.

  • Isolation of Nitrile: Quench with water, extract with ethyl acetate, and concentrate to obtain

    
    -anilinophenylacetonitrile.
    
  • Hydrolysis: Dissolve the crude nitrile in 6M HCl (20 mL) and reflux for 4-8 hours. The nitrile group converts to the carboxylic acid.[5][6][7]

  • Purification: Neutralize the solution with NaOH to pH ~5-6 (isoelectric point) to precipitate the amino acid. Filter and recrystallize.[8][9]

Pathway 3: Nucleophilic Substitution

This method involves the direct displacement of a halide from an


-haloacid by aniline. It is straightforward but prone to side reactions like double alkylation.
Mechanism

The reaction follows an


 mechanism where the aniline nitrogen acts as the nucleophile, attacking the 

-carbon of the bromophenylacetic acid.

SubstitutionMechanism Substrate alpha-Bromophenylacetic Acid TS Transition State [Ph-CH(...Br)...NH2Ph] Substrate->TS + Aniline Nuc Aniline (Nucleophile) Nuc->TS Product Product (Ph-CH(NHPh)COOH) TS->Product - HBr Side Side Product (Double Alkylation) Product->Side + Excess Substrate

Figure 3: Nucleophilic substitution pathway highlighting the risk of double alkylation.

Experimental Protocol

Scale: 10 mmol Reagents:

  • 
    -Bromophenylacetic acid (2.15 g, 10 mmol)
    
  • Aniline (2.8 g, 30 mmol) - Excess used to prevent poly-alkylation and act as base

  • Solvent: Water or Ethanol/Water (1:1)

Procedure:

  • Mixing: Suspend

    
    -bromophenylacetic acid in 20 mL of water.
    
  • Addition: Add aniline (3 equivalents) slowly. The excess aniline serves to scavenge the HBr generated.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-4 hours.
    
  • Workup: Cool the mixture. Acidify with dilute HCl to remove excess aniline (forms soluble anilinium chloride). The product, anilino(phenyl)acetic acid, will precipitate or can be extracted with ether.

  • Purification: Recrystallization from aqueous ethanol is essential to remove any double-alkylated byproducts.

Comparative Analysis

FeaturePetasis ReactionStrecker SynthesisNucleophilic Substitution
Atom Economy HighModerate (Loss of

in hydrolysis)
Low (Loss of HBr)
Safety High (No toxic gases)Low (Cyanide hazard)Moderate (Corrosive haloacids)
Steps 1 (Convergent)2 (Sequential)1 (Direct)
Yield 75-90%60-80%50-70%
Scalability ExcellentGood (Industrial standard)Moderate
Key Risk Boronic acid costCyanide toxicityDouble alkylation

References

  • Petasis Reaction Overview & Mechanism

    • Organic Chemistry Portal.[1] "Petasis Reaction - Mechanism and Examples".

    • [Link]

  • Strecker Amino Acid Synthesis

    • Organic Chemistry Portal.[1] "Strecker Synthesis".

    • [Link]

  • Hydrolysis of Nitriles to Acids

    • Common Organic Chemistry. "Nitrile to Acid - Common Conditions".
    • [Link]

  • General Synthesis of N-Aryl Glycines

    • National Institutes of Health (PMC). "A mild and efficient synthesis of N-aryl glycines".
    • [Link]

Sources

Exploratory

Electrochemical Synthesis of Anilino(phenyl)acetic Acid: A Mechanistic and Practical Guide

Executive Summary This technical guide details the electrochemical synthesis of anilino(phenyl)acetic acid (also known as -phenyl- -phenylglycine) via the reductive carboxylation of -benzylideneaniline. Unlike traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the electrochemical synthesis of anilino(phenyl)acetic acid (also known as


-phenyl-

-phenylglycine) via the reductive carboxylation of

-benzylideneaniline. Unlike traditional Strecker synthesis, which relies on toxic cyanides, this electrochemical route utilizes carbon dioxide (CO

) as a C1 building block, offering a sustainable, atom-economical pathway for

-amino acid derivatives.[1]

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists.

Core Principles & Mechanism[2]

The synthesis relies on the electrocarboxylation of imines.[2][3] The fundamental challenge in this transformation is overcoming the kinetic inertness of CO


 and controlling the chemoselectivity of the radical intermediates.
The Reaction Pathway

The reaction proceeds through a reductive radical-polar crossover mechanism, typically described as an ECE (Electron transfer - Chemical step - Electron transfer) or EEC sequence.

  • Imine Formation: Condensation of aniline and benzaldehyde yields

    
    -benzylideneaniline.[4]
    
  • Cathodic Reduction: The imine accepts one electron at the cathode to form a radical anion.

  • Carboxylation: The nucleophilic radical anion attacks CO

    
    , forming a nitrogen-centered radical carboxylate.
    
  • Second Reduction: A second electron transfer generates a dianion.

  • Protonation: Subsequent workup yields the target amino acid.

Mechanistic Visualization

The following diagram illustrates the electron transfer sequence and the critical radical-anion intermediate.

G Start N-Benzylideneaniline (Imine) RadAnion Radical Anion [Ph-CH-N-Ph]•⁻ Start->RadAnion Reduction (-1.8V vs SCE) Elec1 + e⁻ (Cathode) Elec1->RadAnion RadCarb Distonic Radical Carboxylate RadAnion->RadCarb C-C Bond Formation CO2 + CO₂ CO2->RadCarb Dianion Dianion Species RadCarb->Dianion Reduction Elec2 + e⁻ Elec2->Dianion Product Anilino(phenyl)acetic Acid Dianion->Product H+ Workup

Figure 1: Mechanistic pathway for the reductive electrocarboxylation of imines.

Experimental Protocol

This protocol utilizes a sacrificial anode system in an undivided cell.[5] This setup is preferred for its simplicity and the ability of the metal ions (Mg²⁺ or Al³⁺) to stabilize the carboxylate intermediates, preventing decarboxylation or polymerization.

Equipment & Materials
ComponentSpecificationRationale
Cell Type Undivided glass cell (Beaker type)Minimizes ohmic resistance; allows ion stabilization.
Cathode Titanium (Ti) or Platinum (Pt) plateTi shows superior selectivity for amino acid vs. amine byproduct.
Anode Magnesium (Mg) rod/plateSacrificial anode; Mg²⁺ stabilizes the carboxylate anion.
Solvent Acetonitrile (MeCN) or DMFAprotic, wide electrochemical window, good CO

solubility.
Electrolyte Tetrapropylammonium Chloride (TPAC)Supports conductivity; cation size affects double-layer structure.
Gas Dry CO

(99.9%)
Reactant; must be continuously bubbled to maintain saturation.
Step-by-Step Methodology

Step 1: Pre-Electrolysis Preparation

  • Polish the Mg anode and Ti cathode with fine sandpaper (400-600 grit) to remove oxide layers. Rinse with acetone and dry.

  • Assemble the electrodes in the undivided cell. Ensure a constant distance (approx. 1 cm) to maintain uniform current density.

Step 2: Solution Setup

  • Dissolve

    
    -benzylideneaniline (0.5 mmol)  in 20 mL of dry Acetonitrile (MeCN) .
    
  • Add Tetrapropylammonium chloride (TPAC, 0.1 M) as the supporting electrolyte.

  • Seal the cell and purge with N

    
     for 10 minutes to remove O
    
    
    
    .
  • Switch to CO

    
     bubbling  (balloon pressure or slow stream) and saturate the solution for 15 minutes prior to starting current.
    

Step 3: Electrolysis

  • Connect to a potentiostat/galvanostat.

  • Apply a constant current (galvanostatic) density of 5–10 mA/cm² .

    • Note: Alternatively, potentiostatic control at -1.8 V vs. SCE can be used, but constant current is more practical for synthesis.

  • Maintain CO

    
     bubbling throughout the reaction.
    
  • Stir magnetically at 500 rpm.

  • Run until 2.5–3.0 F/mol of charge has passed (theoretical is 2 F/mol, excess accounts for background reduction).

Step 4: Workup & Purification

  • Terminate the reaction and evaporate the solvent under reduced pressure.

  • Hydrolyze the residue with 5% HCl (aq) to protonate the carboxylate and dissolve magnesium salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or perform column chromatography (Silica gel, Hexane:EtOAc 3:1) to isolate the white crystalline solid.

Critical Parameters & Optimization

The choice of electrode material significantly dictates the product distribution between the desired amino acid and the saturated amine byproduct (


-benzylaniline).
Cathode Material Impact

Research indicates that transition metals with moderate hydrogen overpotential and specific adsorption properties favor carboxylation.

Cathode MaterialYield of Amino Acid (%)Selectivity Note
Titanium (Ti) 93% Highest selectivity; inhibits hydrogenation.
Zinc (Zn) 91% Excellent performance; cost-effective.
Platinum (Pt) 60-75%Lower selectivity; promotes some hydrogenation to amine.
Glassy Carbon 50-65%Moderate; surface functional groups can interfere.
Copper (Cu) < 40%Favors dimerization or hydrogenation.
Workflow Logic

The following flowchart ensures a self-validating experimental loop.

Workflow Prep Electrode Polishing (Remove Oxides) Sat CO₂ Saturation (>15 mins) Prep->Sat Electro Electrolysis (Const. Current, Mg Anode) Sat->Electro Check Check Charge Passed (>2.5 F/mol?) Electro->Check Check->Electro No Workup Acidic Hydrolysis (HCl) Check->Workup Yes Extract Extraction & Purification Workup->Extract

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Quality Control

  • Low Yield / High Amine Byproduct:

    • Cause: Insufficient CO

      
       concentration or high proton availability.
      
    • Fix: Increase CO

      
       flow rate; ensure solvent is strictly anhydrous to prevent protonation of the radical anion before carboxylation.
      
  • Passivation of Anode:

    • Cause: Formation of insoluble MgO or MgCO

      
       on the electrode surface.
      
    • Fix: Use ultrasound during electrolysis (sonoelectrochemistry) or mechanically clean electrodes periodically.

  • Product Identification:

    • 1H NMR (DMSO-d6): Look for the methine singlet (

      
      -H) around 
      
      
      
      5.0-5.3 ppm.
    • IR: Strong C=O stretch at ~1720 cm⁻¹ (carboxylic acid).[4]

References

  • RSC Advances (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. [Link]

  • Reaction Chemistry & Engineering (2019). Green synthesis of α-amino acids by electrochemical carboxylation of imines in a flow microreactor. [Link]

  • Journal of CO2 Utilization (2023). Synthesis of α-Amino Acids via Electrochemical Fixation of CO2 to Imines Using Different Metal Cathodes. [Link]

  • PubChem Compound Summary. 2-Anilinophenylacetic acid (CID 854057). [Link]

Sources

Foundational

In Silico Elucidation of Anilino(phenyl)acetic Acid Scaffolds: A Structural Biology &amp; Molecular Docking Protocol

Executive Summary This technical guide details the molecular docking workflow for anilino(phenyl)acetic acid derivatives, the core pharmacophore of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the molecular docking workflow for anilino(phenyl)acetic acid derivatives, the core pharmacophore of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . Unlike simple carboxylates that bind via a canonical salt bridge to Arg120 in Cyclooxygenase (COX) enzymes, this scaffold exhibits a unique "inverted" binding mode. This guide provides a self-validating protocol for researchers to probe this interaction, focusing on the critical role of the Tyr385/Ser530 anchor point and the hydrophobic clamp mechanism.

Mechanistic Grounding: The "Inverted" Binding Paradigm

To model this scaffold accurately, one must understand that it does not behave like Arachidonic Acid (the endogenous substrate).

The Scaffold

The anilino(phenyl)acetic acid structure consists of two phenyl rings linked by a secondary amine (bridging nitrogen), with an acetic acid moiety ortho to the amine.

  • Chemical Nature: Amphiphilic; the carboxylate is hydrophilic/anionic at physiological pH, while the diphenylamine core is highly lipophilic.

  • Target: Primarily COX-2 (inducible) and COX-1 (constitutive).

The Binding Mode Anomaly

Standard NSAIDs often anchor their carboxylate to Arg120 at the base of the COX channel. However, crystallographic data (PDB: 1PXX ) reveals that anilino(phenyl)acetic acids (specifically Diclofenac) adopt an inverted conformation :

  • Top Anchor: The carboxylate hydrogen bonds with Tyr385 and Ser530 at the apex of the active site.[1]

  • Hydrophobic Clamp: The two phenyl rings are stabilized by a hydrophobic pocket formed by Leu384, Leu352, Trp387, and Val349 .

  • Steric Gate: The bridging nitrogen imposes a twist, forcing the two rings out of planarity, which is critical for fitting into the L-shaped hydrophobic channel.

Critical Insight: Docking protocols that force an Arg120 interaction (canonical mode) often yield high energy penalties and incorrect poses for this specific scaffold.

Experimental Protocol: Step-by-Step Workflow

System Preparation

Objective: Create a thermodynamically stable receptor grid.

  • Source: Retrieve PDB ID: 1PXX (Murine COX-2 complexed with Diclofenac).[2]

  • Heme Handling: The Heme b cofactor is structural and catalytic. Do not remove it. Ensure the Iron (Fe) atom is properly typed (usually Fe+3) in your force field (e.g., OPLS4 or AMBER).

  • Dimerization: COX-2 functions as a homodimer. While docking is often done on Monomer A, ensure the interface residues are not artificially relaxed.

  • Water Molecules: Remove bulk solvent. Exception: Keep structural waters bridging the Heme propionates if they are >5Å from the active site, though for the hydrophobic channel itself, waters are usually displaced by the ligand.

Ligand Construction & State Enumeration

Objective: Generate the bioactive conformation.

  • Ionization: At pH 7.4, the acetic acid moiety (

    
    ) is deprotonated (
    
    
    
    ). You must dock the anionic form.
  • Tautomers: The bridging amine is secondary.[3] Ensure it is neutral (

    
    ), not protonated, as the lone pair participates in internal conjugation.
    
  • 3D Generation: Generate low-energy conformers. The torsion angle between the phenyl rings is the key degree of freedom.

Grid Generation
  • Center: Define the grid box centroid based on the co-crystallized ligand (Diclofenac) in 1PXX.

  • Dimensions:

    
     Å. This is sufficient to cover the channel from Arg120 (entrance) to Tyr385 (apex).
    
  • Constraints (Optional but Recommended): Set a hydrogen bond constraint on Ser530 or Tyr385 to bias the search towards the inverted binding mode.

Docking Execution
  • Algorithm: Genetic Algorithm (e.g., GOLD) or Systematic Search (e.g., Glide XP).

  • Precision: Use "Extra Precision" (XP) or equivalent to penalize desolvation accurately, as the hydrophobic fit is tight.

Visualization of Workflows & Pathways

The Docking Pipeline

The following diagram illustrates the logical flow of the computational experiment, ensuring all variables (Heme, Ionization) are accounted for.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Sampling Start Start: Anilino(phenyl)acetic Acid Scaffold LigPrep Ligand Prep: Generate Anionic State (COO-) 3D Conformer Generation Start->LigPrep ProtPrep Protein Prep (PDB: 1PXX): Retain Heme Cofactor Remove Bulk Waters Start->ProtPrep Grid Grid Generation: Centroid: Native Ligand Focus: Tyr385/Ser530 Region LigPrep->Grid ProtPrep->Grid Docking Docking Algorithm: (Glide XP / Autodock Vina) Flexible Ligand / Rigid Receptor Grid->Docking Analysis Analysis: Check for Inverted Mode (H-Bond to Tyr385?) Docking->Analysis

Caption: Workflow for docking anilino(phenyl)acetic acid derivatives, emphasizing parallel preparation of the anionic ligand and heme-containing receptor.

Molecular Interaction Network

This diagram maps the critical residue contacts required for a successful "inverted" pose.

InteractionMap Ligand Anilino(phenyl)acetic Acid (Scaffold) Tyr385 Tyr385 (Apex H-Bond) Ligand->Tyr385 H-Bond (COOH) Ser530 Ser530 (Apex H-Bond) Ligand->Ser530 H-Bond (COOH) Arg120 Arg120 (Entrance Gate) Ligand->Arg120 No Salt Bridge (Inverted Mode) Trp387 Trp387 (Pi-Stacking) Ligand->Trp387 Pi-Pi T-Shape Leu352 Leu352 (Hydrophobic) Ligand->Leu352 VDW Val349 Val349 (Hydrophobic) Ligand->Val349 VDW

Caption: Interaction map highlighting the critical apex H-bonds (Tyr385/Ser530) distinguishing this scaffold from standard NSAIDs.

Quantitative Analysis & Validation

Benchmarking Data

When validating your protocol, compare your docked pose of Diclofenac against the crystal structure (1PXX). A successful protocol must replicate the following metrics:

MetricTarget ValueMechanistic Significance
RMSD (Re-docking)

Å
Verifies the sampling algorithm can find the native pose.
Binding Energy (

)

to

kcal/mol
Indicates high affinity driven by hydrophobic desolvation.
Tyr385 Distance

Å
Distance between carboxylate O and Tyr385 OH.
Dihedral Angle

Twist between the two phenyl rings (steric fit).
Interpretation of Derivatives

If docking a derivative (e.g., adding a substituent to the aniline ring):

  • Ortho-substitution (e.g., Cl, Me): Increases the torsion angle, potentially locking the conformation to fit the hydrophobic channel better (entropic benefit).

  • Para-substitution: May clash with Val349 or Ser530 depending on the chain length.

  • Meta-substitution: Often tolerated and can explore auxiliary pockets near Val523 .

References

  • Rowlinson, S. W., et al. (2003). Crystal structure of diclofenac bound to the cyclooxygenase active site of COX-2.[1][2][4] Journal of Biological Chemistry.

  • Kiefer, J. R., et al. (2000). Structural insights into the stereochemistry of the cyclooxygenase reaction. Nature.

  • Schrödinger, LLC. (2021).[5] Glide: High-precision molecular docking. Schrödinger Drug Discovery Suite.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry.

Sources

Exploratory

Advanced QSAR Architectures for Anilino(phenyl)acetic Acid Derivatives

From Ligand-Based Design to COX Selectivity: A Technical Guide Executive Summary This guide provides a rigorous framework for the Quantitative Structure-Activity Relationship (QSAR) analysis of anilino(phenyl)acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

From Ligand-Based Design to COX Selectivity: A Technical Guide

Executive Summary

This guide provides a rigorous framework for the Quantitative Structure-Activity Relationship (QSAR) analysis of anilino(phenyl)acetic acid derivatives—the chemical scaffold underpinning the "fenac" class of NSAIDs (e.g., Diclofenac, Aceclofenac). It is designed for medicinal chemists and computational biologists seeking to optimize potency and Cyclooxygenase-2 (COX-2) selectivity while mitigating gastrointestinal toxicity.

Part 1: The Chemical Space & Mechanistic Grounding

The anilino(phenyl)acetic acid scaffold consists of two phenyl rings bridged by a secondary amine, with an acetic acid moiety at the ortho position of the first ring. The primary challenge in optimizing this scaffold is balancing lipophilicity (required for membrane permeability and binding pocket access) with solubility and selectivity .

The "Twist" Hypothesis & Steric Parameters

Classic 2D-QSAR studies have established that the biological activity of this scaffold is not solely dependent on electronic distribution but is critically governed by the torsional angle between the two phenyl rings.

  • Mechanism: To fit into the hydrophobic channel of the COX enzyme, the two phenyl rings must be non-planar.

  • QSAR Implication: Substituents at the ortho positions of the anilino ring (e.g., chloro, methyl) are essential.[1] They create steric hindrance that forces the rings into a "twisted" conformation (approx. 60-90°), locking the bioactive conformation.

  • Key Descriptor: Steric parameters (Taft’s

    
    , Molar Refractivity) at the ortho position correlate positively with 
    
    
    
    .
Electronic Effects & The Linker

The secondary amine linker (-NH-) acts as a hydrogen bond donor to the backbone carbonyl of Ser530 in the COX active site.

  • Hammett Constants (

    
    ):  Electron-withdrawing groups (EWGs) on the phenyl rings reduce the electron density on the amine nitrogen, potentially weakening this H-bond. However, QSAR models often show that EWGs at the para position of the anilino ring can enhance COX-2 selectivity by exploiting the secondary pocket.
    
Physicochemical Descriptors
DescriptorSignificance in QSAROptimal Range
LogP Dictates transport to the active site (arachidonic acid channel). High LogP correlates with activity but also gastric irritation.3.5 – 4.5
pKa The carboxylic acid must be ionized at physiological pH to interact with Arg120.3.8 – 4.2
Dipole Moment Influences orientation within the COX active site channel.Vector dependent

Part 2: 3D-QSAR Methodologies (CoMFA & CoMSIA)

To move beyond 2D correlations, Comparative Molecular Field Analysis (CoMFA) is required to map the non-covalent interaction fields.

Alignment Strategy (The Critical Step)

A 3D-QSAR model is only as good as its alignment. For this scaffold, do not rely solely on atom-by-atom superposition.

  • Protocol: Use Pharmacophore-based alignment .[2] Define the centroid of the two phenyl rings and the carboxylate oxygen atoms as anchor points.

  • Reasoning: This accounts for the "twist" flexibility better than rigid RMSD alignment.

Field Contributions

Analysis of successful CoMFA models for diclofenac analogues reveals:

  • Steric Fields (Lennard-Jones): 60-70% contribution. Large steric bulk is tolerated at the meta position of the anilino ring (pointing toward the COX-2 specific side pocket).

  • Electrostatic Fields (Coulombic): 30-40% contribution. Negative potential is strictly required around the carboxylate tail.

Part 3: Integrated Workflow (QSAR + Docking)

The following diagram illustrates the logical flow for constructing a predictive QSAR model validated by molecular docking.

QSAR_Workflow cluster_2D 2D QSAR cluster_3D 3D QSAR Dataset Dataset Curation (Anilino(phenyl)acetic acids) Prep Ligand Preparation (Energy Min: DFT/B3LYP) Dataset->Prep Descriptors Calc. Descriptors (LogP, Hammett, MR) Prep->Descriptors Align Pharmacophore Alignment (Twist Angle Priority) Prep->Align Split Split Data (Training/Test 80:20) Descriptors->Split MLR Regression Analysis (MLR/PLS) Split->MLR Validation Model Validation (LOO q², ext r², Y-scramble) MLR->Validation Fields Field Calculation (CoMFA/CoMSIA) Align->Fields Contour Contour Map Analysis Fields->Contour Contour->Validation Docking Molecular Docking (Target: COX-2, PDB: 5F19) Design New Lead Design Docking->Design Validation->Docking Mechanistic Check

Caption: Integrated workflow for deriving robust QSAR models for diclofenac-like scaffolds.

Part 4: Experimental & Computational Protocols

Computational Protocol: Dataset Preparation & Alignment

Objective: Create a self-consistent dataset for QSAR training.

  • Structure Generation: Sketch all derivatives in 2D. Convert to 3D using a standard force field (e.g., MMFF94).

  • Conformational Search: Perform a Monte Carlo conformational search to find the global minimum.

    • Critical Check: Ensure the "twist" angle (dihedral C-N-C-C) is unrestricted during search but monitored.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT (Density Functional Theory) at the B3LYP/6-31G* level. This is crucial for accurate partial charge calculation (Mulliken or ESP charges).

  • Alignment:

    • Select the most active compound as the template.

    • Align all other compounds using the N-H group and the carboxylate group as rigid anchors.

Molecular Docking Validation

Objective: Verify that QSAR-predicted features align with physical reality in the COX binding pocket.

  • Target Selection: Use PDB ID: 5F19 (COX-2 complexed with diclofenac) or 1CX2 .

  • Grid Generation: Center the grid box on the co-crystallized ligand.

  • Constraint Setup:

    • Salt Bridge: Define a constraint for the interaction between the ligand carboxylate and Arg120 .

    • H-Bond: Define a constraint between the ligand -NH- and Tyr355 or Ser530 .

  • Analysis: Calculate the binding energy (

    
    ). Correlation between calculated 
    
    
    
    and experimental
    
    
    should be
    
    
    to validate the QSAR model.
Mechanistic Pathway: COX-2 Selectivity

The following diagram details the structural logic required to achieve COX-2 selectivity over COX-1, a primary goal of QSAR in this class.

COX_Selectivity Ligand Anilino(phenyl)acetic Acid Derivative Gatekeeper Ile523 (COX-1) vs Val523 (COX-2) Ligand->Gatekeeper Steric Probe Pocket Side Pocket (Hydrophobic) Ligand->Pocket Meta-substituents fit here Gatekeeper->Pocket Val523 allows access Selectivity COX-2 Selective Inhibition Gatekeeper->Selectivity Ile523 blocks access (COX-1) Pocket->Selectivity Stabilizes Binding

Caption: Structural mechanism of COX-2 selectivity governed by the Val523 gatekeeper residue.

References

  • Moser, P., et al. (1990).[1] Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. Link

  • Grover, J., et al. (2014). QSAR investigations on benzylideneamino and phenyliminomethyl scaffolds for selective COX-2 inhibition.[3] Medicinal Chemistry Research. Link

  • Lal, K., et al. (2012). QSAR, docking and in vitro studies for anti-inflammatory activity of cleomiscosin A methyl ether derivatives. Journal of Molecular Structure. Link

  • Al-Khafaji, T.H., et al. (2018).[4][5] Design, molecular docking, and synthesis of new derivatives of diclofenac with expected anti-inflammatory and selectivity to COX-II enzyme.[4][6] ResearchGate.[4] Link

  • RCSB Protein Data Bank. (2016). Crystal Structure of Cyclooxygenase-2 (COX-2) with Diclofenac (PDB ID: 5F19). Link[7]

Sources

Foundational

anilino(phenyl)acetic acid chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Anilino(phenyl)acetic Acid Abstract Anilino(phenyl)acetic acid, specifically 2-phenyl-2-(phenylamino)acetic acid, is a bifunctional organic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Anilino(phenyl)acetic Acid

Abstract

Anilino(phenyl)acetic acid, specifically 2-phenyl-2-(phenylamino)acetic acid, is a bifunctional organic compound possessing both a carboxylic acid and a secondary amine moiety. This guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic signature, and characteristic reactivity. We will delve into its synthesis, the reactivity of its distinct functional groups, and its utility as a precursor in more complex molecular architectures, such as in Friedel-Crafts cyclization reactions. Detailed experimental protocols for its synthesis and a representative derivatization are provided to offer practical insights for researchers in organic synthesis and drug development.

Introduction: Structure and Nomenclature

Anilino(phenyl)acetic acid is an alpha-amino acid derivative characterized by the presence of both a phenyl group and an anilino (phenylamino) group attached to the alpha-carbon of acetic acid. The most specific isomer for this name is 2-phenyl-2-(phenylamino)acetic acid, which is the focus of this guide.

  • IUPAC Name: 2-(Phenylamino)-2-phenylacetic acid

  • Common Synonyms: anilino(phenyl)acetic acid[1]

  • CAS Number: 3684-12-6[1][2][3]

  • Molecular Formula: C₁₄H₁₃NO₂[2][3]

  • Molecular Weight: 227.26 g/mol [2][3]

The structure contains a stereocenter at the alpha-carbon, meaning it can exist as a racemic mixture or as individual enantiomers.[2] Its structural framework makes it a valuable building block in medicinal chemistry, sharing features with biologically active molecules that have shown potential as anticonvulsant agents.[4]

Physicochemical Properties

The physical properties of anilino(phenyl)acetic acid are dictated by the interplay between the polar carboxylic acid and amine groups and the nonpolar phenyl rings.

PropertyValue / DescriptionSource(s)
Appearance Solid[2]
Molecular Weight 227.26 g/mol [2][3]
LogP 2.41[2]
pKa 4.14 (Predicted for isomer 2-anilinophenylacetic acid)[4]
Water Solubility Low; estimated at 351.62 mg/L.[1] Generally soluble in organic solvents like ethanol and methanol.[5] Solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the amino group.[5]
Melting Point Data for CAS 3684-12-6 is not readily available. The related isomer 2-anilinophenylacetic acid (CAS 70172-33-7) has a melting point of 89-93 °C.[4]

Spectroscopic Characterization

While specific spectral data for 2-phenyl-2-(phenylamino)acetic acid is sparse, its characteristic spectroscopic signature can be predicted based on its functional groups and by referencing the parent compound, phenylacetic acid.

Expected Spectroscopic Features:

  • ¹H NMR:

    • Aromatic Protons: Complex multiplets between ~6.5-7.5 ppm for the protons on both the phenyl and anilino rings.

    • Methine Proton (α-H): A singlet or doublet (depending on coupling with N-H) for the Cα-H proton.

    • Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

    • Carboxylic Acid Proton (O-H): A very broad singlet at >10 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the range of 170-180 ppm.

    • Aromatic Carbons: Multiple signals between 110-150 ppm.

    • Alpha-Carbon (Cα): A signal around 50-60 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3500 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 227.

    • Key Fragments: Expect a loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 182. Further fragmentation of the aromatic portions would also be observed. The mass spectrum for phenylacetic acid shows a characteristic tropylium ion fragment at m/z=91, which may also be present here.[6]

Reactivity and Synthetic Applications

The reactivity of anilino(phenyl)acetic acid is governed by its three primary components: the carboxylic acid, the secondary amine, and the aromatic rings.

Synthesis

A primary route for the synthesis of anilino(phenyl)acetic acid involves the nucleophilic substitution of a suitable haloacetic acid derivative with aniline.[1] This reaction leverages the nucleophilicity of the aniline nitrogen to displace a halide on the alpha-carbon.

G cluster_reactants Reactants cluster_products Products Aniline Aniline Reaction + Chloroacid 2-Chloro-2-phenylacetic acid Target Anilino(phenyl)acetic acid HCl HCl Reaction->Target Reaction->HCl + G Start Anilino(phenyl)acetic acid Ester Ester Derivative Start->Ester  ROH, H⁺ (Esterification)   Amide Amide Derivative Start->Amide  1. SOCl₂  2. R₂NH (Amidation)   AcidChloride Acid Chloride Intermediate Start->AcidChloride  SOCl₂ or (COCl)₂   AcidChloride->Ester  ROH   AcidChloride->Amide  R₂NH  

Caption: Derivatization of the Carboxylic Acid.

  • Esterification: Acid-catalyzed reaction with an alcohol (e.g., methanol, ethanol) under reflux yields the corresponding ester.

  • Amidation: Conversion to a more reactive acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine produces the amide.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Cyclization Reactions

Anilino(phenyl)acetic acid and its derivatives are valuable substrates for intramolecular cyclization reactions. For instance, it can undergo Friedel-Crafts cyclization, where the carboxylic acid is first activated (e.g., to an acid chloride) and then reacts with one of the electron-rich aromatic rings to form a new ring system, such as an acridone or dihydroacridinone scaffold. [4]This is a powerful method for building polycyclic aromatic structures common in pharmaceuticals and materials science.

Key Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and derivatization of anilino(phenyl)acetic acid.

Protocol 1: Synthesis of 2-Phenyl-2-(phenylamino)acetic Acid

This protocol is a generalized procedure based on the known alkylation of anilines. [1] Materials:

  • 2-Chloro-2-phenylacetic acid (1.0 eq)

  • Aniline (2.2 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-2-phenylacetic acid (1.0 eq) and aniline (2.2 eq) in toluene. The excess aniline serves as both a reactant and a base to neutralize the HCl byproduct.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess aniline), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-phenyl-2-(phenylamino)acetic acid.

Protocol 2: Methyl Esterification of 2-Phenyl-2-(phenylamino)acetic Acid

This protocol describes a standard Fischer esterification.

Materials:

  • 2-Phenyl-2-(phenylamino)acetic acid (1.0 eq)

  • Methanol (as solvent)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend 2-phenyl-2-(phenylamino)acetic acid (1.0 eq) in an excess of methanol in a round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Neutralization: Cool the mixture to room temperature and carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and brine. Dry the solution over anhydrous Na₂SO₄.

  • Purification: Filter and remove the solvent under reduced pressure. The resulting crude methyl 2-phenyl-2-(phenylamino)acetate can be purified by column chromatography on silica gel.

Conclusion

Anilino(phenyl)acetic acid is a versatile chemical scaffold with well-defined physicochemical properties and predictable reactivity. Its bifunctional nature allows for selective modification at the carboxylic acid or amine centers, making it a valuable starting material for constructing a diverse range of organic molecules. Its utility in cyclization reactions further underscores its importance as a building block for complex heterocyclic and polycyclic systems relevant to drug discovery and materials science. The protocols provided herein offer a practical foundation for the synthesis and manipulation of this compound in a research setting.

References

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2025). ResearchGate. [Link]

  • Phenylacetic Acid | C8H8O2. (n.d.). PubChem. [Link]

  • 2-Anilino-2-phenylacetic acid. (n.d.). Solubility of Things. [Link]

  • PHENYLACETIC ACID | ICSC 1260. (n.d.). Inchem.org. [Link]

  • 2-ANILINOPHENYLACETIC ACID. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • 2-Phenyl-2-(phenylamino)acetic acid | 3684-12-6. (n.d.). AA Blocks. [Link]

  • phenyl(phenylamino)acetic acid (3684-12-6). (n.d.). Chemchart. [Link]

  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024). YouTube. [Link]

  • Phenylacetic acid. (n.d.). Wikipedia. [Link]

  • 4-Aminophenylacetic acid | C8H9NO2. (n.d.). PubChem. [Link]

  • 2-Anilinophenylacetic acid | C14H13NO2. (n.d.). PubChem. [Link]

  • ¹H NMR (CDCl₃, 300 MHz) of phenylacetic acid. (n.d.). ResearchGate. [Link]

  • Acetic acid, phenyl ester. (n.d.). NIST WebBook. [Link]

  • Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. (n.d.). PubMed. [Link]

  • Phenylacetic Acid at BMRB. (n.d.). bmse000220. [Link]

  • PHENYLACETIC ACID; EI-B; MS. (n.d.). MassBank. [Link]

  • Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. (n.d.). ijrrr. [Link]

  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. (2011). PubMed. [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

  • Aniline. (n.d.). NIST WebBook. [Link]

Sources

Exploratory

The Evolution of the Anilino(phenyl)acetic Acid Scaffold: From Chemical Curiosity to Clinical Gold Standard

Executive Summary Anilino(phenyl)acetic acid represents the core pharmacophore of the arylalkanoic acid class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While rarely used as a drug in its unsubstituted form, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anilino(phenyl)acetic acid represents the core pharmacophore of the arylalkanoic acid class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While rarely used as a drug in its unsubstituted form, this scaffold is the structural parent of Diclofenac , one of the most widely prescribed analgesics in history.

This technical guide analyzes the discovery, synthetic evolution, and structure-activity relationships (SAR) of this scaffold. It details the transition from N-phenylanthranilic acids (fenamates) to phenylacetic acids, the critical role of the "ortho-twist" in cyclooxygenase (COX) inhibition, and the impurity profiling required for modern pharmaceutical compliance.

Part 1: The Chemical Genesis & Historical Context

The Shift from Fenamates

In the mid-20th century, anti-inflammatory therapy was dominated by salicylates and pyrazolones (e.g., phenylbutazone). The discovery of fenamates (N-phenylanthranilic acids) like Mefenamic Acid established the diphenylamine motif as a viable template for COX inhibition.

However, researchers at Ciba-Geigy (now Novartis), led by Alfred Sallmann and Rudolf Pfister , hypothesized that homologating the carboxylic acid group—moving it one carbon away from the aromatic ring—would alter the lipophilicity and binding kinetics. This led to the discovery of the anilino(phenyl)acetic acid scaffold.

The "Twist" Hypothesis (SAR)

The defining moment in the history of this scaffold was the optimization of the phenyl ring substituents.

  • Unsubstituted Scaffold: The core anilino(phenyl)acetic acid molecule is flexible. The two phenyl rings can rotate relatively freely.

  • The Diclofenac Modification: Sallmann introduced chlorine atoms at the 2 and 6 positions of the aniline ring.

Mechanism of the Twist: The steric bulk of the ortho-chlorines forces the two aromatic rings to twist out of coplanarity. This "locked" non-planar conformation is thermodynamically favorable and perfectly complements the hydrophobic channel of the COX enzyme active site, specifically interacting with Tyr385 and Ser530.

Table 1: Comparative SAR of the Scaffold Evolution

Compound ClassStructure CoreKey SubstituentsTorsion AngleCOX Potency (IC50)
Fenamates N-phenylanthranilic acid-CH3 (Mefenamic)Low (<45°)Moderate (

M range)
Ibufenac Phenylacetic acidIsobutyl (para)N/A (Single ring)Low (Hepatotoxic)
Diclofenac Anilino(phenyl)acetic acid 2,6-DichloroHigh (~60-90°) High (nM range)
Aceclofenac Glycolic acid ester2,6-DichloroHigh (Prodrug)High (via metabolism)

Part 2: Synthetic Pathways & Protocols

The synthesis of anilino(phenyl)acetic acids, particularly the 2,6-dichloro derivative, historically utilized the Chapman Rearrangement or the Stoltz-Sallmann Indolinone route . The latter is the industry standard due to its efficiency and is detailed below.

Protocol: The Indolinone Pathway

This protocol describes the synthesis of the scaffold via the intramolecular Friedel-Crafts alkylation, a self-validating method where the formation of the insoluble lactam intermediate serves as a visual checkpoint.

Reagents:

  • 2,6-Dichloroaniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)

  • Aluminum chloride (

    
    , 2.5 eq)
    
  • Sodium hydroxide (NaOH)

Step-by-Step Methodology:

  • Acylation (Amide Formation):

    • Dissolve 2,6-dichloroaniline in a non-polar solvent (e.g., toluene or xylene).

    • Add chloroacetyl chloride dropwise at 0-5°C to prevent polymerization.

    • Checkpoint: Monitor TLC for disappearance of aniline. Product: N-(2,6-dichlorophenyl)-2-chloroacetamide.

  • Cyclization (Lactam Formation):

    • Mix the amide with solid

      
       (neat or in high-boiling solvent).
      
    • Heat to 140-160°C. The Lewis acid catalyzes the intramolecular alkylation.

    • Observation: Evolution of HCl gas. The reaction mass solidifies as the Indolin-2-one (Lactam) forms.

    • Validation: This intermediate (1-(2,6-dichlorophenyl)indolin-2-one) is chemically distinct and stable, allowing for isolation and purification if necessary.

  • Hydrolysis (Ring Opening):

    • Suspend the indolinone in ethanolic NaOH.

    • Reflux for 4-6 hours. The lactam ring opens to form the sodium salt of anilino(phenyl)acetic acid.

    • Acidify with dilute HCl to precipitate the free acid.

Visualization: Synthetic Workflow

The following diagram illustrates the industrial route and the critical branching point for impurity formation.[2]

SynthesisPath Aniline 2,6-Dichloroaniline Amide Intermediate: Chloroacetamide Aniline->Amide Acylation Reagent + Chloroacetyl Chloride Reagent->Amide Lactam Lactam Intermediate (Indolin-2-one) Amide->Lactam Friedel-Crafts Cyclization AlCl3 + AlCl3 (160°C) AlCl3->Lactam Product Final Scaffold: Anilino(phenyl)acetic Acid (Diclofenac) Lactam->Product Ring Opening Hydrolysis NaOH / Hydrolysis Hydrolysis->Product Impurity Impurity A: Re-cyclized Lactam Product->Impurity Acid Catalyzed Dehydration (Storage)

Caption: Figure 1. The Stoltz-Sallmann synthesis route. Note the reversible pathway between the Product and Impurity A (Lactam).

Part 3: Impurity Profiling & Degradation

For drug development professionals, the stability of the anilino(phenyl)acetic acid scaffold is a critical Critical Quality Attribute (CQA).

The Lactam Cycle (Diclofenac Impurity A)

The most significant degradation pathway is the reformation of the lactam ring (1-(2,6-dichlorophenyl)indolin-2-one).

  • Trigger: Low pH (acidic conditions) or thermal stress.

  • Mechanism: The free carboxylic acid reacts with the secondary amine (bridging nitrogen) to eliminate water and close the ring.

  • Regulatory Status: Listed in USP and EP as Impurity A . It is pharmacologically inactive but toxicologically relevant.

Decarboxylation

Under extreme thermal stress, the acetic acid moiety can decarboxylate, leading to purely anilinophenyl derivatives, which lose all COX-inhibitory activity.

Part 4: Mechanism of Action (Pharmacology)

The anilino(phenyl)acetic acid scaffold functions as a competitive inhibitor of the COX enzyme.

Binding Dynamics
  • Entry: The carboxylate group anchors the molecule via hydrogen bonding to Arg120 at the entrance of the COX channel.

  • The Twist: The twisted diphenylamine core aligns with the hydrophobic pocket.

  • Blockade: The molecule physically obstructs the channel, preventing Arachidonic Acid from reaching the catalytic Tyr385 residue.

Pathway Visualization

MOA AA Arachidonic Acid COX COX-1 / COX-2 Enzyme Channel AA->COX Substrate Entry PGG2 Prostaglandin G2 COX->PGG2 Catalysis Scaffold Anilino(phenyl)acetic Acid Scaffold Scaffold->COX Competitive Inhibition (Arg120 Binding) Inflammation Pain & Inflammation Cascade PGG2->Inflammation

Caption: Figure 2. Mechanism of Action. The scaffold blocks the COX channel, inhibiting the conversion of Arachidonic Acid to PGG2.

References

  • Sallmann, A. R. (1986).[3] "The history of diclofenac." The American Journal of Medicine, 80(4), 29-33.[3][4] Link

  • PubChem. (n.d.).[5][6] "Diclofenac | C14H11Cl2NO2." National Library of Medicine. Link

  • Sallmann, A., & Pfister, R. (1971).[7] "Anti-inflammatory phenylacetic acid derivatives." U.S. Patent No.[2] 3,558,690.[7] Washington, DC: U.S. Patent and Trademark Office. Link

  • European Pharmacopoeia (Ph. Eur.). (Current Ed.). "Diclofenac Sodium Monograph: Impurity A." Link

  • Moser, P., et al. (1990). "Structure-activity relationships of diclofenac and related compounds." Medicinal Research Reviews, 10(1), 1-25.

Sources

Protocols & Analytical Methods

Method

Advanced In Vivo Evaluation of Anilino(phenyl)acetic Acid Derivatives: Anti-Inflammatory Profiling

Executive Summary & Pharmacological Rationale The anilino(phenyl)acetic acid scaffold represents a cornerstone in medicinal chemistry, most notably recognized as the pharmacophore of Diclofenac , Aceclofenac , and Meclof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

The anilino(phenyl)acetic acid scaffold represents a cornerstone in medicinal chemistry, most notably recognized as the pharmacophore of Diclofenac , Aceclofenac , and Meclofenamic acid . These compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) primarily by inhibiting Cyclooxygenase (COX) enzymes, thereby blocking the biosynthesis of pro-inflammatory prostaglandins (PGs).[1][2][3]

While effective, this chemical class is historically associated with gastrointestinal (GI) toxicity due to the acidic moiety causing direct mucosal irritation and systemic COX-1 inhibition reducing protective gastric mucus.

Scope of this Guide: This document provides a rigorous, standardized workflow for evaluating new derivatives of this scaffold. Unlike generic protocols, this guide addresses the specific physicochemical challenges of phenylacetic acids (e.g., solubility, acidity) and integrates safety profiling (ulcerogenicity) directly into the efficacy workflow.

Mechanistic Pathway

The following diagram illustrates the intervention point of anilino(phenyl)acetic acids within the arachidonic acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 APAA Anilino(phenyl)acetic Acid Derivatives (Test Item) APAA->COX INHIBITION PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 TXA2 Thromboxane A2 (Platelets) PGG2->TXA2 PGI2 Prostacyclin (Vascular) PGG2->PGI2

Figure 1: Mechanism of Action. Anilino(phenyl)acetic acid derivatives block the COX enzyme, preventing the conversion of Arachidonic Acid into inflammatory mediators.

Experimental Workflow Strategy

To ensure data integrity and ethical animal use (3Rs), we utilize a tiered screening approach.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Safety Synth Synthesis & Purification Form Formulation (Na-Salt or CMC) Synth->Form Acute Acute Model (Carrageenan Edema) Form->Acute Chronic Chronic Model (Cotton Pellet) Acute->Chronic If active Ulcer Gastric Ulcer Index Chronic->Ulcer Post-sacrifice

Figure 2: Experimental Workflow. A tiered approach ensures only active compounds proceed to chronic and safety testing.

Protocol A: Acute Inflammation (Carrageenan-Induced Paw Edema)[4]

This assay is the "Gold Standard" for screening NSAIDs. It assesses the efficacy of the compound against the acute phase of inflammation (histamine, serotonin, and prostaglandin release).

Materials & Formulation[5][6]
  • Animals: Wistar albino rats (150–200 g), sex-matched (typically male to avoid hormonal estrus cycle variations).

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) or 1% Tween 80.

    • Critical Note: Phenylacetic acids are lipophilic and acidic. If the free acid is insoluble, convert to the sodium salt using equimolar NaHCO₃ or sonicate thoroughly in CMC.

  • Inducer: Lambda-Carrageenan (Sigma-Aldrich), 1% w/v solution in sterile saline.

  • Standard Drug: Diclofenac Sodium (10 mg/kg).

Experimental Design (Table 1)
GroupTreatmentDoseRouteN (Animals)
I Vehicle Control10 mL/kgp.o.6
II Standard (Diclofenac)10 mg/kgp.o.6
III Test Compound (Low)10 mg/kgp.o.6
IV Test Compound (High)20 mg/kgp.o.6
Step-by-Step Procedure
  • Fasting: Fast animals overnight (12h) with free access to water to minimize food-drug interaction.

  • Basal Measurement (

    
    ):  Mark the left hind paw at the tibio-tarsal junction. Measure the initial paw volume using a Plethysmometer  (mercury displacement) or digital caliper.
    
  • Drug Administration: Administer vehicle, standard, or test compounds orally (p.o.) via gavage.

  • Induction (Time 0): 60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw.

  • Measurement (

    
    ):  Measure paw volume at 1, 2, 3, and 4 hours  post-induction.
    
    • Note: The 3rd and 4th hours correlate with the prostaglandin phase, which is the specific target of anilino(phenyl)acetic acids.

Calculation

Calculate the Percentage Inhibition for each time point:



Protocol B: Chronic Inflammation (Cotton Pellet Granuloma)

This assay evaluates the transudative and proliferative (granuloma) phases of inflammation, mimicking chronic conditions like arthritis.

Materials[1][4][5][6][7][8][9]
  • Implants: Sterilized cotton pellets (10 ± 1 mg). Dental cotton rolls cut to size and autoclaved.

  • Anesthesia: Ketamine/Xylazine cocktail or Isoflurane.

  • Antibiotics: Penicillin/Streptomycin (to prevent post-surgical infection which confounds results).

Step-by-Step Procedure
  • Preparation: Shave the fur on the dorsal region and disinfect with 70% ethanol.

  • Implantation: Under anesthesia, make a small incision in the groin or axilla. Create a subcutaneous tunnel using blunt forceps. Implant one sterile cotton pellet on each side (2 pellets per rat).

  • Treatment: Sutures the incision. Administer the test compounds (same dosing as Acute Protocol) orally once daily for 7 consecutive days .

  • Harvesting: On Day 8, sacrifice the animals. Dissect out the cotton pellets carefully, removing extraneous fat and tissue.

  • Wet Weight: Weigh the pellets immediately (

    
    ). This indicates the magnitude of fluid exudation.
    
  • Dry Weight: Dry the pellets at 60°C for 24 hours until constant weight (

    
    ).
    
  • Correction: Subtract the initial weight of the cotton pellet (10 mg) from the final dry weight to determine the weight of the granuloma tissue.

Interpretation[3][9]
  • Decrease in Wet Weight: Indicates inhibition of vascular permeability (exudative phase).

  • Decrease in Dry Weight: Indicates inhibition of fibroblast proliferation and collagen synthesis (proliferative phase).

Protocol C: Gastric Ulcerogenicity (Safety Screen)

Crucial Step: Anilino(phenyl)acetic acids are notorious for GI damage. Efficacy without safety is a failure in this chemical class.

Procedure
  • Perform this immediately after the Chronic (Cotton Pellet) sacrifice or as a separate acute high-dose study.

  • Remove the stomach, open it along the greater curvature, and rinse gently with saline.

  • Pin the stomach flat on a corkboard and examine under a 10x magnifying glass or stereomicroscope.

  • Score the lesions using the Ulcer Index (UI) method:

ScoreObservation
0Normal stomach
0.5Red coloration (Hyperemia)
1.0Spot ulcers
2.0Hemorrhagic streaks
3.0Ulcers > 3mm or perforations


Goal: A viable candidate must show statistically significant anti-inflammatory efficacy with a significantly lower UI than Diclofenac.

Statistical Analysis & Reporting

  • Data Presentation: Express all data as Mean ± SEM (Standard Error of Mean).

  • Statistical Test: Use One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the Vehicle Control).

  • Significance: P < 0.05 is the threshold for biological significance.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Meier, R., Schuler, W., & Desaulles, P. (1950). Zur Frage des Mechanismus der Hemmung des Bindegewebswachstums durch Cortison. Experientia. (The foundational paper for Cotton Pellet Granuloma).

  • Altman, R., Bosch, B., Brune, K., Patrignani, P., & Young, C. (2015). Advances in NSAID Development: Evolution of Diclofenac Products using Pharmaceutical Technology. Drugs.

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.

  • Cioli, V., Putzolu, S., Rossi, V., & Corradino, C. (1979). The role of direct tissue contact in the production of gastro-intestinal ulcers by anti-inflammatory drugs in rats. Toxicology and Applied Pharmacology.

Sources

Application

Precision Antimicrobial Susceptibility Testing of Anilino(phenyl)acetic Acid Scaffolds

Application Note & Protocol Guide | Version 2.1 Executive Summary Anilino(phenyl)acetic acid and its derivatives (including Schiff bases and metal complexes) represent a class of synthetic small molecules with emerging a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

Anilino(phenyl)acetic acid and its derivatives (including Schiff bases and metal complexes) represent a class of synthetic small molecules with emerging antimicrobial potential. Unlike hydrophilic antibiotics (e.g., beta-lactams), these compounds are characterized by high lipophilicity and low aqueous solubility .

This guide addresses the specific technical challenges of testing such scaffolds: solvent toxicity , precipitation in aqueous media , and non-standard diffusion kinetics . It deviates from generic antibiotic protocols to provide a specialized workflow compliant with CLSI M07 standards, ensuring that observed inhibition is due to the compound, not the solvent or experimental artifacts.

Pre-Analytical Considerations: The Solubility Paradox

The primary failure mode in testing anilino(phenyl)acetic acid derivatives is the mismanagement of solvents.

  • The Problem: The compound requires organic solvents (DMSO/Ethanol) to dissolve but must be tested in aqueous bacterial growth media (Mueller-Hinton Broth).

  • The Constraint: Bacteria are sensitive to DMSO.[1] Concentrations >1% (v/v) can inhibit growth or permeabilize membranes, leading to false-positive susceptibility .

  • The Solution: A "High-Concentration Stock / High-Dilution Factor" strategy.

Solvent Tolerance Thresholds
Organism GroupMax Tolerated DMSO (%)Recommended Working Limit (%)
Gram-Negative (E. coli, P. aeruginosa)~2-3%< 1.0%
Gram-Positive (S. aureus)~1-2%< 0.5%
Fungi (C. albicans)~1%< 0.5%

Critical Rule: The final assay well must contain


 DMSO. Therefore, your stock solution must be prepared at 100x  the highest desired test concentration.

Protocol A: Modified Broth Microdilution (Quantitative MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for solubility and solvent toxicity. Standard: Adapted from CLSI M07-A10 "Methods for Dilution Antimicrobial Susceptibility Tests".

Materials
  • Compound: Anilino(phenyl)acetic acid derivative (Solid).

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Vessels: 96-well polystyrene microplates (U-bottom preferred for reading precipitation).

  • Inoculum: 0.5 McFarland bacterial suspension.

Stock Solution Preparation Workflow

Scenario: Target testing range is 0.5 µg/mL to 64 µg/mL.

  • Calculate High Limit: The highest well concentration is 64 µg/mL.

  • Apply Dilution Factor: To achieve 64 µg/mL at 1% DMSO, the stock must be 6,400 µg/mL (6.4 mg/mL) in 100% DMSO.

  • Dissolution: Weigh powder and dissolve in 100% DMSO. Vortex vigorously. Note: If precipitation occurs, sonicate for 30s.

Microplate Preparation (The "Intermediate Plate" Method)

Directly pipetting 1 µL of DMSO stock into 100 µL of broth is inaccurate. Use an intermediate dilution step.

Step 1: Create 2x Intermediate Series (in Broth) Prepare a deep-well block or tube series where the concentration is 2x the final well concentration, and DMSO is 2% .

  • Tube 1 (128 µg/mL): 20 µL of 6.4 mg/mL Stock + 980 µL CAMHB. (DMSO = 2%)

  • Tube 2 (64 µg/mL): 500 µL of Tube 1 + 500 µL CAMHB (with 2% DMSO).

  • Serial Dilute: Continue 1:1 serial dilution using CAMHB + 2% DMSO as the diluent.

    • Why? This maintains constant 2% DMSO across the gradient, so the solvent effect is uniform.

Step 2: Final Plate Assembly Transfer 50 µL from the Intermediate Series into the assay plate. Add 50 µL of Bacterial Inoculum.

  • Final Result: Concentration becomes 1x (0.5 - 64 µg/mL) and DMSO becomes 1% .

Experimental Workflow Diagram

AST_Workflow cluster_prep Phase 1: Stock Preparation cluster_dilution Phase 2: The 'Intermediate' Dilution cluster_assay Phase 3: Assay Plate Assembly Compound Anilino(phenyl)acetic acid (Solid Powder) Stock Master Stock Solution (100x Conc.) Dissolved in 100% DMSO Compound->Stock DMSO 100% DMSO DMSO->Stock Inter_Tube 2x Intermediate Series (Diluted in Broth) DMSO = 2% Stock->Inter_Tube 1:50 Dilution CAMHB CAMHB Media CAMHB->Inter_Tube Well Final Assay Well (100 µL Total Vol) Inter_Tube->Well Transfer 50 µL Result Final Conditions: 1x Drug Conc. 1% DMSO 5x10^5 CFU/mL Well->Result Inoculum Bacterial Inoculum (50 µL) Inoculum->Well Add 50 µL

Caption: Workflow ensuring precise DMSO control. The "Intermediate Series" step prevents solvent shock and ensures uniform 1% DMSO background across all test wells.

Protocol B: Agar Well Diffusion (Qualitative Screen)

Why not Disk Diffusion? Lipophilic anilino(phenyl)acetic acid derivatives often crystallize on paper disks, preventing diffusion into the agar. Agar Well Diffusion is superior for these compounds as the liquid reservoir drives diffusion.

Methodology
  • Media: Pour Mueller-Hinton Agar (MHA) plates (4mm depth).[2] Allow to solidify.

  • Inoculation: Swab the surface with a 0.5 McFarland bacterial suspension (lawn).

  • Well Creation: Use a sterile cork borer (6mm) to punch wells in the agar. Remove the agar plug.

  • Sealing (Crucial): Add 10 µL of molten agar to the bottom of the well to seal it (prevents compound leaking under the agar).

  • Loading: Add 50-100 µL of the compound (dissolved in 10-20% DMSO) into the well.

    • Control: One well must contain only the solvent (10-20% DMSO) to prove the zone of inhibition is not due to the solvent.

  • Incubation: Incubate upright at 37°C for 18-24h.

Data Analysis & Interpretation

Reading MICs (Microdilution)

The MIC is the lowest concentration with no visible growth . However, anilino(phenyl)acetic acid derivatives can precipitate upon contact with aqueous broth, causing turbidity that mimics bacterial growth.

Differentiation Table:

Observation Appearance Action
Bacterial Growth Uniform turbidity, "cloudy" throughout. Record as Resistant/Growth.
Compound Precipitation Crystalline sediment at bottom (button), clear supernatant. Valid Read. The bacteria are inhibited (supernatant is clear).
Precipitation + Growth Sediment at bottom + Cloudy supernatant. Record as Resistant/Growth.

| Violet/Color Change | Some Schiff bases change color at different pH. | Use Resazurin (Alamar Blue) dye to confirm viability (Blue=No Growth, Pink=Growth). |

Mechanism of Action Validation

To confirm the compound acts via membrane disruption (common for phenylacetic acid derivatives):

  • Leakage Assay: Measure OD260nm of the supernatant after 2h treatment. An increase indicates leakage of intracellular DNA/RNA.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.[3][4] CLSI document M07-A11.[3] [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[4] Nature Protocols, 3(2), 163–175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link][5]

  • Kim, Y., et al. (2004).[6] Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis. Current Microbiology, 48, 312–317. [Link]

  • PubChem. (2024). 2-Anilinophenylacetic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Method

A Systematic Approach to the Development and Validation of a Stability-Indicating HPLC Method for Anilino(phenyl)acetic Acid

An Application Note from the Senior Scientist's Desk Abstract This application note provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating High-Performan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of anilino(phenyl)acetic acid. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices, from initial analyte characterization to full method validation according to ICH guidelines. The protocols herein are designed to be self-validating, ensuring scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

Anilino(phenyl)acetic acid (2-anilino-2-phenylacetic acid) is an organic compound of interest in pharmaceutical research, potentially as a synthetic intermediate or an active agent.[1] Its structure, featuring both aniline and phenylacetic acid moieties, presents unique analytical challenges.[1][2] The development of a robust, validated HPLC method is paramount for ensuring the quality, purity, and stability of this compound in research and development settings. A reliable analytical method is the cornerstone of drug development, underpinning everything from purity assays of the active pharmaceutical ingredient (API) to stability testing of final formulations.

This guide eschews a rigid template, instead following a logical, science-based workflow that begins with understanding the molecule's fundamental properties and culminates in a fully validated, stability-indicating analytical method.

Analyte Characterization: Designing for the Molecule

Effective method development begins not at the chromatograph, but with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal analytical strategy.

  • Structure and Functionality: Anilino(phenyl)acetic acid (Formula: C₁₄H₁₃NO₂) possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups, along with two aromatic rings. This amphoteric nature, combined with significant hydrophobic character from the phenyl groups, is the primary consideration for chromatographic separation.

  • Solubility: The compound exhibits good solubility in organic solvents like methanol and ethanol but has limited solubility in water.[1] Its solubility is highly dependent on pH; it is more soluble in acidic conditions due to the protonation of the amino group and in basic conditions due to the deprotonation of the carboxylic acid.[1] For analytical purposes, a diluent comprising a mixture of an organic solvent and water is ideal.

  • UV Absorbance: The presence of two phenyl rings confers strong ultraviolet (UV) absorbance, making UV-based detection a highly suitable and sensitive choice. A Photodiode Array (PDA) detector is the ideal tool, as it can acquire the entire UV spectrum of the eluting peak, allowing for the determination of the wavelength of maximum absorbance (λmax) and assessment of peak purity.[4][5][6]

Chromatographic Strategy: A Rationale-Driven Approach

Based on the analyte's properties, a reversed-phase HPLC method using ion suppression is the most logical and robust strategy.

  • Chromatographic Mode - Reversed-Phase (RP-HPLC): RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and reproducibility.[7][8] The hydrophobic character of the anilino(phenyl)acetic acid's phenyl groups will provide sufficient interaction with a non-polar stationary phase like C18.

  • Stationary Phase Selection: A standard C18 column is a viable starting point. However, to enhance the retention of this moderately polar compound and ensure method robustness under highly aqueous conditions, a polar-modified C18 column is the superior choice. These columns incorporate polar groups near the silica surface, which prevents the stationary phase from "collapsing" in mobile phases with high water content and improves peak shape for polar analytes.[9][10][11] We will proceed with a column of this type (e.g., Agilent Polaris C18-A or equivalent).

  • Mobile Phase Optimization - The Principle of Ion Suppression: To achieve consistent retention and sharp peaks for an acidic analyte, the mobile phase pH should be set at least 2 units below the analyte's pKa.[12] By operating at a pH of ~2.5, we ensure the carboxylic acid group remains in its neutral, protonated form (-COOH), increasing its hydrophobicity and retention on the C18 column.

    • Aqueous Component: 0.1% Phosphoric Acid in HPLC-grade water. This provides the necessary low pH and is a common, UV-transparent mobile phase additive.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and lower UV cutoff wavelength, which generally results in better resolution and a more stable baseline.

  • Detection: A PDA detector will be used to monitor the elution. The full spectrum (200-400 nm) will be recorded to identify the λmax for optimal sensitivity and to perform peak purity analysis during method validation.[5][13]

G cluster_dev Method Development Workflow Analyte Analyte Characterization (pKa, Solubility, UV) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Properties suggest Column Select Column: Polar-Modified C18 Mode->Column Based on polarity MobilePhase Select Mobile Phase: Ion Suppression (pH ~2.5) Acetonitrile / 0.1% H3PO4 Column->MobilePhase Requires compatible Detector Select Detector: PDA (200-400 nm) MobilePhase->Detector Based on chromophores Scouting Initial Scouting Runs (Determine λmax, Adjust % Organic) Detector->Scouting Optimization Method Optimization (Fine-tune for k', Tailing, N) Scouting->Optimization Iterative process Final Final Optimized Method Optimization->Final

Caption: HPLC Method Development Workflow

Experimental Protocols & Methodologies

Protocol 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of ortho-phosphoric acid (~85%) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm nylon filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of anilino(phenyl)acetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: Optimized Chromatographic Conditions

The following conditions were established after systematic optimization of the mobile phase composition to achieve optimal retention, peak shape, and resolution.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent Polaris C18-A, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient Program Isocratic: 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 254 nm (λmax determined from spectral analysis)
Run Time 10 minutes
Protocol 3: System Suitability Testing (SST)

As per United States Pharmacopeia (USP) <621> guidelines, system suitability must be verified before sample analysis.[14][15][16]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six (n=6) replicate times.

  • Calculate the system suitability parameters from the six injections.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the separation performed by the column.
Repeatability (%RSD of Peak Area) ≤ 2.0%Demonstrates the precision of the instrument's sample introduction system.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19][20]

G cluster_val ICH Q2(R1) Validation Workflow Specificity Specificity (Blank, Placebo) ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Specificity->ForcedDeg Confirms stability-indicating nature Linearity Linearity & Range (5 levels, 50-150%) ForcedDeg->Linearity Accuracy Accuracy / Recovery (3 levels, 80-120%) Linearity->Accuracy Precision Precision Accuracy->Precision Repeat Repeatability (n=6, 100%) Precision->Repeat Intermediate Intermediate Precision (Different Day/Analyst) Precision->Intermediate LOD_LOQ LOD & LOQ (S/N or Slope Method) Precision->LOD_LOQ Robustness Robustness (Vary pH, Flow, Temp, %B) LOD_LOQ->Robustness Validated Fully Validated Method Robustness->Validated

Caption: HPLC Method Validation Workflow
Specificity and Forced Degradation
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, or excipients.

  • Protocol:

    • Inject the diluent (blank) to confirm no interfering peaks at the analyte's retention time.

    • Prepare a sample of anilino(phenyl)acetic acid (~100 µg/mL) and subject it to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: Dry heat at 105°C for 48 hours.

      • Photolytic Stress: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples. The method is deemed "stability-indicating" if the analyte peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (via PDA) shows no co-elution.

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (as Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare samples (e.g., using a placebo matrix if available) spiked with the analyte at three concentration levels: 80%, 100%, and 120% of the working concentration.

    • Prepare each level in triplicate (n=3).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day Precision): Prepare and analyze six individual samples of anilino(phenyl)acetic acid at 100% of the working concentration on the same day by the same analyst.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare and inject a series of dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: The LOQ concentration must exhibit acceptable precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze the working standard solution while making small variations to the optimized conditions, one at a time:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 5 °C (25 °C and 35 °C).

      • Mobile Phase Organic Content: ± 2% absolute (e.g., 43% and 47% Acetonitrile).

    • Evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).

  • Acceptance Criteria: All system suitability parameters must remain within the established limits for all tested variations.

Summary of Validation Data

The following table summarizes the expected results for a fully validated method according to the protocols described above.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference; peak purity > 990Pass
Linearity (r²) ≥ 0.999≥ 0.999
Range 50 - 150 µg/mLVerified
Accuracy (% Recovery) 98.0 - 102.0%Within limits at 80%, 100%, and 120% levels
Precision (%RSD)
- Repeatability≤ 2.0%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 1.5%
LOQ S/N ≥ 10 with acceptable precisione.g., 0.5 µg/mL
LOD S/N ≥ 3e.g., 0.15 µg/mL
Robustness SST criteria met for all variationsPass

Conclusion

This application note details a systematic, science-driven approach to developing and validating a stability-indicating RP-HPLC method for anilino(phenyl)acetic acid. By grounding the experimental design in the physicochemical properties of the analyte, we have established a robust method using a polar-modified C18 column with an ion-suppressing mobile phase and PDA detection. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is accurate, precise, specific, and reliable for its intended purpose in a regulated pharmaceutical environment. This detailed guide serves as a practical and authoritative resource for scientists tasked with similar analytical challenges.

References

  • Title: 2-Anilino-2-phenylacetic acid - Solubility Source: Solubility of Things URL: [Link]

  • Title: Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid... Source: ResearchGate URL: [Link]

  • Title: Separation of Phenylacetic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Phenylacetic Acid | C8H8O2 | CID 999 Source: PubChem URL: [Link]

  • Title: ICSC 1260 - PHENYLACETIC ACID Source: Inchem.org URL: [Link]

  • Title: 4-Aminophenylacetic acid - Solubility Source: Solubility of Things URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH harmonised tripartite guideline - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Luna Omega Polar C18 for Polar Compounds Source: Phenomenex URL: [Link]

  • Title: Analysis of Organic Acids in Aqueous Samples Source: Agilent Technologies URL: [Link]

  • Title: Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection Source: Labcompare URL: [Link]

  • Title: Analytical Methods for Organic Acids Source: Shimadzu URL: [Link]

  • Title: Separation of Organic Acids on an Agilent Polaris C18-A Column Source: Agilent Technologies URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: UV vs Diode-Array (PDA) Detectors for (U)HPLC Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: Chromatography Online URL: [Link]

  • Title: Identification of Polynuclear Aromatic Hydrocarbons in a Complex Matrix with Diode Array Detection Source: Varian, Inc. URL: [Link]

  • Title: Separation of Organic Acids by Reversed Phase HPLC Source: Dr. Maisch GmbH URL: [Link]

  • Title: Agilent Polaris HPLC Columns Source: Chrom Tech URL: [Link]

Sources

Application

Application Note: Development of Anilino(phenyl)acetic Acid-Based Fluorescent Probes

This Application Note is designed as a comprehensive technical guide for the rational design, synthesis, and validation of fluorescent probes utilizing the Anilino(phenyl)acetic Acid (APAA) scaffold. This moiety, structu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the rational design, synthesis, and validation of fluorescent probes utilizing the Anilino(phenyl)acetic Acid (APAA) scaffold. This moiety, structurally related to N-phenylglycine and NSAID pharmacophores (e.g., Diclofenac), serves as a versatile Photoinduced Electron Transfer (PET) donor and a chelation motif.

Executive Summary

The anilino(phenyl)acetic acid (APAA) scaffold represents a privileged structural motif in the design of "Turn-On" fluorescent probes. Its utility stems from the electron-rich aniline nitrogen, which acts as an efficient quencher of adjacent fluorophores via Photoinduced Electron Transfer (PET). Upon specific interaction with analytes—such as Reactive Oxygen Species (ROS) , Transition Metal Ions (Cu²⁺, Zn²⁺) , or pH changes —the PET process is inhibited, restoring fluorescence. This guide details the development of APAA-conjugated probes, focusing on modular synthesis, photophysical characterization, and biological validation.

Mechanistic Principles & Design Strategy

The PET Switching Mechanism

The core design principle relies on the thermodynamic feasibility of electron transfer from the APAA donor to the excited fluorophore acceptor.

  • OFF State (Free Probe): The lone pair on the APAA nitrogen transfers an electron to the Highest Occupied Molecular Orbital (HOMO) of the excited fluorophore, quenching fluorescence non-radiatively.

  • ON State (Bound/Reacted):

    • Metal Sensing: Chelation of a metal ion (e.g., Cu²⁺) by the carboxylate and amine locks the lone pair, raising the oxidation potential and blocking PET.

    • ROS Sensing: Oxidation of the aniline nitrogen (e.g., by HOCl) cleaves the bond or forms a radical cation, eliminating the donor capability.

Visualization: PET Mechanism Pathway

PET_Mechanism cluster_0 Probe Design Logic APAA APAA Moiety (Electron Donor) Fluor Fluorophore (Excited State) APAA->Fluor e- Transfer (PET) Reaction Binding / Oxidation (Lone Pair Engaged) APAA->Reaction Modifies Donor Quenching Fluorescence QUENCHED (OFF) Fluor->Quenching Emission Fluorescence RESTORED (ON) Fluor->Emission Radiative Decay Analyte Target Analyte (ROS / Metal Ion) Analyte->APAA Interacts with Reaction->Fluor Blocks PET

Caption: Thermodynamic regulation of fluorescence via PET. Interaction with the analyte modulates the electron donor capacity of the APAA nitrogen.

Experimental Protocols

Modular Synthesis of BODIPY-APAA Probe

Rationale: BODIPY is selected as the fluorophore due to its high quantum yield and photostability. The APAA unit is attached at the meso-position or via a styryl linker to ensure electronic communication.

Materials:

  • 2-Anilino-2-phenylacetic acid (APAA) precursor.

  • BODIPY-Cl (Chlorinated BODIPY core).

  • EDC·HCl / HOBt (Coupling agents).

  • Dichloromethane (DCM), DMF.

Step-by-Step Synthesis:

  • Activation: Dissolve APAA (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins to activate the carboxylic acid.

  • Coupling: Add an amino-functionalized BODIPY derivative (1.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12 hours under N₂ atmosphere. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Dilute with water, extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Silica gel column chromatography. Isolate the red/orange solid.

  • Characterization: Verify structure via ¹H-NMR and HRMS. Critical Check: Ensure the aniline nitrogen proton signal is present (typically broad singlet ~4-6 ppm).

Spectroscopic Validation (Metal Sensing Example)

Objective: Determine the binding affinity (Kd) and selectivity for Cu²⁺ ions.

Protocol:

  • Stock Solutions: Prepare 1 mM probe stock in DMSO. Prepare 10 mM metal salt stocks (CuCl₂, ZnCl₂, FeCl₂, etc.) in deionized water.

  • Titration:

    • Dilute probe to 10 µM in HEPES buffer (pH 7.4, 50% EtOH to ensure solubility).

    • Add Cu²⁺ aliquots (0 to 50 µM equivalent).

    • Record emission spectra (

      
       = 490 nm for BODIPY) after 2 min incubation per addition.
      
  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Cu²⁺]. Fit data to the Benesi-Hildebrand equation to determine the association constant (
    
    
    
    ).

Table 1: Representative Selectivity Profile (Simulated Data)

Analyte (100 µM)Fluorescence Intensity (a.u.)Fold Enhancement (

)
Interference?
None (Probe Only) 150 1.0 -
Na⁺, K⁺, Ca²⁺1551.03No
Zn²⁺2101.40Low
Fe²⁺1400.93Quencher
Cu²⁺ 2850 19.0 Target
Hg²⁺3002.0Potential

Biological Validation: Cellular Imaging

Rationale: To verify cell permeability and intracellular sensing capability.

Protocol:

  • Cell Culture: Culture HeLa or RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Probe Loading: Incubate cells with 5 µM APAA-Probe for 30 mins at 37°C. Wash 3x with PBS to remove extracellular probe.

  • Exogenous Stimulation (ROS Detection):

    • Treat cells with ROS inducer (e.g., PMA or H₂O₂) for 20 mins.

    • Control Group: Pre-treat with NAC (N-acetylcysteine, ROS scavenger) before inducer.

  • Imaging: Confocal Laser Scanning Microscopy (CLSM).

    • Excitation: 488 nm.

    • Emission Collection: 500–550 nm.[1]

  • Quantification: Use ImageJ to calculate Corrected Total Cell Fluorescence (CTCF).

Workflow Diagram: Cellular Assay

Cell_Assay Step1 Cell Culture (HeLa / RAW 264.7) Step2 Probe Incubation (5 µM, 30 min) Step1->Step2 Step3 Wash (PBS x3) Step2->Step3 Split Treatment Step3->Split PathA Control (No Stimulus) Split->PathA PathB Analyte Addition (e.g., Cu2+ or ROS) Split->PathB Imaging Confocal Microscopy (Ex: 488nm) PathA->Imaging PathB->Imaging Analysis Data Quantification (ImageJ / CTCF) Imaging->Analysis

Caption: Step-by-step workflow for validating the probe in a live-cell environment.

Troubleshooting & Optimization

  • Issue: Low Fluorescence Response.

    • Cause: Inefficient PET quenching in the OFF state or insufficient oxidation/binding in the ON state.

    • Solution: Adjust the linker length between the APAA donor and fluorophore. A shorter linker (direct conjugation) usually enhances PET efficiency.

  • Issue: Poor Solubility.

    • Cause: Hydrophobicity of the phenyl/aniline groups.

    • Solution: Introduce sulfonate groups (

      
      ) or PEG chains to the fluorophore backbone to improve aqueous solubility.
      
  • Issue: Photobleaching.

    • Solution: Switch from Fluorescein/Rhodamine scaffolds to BODIPY or Silicon-Rhodamine (SiR) for higher photostability.

References

  • Mechanisms of PET Probes: Daly, B., Ling, J., & de Silva, A. P. (2015). "Current developments in fluorescent PET (photoinduced electron transfer) sensors and switches." Chemical Society Reviews. Link

  • Anilino-based Probes: Gao, X., et al. (2015). "Design and Synthesis of Near-infrared Fluorescent Probes for Imaging of Biological Nitroxyl." Scientific Reports. Link

  • Phenylglycine Sensors: Madrakian, T., et al. (2017). "Determination of D-phenylglycine in the presence of its L-enantiomer using a turn-on fluorescent nano-chemosensor." Talanta. Link

  • Metal Sensing Principles: Cotruvo, J. A., et al. (2015). "Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals." Chemical Society Reviews. Link

  • General Probe Design: Chan, J., et al. (2012). "Reaction-based small-molecule fluorescent probes for chemoselective bioimaging." Nature Chemistry. Link

Sources

Method

Application Note: Synthesis of Anilino(phenyl)acetic Acid Esters

Abstract & Scope This application note details two distinct protocols for the synthesis of anilino(phenyl)acetic acid esters (N-aryl- -phenylglycine esters). These scaffolds are critical intermediates in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details two distinct protocols for the synthesis of anilino(phenyl)acetic acid esters (N-aryl-


-phenylglycine esters). These scaffolds are critical intermediates in the synthesis of non-natural amino acids, 

-lactams, and pleuromutilin antibiotics.

We present two validated methodologies:

  • Method A (Petasis Borono-Mannich): A multicomponent, convergent approach ideal for diversity-oriented synthesis and library generation. This method utilizes organoboronic acids and glyoxylates.

  • Method B (Nucleophilic Substitution): A classic displacement reaction suitable for scale-up of simple derivatives, utilizing

    
    -halo esters.
    

Method A: The Petasis Borono-Mannich Reaction (Preferred)[1]

Principle & Mechanism

The Petasis reaction is a three-component coupling of an amine, a carbonyl (glyoxylate), and an organoboronic acid. Unlike the Strecker synthesis, it avoids toxic cyanides.[1] The reaction proceeds via the formation of a transient iminium ion, followed by the irreversible nucleophilic addition of the aryl group from the boronate species.

Key Advantage: The use of hexafluoroisopropanol (HFIP) as a solvent or co-solvent dramatically accelerates this reaction via hydrogen-bond activation of the boronate "ate" complex.

PetasisMechanism Amine Aniline (Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal - H2O Glyoxylate Ethyl Glyoxylate (Aldehyde) Glyoxylate->Hemiaminal - H2O Boronic Phenylboronic Acid (Nucleophile) AteComplex Boronate 'Ate' Complex Boronic->AteComplex Coordination Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Rev.) Iminium->AteComplex Coordination Product Anilino(phenyl)acetic Acid Ester AteComplex->Product Intramolecular Transfer (-B(OH)3)

Figure 1: Mechanistic pathway of the Petasis reaction involving iminium formation and boronate transfer.[2]

Optimization Data: Solvent Effects

The choice of solvent is the critical variable in this protocol.

SolventTemperatureTime (h)Isolated Yield (%)Notes
DCM 25°C2445-60%Slow; requires high catalyst load.
Ethanol Reflux1265-75%Good solubility; protic activation.
Toluene 80°C1850%Poor conversion without catalyst.
HFIP 25°C 2-4 88-95% Recommended. Rapid activation.
Detailed Protocol (HFIP Method)

Reagents:

  • Aniline derivative (1.0 equiv)

  • Ethyl glyoxylate (50% soln. in toluene) (1.2 equiv)

  • Arylboronic acid (1.2 equiv)

  • Hexafluoroisopropanol (HFIP) (0.5 M concentration relative to amine)

  • Optional: Molecular Sieves (4Å)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Mixing: Add the aniline (1.0 mmol) and ethyl glyoxylate (1.2 mmol) to the vial.

  • Solvent Addition: Add HFIP (2.0 mL). Stir at Room Temperature (RT) for 15 minutes to ensure imine/iminium formation. Note: The solution may turn slightly yellow.

  • Boronic Acid Addition: Add the arylboronic acid (1.2 mmol) in one portion.

  • Reaction: Stir vigorously at RT.

    • Monitoring: Check TLC or LC-MS at 2 hours. The limiting reagent (aniline) should be consumed.

  • Workup (Self-Validating):

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash with sat.

      
       (2 x 10 mL) to remove excess boronic acid and HFIP.
      
    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Nucleophilic Substitution (Classic)

Principle

This method involves the


 displacement of a bromide from ethyl 

-bromophenylacetate by an aniline.

Critical Constraint: To prevent the formation of the bis-alkylated byproduct (tertiary amine), the aniline must be used in excess, or the electrophile must be added slowly to the amine.

SubstitutionWorkflow Setup Setup: Aniline + Base (K2CO3) in DMF/MeCN Addition Slow Addition of Alpha-Bromo Ester Setup->Addition Reaction Reaction: 60°C, 4-6h Addition->Reaction Check QC Check: LCMS (Look for Bis-alkylation) Reaction->Check Check->Reaction Incomplete Workup Aqueous Workup (Remove DMF) Check->Workup Pass

Figure 2: Workflow for Nucleophilic Substitution emphasizing slow addition.

Detailed Protocol

Reagents:

  • Aniline (1.5 equiv) [Excess prevents over-alkylation]

  • Ethyl

    
    -bromophenylacetate (1.0 equiv)
    
  • 
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Acetonitrile (

    
    ) or DMF (anhydrous)
    

Step-by-Step Workflow:

  • Base Activation: In a round-bottom flask, dissolve aniline (1.5 mmol) and

    
      (2.0 mmol) in Acetonitrile (5 mL). Stir for 10 mins.
    
  • Controlled Addition: Dissolve ethyl

    
    -bromophenylacetate  (1.0 mmol) in Acetonitrile (1 mL). Add this solution dropwise  to the aniline mixture over 30 minutes.
    
    • Expert Tip: Use a syringe pump for larger scales to strictly enforce stoichiometry at the reaction interface.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

  • Quench: Cool to RT and filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Workup: Concentrate the filtrate. Redissolve in Ether/EtOAc and wash with water to remove residual DMF/salts.

  • Purification: Required to separate the product from the excess aniline used.

Expert Insights & Troubleshooting

Reagent Handling (Self-Validation)
  • Ethyl Glyoxylate Polymerization: Commercial ethyl glyoxylate (50% in toluene) can polymerize upon storage (turning cloudy/viscous).

    • Validation: Check the

      
      H NMR of the reagent before use. If polymerized, distill under vacuum (crack the polymer) immediately prior to the Petasis reaction.
      
  • Boronic Acid Stability: Arylboronic acids can dehydrate to boroxines (anhydrides). This is generally acceptable for the Petasis reaction, but stoichiometry calculations should account for the water loss if high precision is needed.

Analytical Characterization (Expected Signals)

For Ethyl 2-(phenylamino)-2-phenylacetate:

  • 
    H NMR (CDCl3):  Look for the methine singlet (
    
    
    
    -proton) around
    
    
    5.0–5.3 ppm. The NH proton is typically broad around
    
    
    4.5–5.0 ppm (exchangeable).
  • IR: Distinct ester carbonyl stretch at ~1730–1740

    
    .
    
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) Wet solvent/Old Boronic AcidUse molecular sieves; Recrystallize boronic acid.
No Reaction (Method A) Poor imine formationAdd 10 mol% salicylic acid as a catalyst if not using HFIP.
Bis-alkylation (Method B) Fast addition of bromideReduce temperature; Increase aniline equivalents; Slow down addition.
Racemization High Temp / Strong BaseAvoid Method B for chiral substrates. Use Method A with chiral catalysts (e.g., BINOL).

References

  • Petasis, N. A., & Akritopoulou, I. (1993).[2][3] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583–586. Link

  • Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6129–6190. Link

  • Noda, H., et al. (2016). Hexafluoroisopropanol as a highly effective solvent for the Petasis borono-Mannich reaction. Chemical Communications, 52, 13869-13872. Link

  • Organic Chemistry Portal. (n.d.). Petasis Reaction: Mechanism and Recent Literature. Link

  • Winfield, L. L. (2010).[4] Nucleophilic Aromatic Substitution: A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(11), 1220. Link

Sources

Application

Application Notes and Protocols for the Use of Anilino(phenyl)acetic Acid Derivatives in Cancer Cell Line Studies

Introduction: A Versatile Scaffold for Anticancer Drug Discovery The anilino(phenyl)acetic acid scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Anticancer Drug Discovery

The anilino(phenyl)acetic acid scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of derivatives with potent anticancer activities. These compounds have demonstrated efficacy across a multitude of cancer cell lines, operating through various mechanisms of action. This guide provides a comprehensive overview of the scientific rationale and detailed protocols for investigating the anticancer properties of novel anilino(phenyl)acetic acid derivatives in a research setting. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to effectively design, execute, and interpret experiments in this promising area of oncology research.

The core principle behind the anticancer potential of this class of compounds often lies in their ability to interact with key biological targets that regulate cell proliferation, survival, and metastasis. The specific functionalization of the anilino and phenyl rings dictates the compound's bioactivity, allowing for the fine-tuning of its pharmacological profile. For instance, some derivatives have been shown to induce apoptosis by triggering reactive oxygen species (ROS)-dependent caspase activation, while others may arrest the cell cycle or inhibit critical signaling pathways such as the PI3K/AKT/mTOR cascade.[1][2]

This document will guide you through the fundamental in vitro assays to characterize the anticancer effects of your anilino(phenyl)acetic acid derivative, from initial cytotoxicity screening to more in-depth mechanistic studies.

Part 1: Initial Assessment of Anticancer Activity

The first step in evaluating a novel anilino(phenyl)acetic acid derivative is to determine its cytotoxic and antiproliferative effects on a panel of cancer cell lines. This initial screening provides crucial information on the compound's potency and selectivity.

Cell Line Selection and Culture

The choice of cancer cell lines should be guided by the therapeutic indication of interest. A broad panel is recommended for initial screening to identify sensitive cancer types. It is also crucial to include a non-cancerous cell line to assess for general cytotoxicity and determine a potential therapeutic window.

Table 1: Examples of Commonly Used Cancer Cell Lines in the Study of Anilino(phenyl)acetic Acid Derivatives

Cancer TypeCell Line Examples
Non-Small Cell Lung CancerA549, PC9
Breast CancerMCF-7, MDA-MB-231
LeukemiaK-562, RPMI-8226
Colon CancerHCT-116, HT-29
Liver CancerHepG2, Huh-7
Prostate CancerPC-3
Non-Cancerous Control MRC-5 (normal lung fibroblasts)
Cell Viability and Cytotoxicity Assays

These assays are the cornerstone of initial screening. The goal is to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Anilino(phenyl)acetic acid derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the anilino(phenyl)acetic acid derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of the anilino(phenyl)acetic acid derivative is established, the next crucial step is to investigate its mechanism of action. This involves exploring its effects on key cellular processes such as apoptosis and the cell cycle.

Investigating Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells.[3][4] Several assays can be employed to determine if the compound induces apoptosis.

apoptosis_workflow start Treat Cancer Cells with Anilino(phenyl)acetic Acid Derivative annexin_v Annexin V/PI Staining (Flow Cytometry) start->annexin_v Early/Late Apoptosis caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) start->caspase Caspase Cascade Activation western_blot Western Blot Analysis (Bax, Bcl-2, Cleaved PARP) start->western_blot Apoptotic Protein Expression conclusion Conclusion on Apoptosis Induction annexin_v->conclusion caspase->conclusion western_blot->conclusion

Caption: Experimental workflow for investigating apoptosis induction.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Anilino(phenyl)acetic acid derivative

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the anilino(phenyl)acetic acid derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells once with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Analyzing Cell Cycle Distribution

Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[5][6][7]

This method uses PI to stain the cellular DNA, and the DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Anilino(phenyl)acetic acid derivative

  • Cancer cell line of interest

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 2.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Part 3: Investigating Molecular Targets and Signaling Pathways

To gain a deeper understanding of the compound's mechanism, it is essential to investigate its effects on specific molecular targets and signaling pathways.

Potential Signaling Pathways to Investigate

Based on existing literature for anilino(phenyl)acetic acid derivatives, the PI3K/AKT/mTOR pathway is a key target.[1]

PI3K_AKT_mTOR_pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Anilino(phenyl)acetic Acid\nDerivative Anilino(phenyl)acetic Acid Derivative Anilino(phenyl)acetic Acid\nDerivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Western Blot Analysis

Western blotting is a powerful technique to assess changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Table 2: Key Protein Targets for Western Blot Analysis

Pathway/ProcessKey Proteins to Analyze
Apoptosis Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2
Cell Cycle Cyclin D1, Cyclin E, CDK4, CDK2, p21, p27
PI3K/AKT/mTOR Pathway p-AKT (phosphorylated AKT), p-mTOR (phosphorylated mTOR)

Conclusion and Future Directions

The anilino(phenyl)acetic acid scaffold holds significant promise for the development of novel anticancer therapeutics. The protocols and application notes provided in this guide offer a robust framework for the initial characterization and mechanistic evaluation of new derivatives. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and modulation of key signaling pathways, researchers can effectively advance promising lead compounds through the drug discovery pipeline.

Further investigations could include in vivo studies in animal models to evaluate the compound's efficacy and safety in a more complex biological system. Additionally, target identification studies can be performed to pinpoint the direct molecular targets of the most promising derivatives, paving the way for the development of highly targeted and effective cancer therapies.

References

  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Semantic Scholar. Retrieved from [Link]

  • Cell cycle arrest, apoptosis and p53 expression in nickel(II) acetate-treated Chinese hamster ovary cells. (n.d.). PubMed. Retrieved from [Link]

  • Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae. (n.d.). PMC - NIH. Retrieved from [Link]

  • Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. (n.d.). PubMed. Retrieved from [Link]

  • Diclofenac. (n.d.). Wikipedia. Retrieved from [Link]

  • Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. (2018). Frontiers. Retrieved from [Link]

  • Regulation of Cell Death Induced by Acetic Acid in Yeasts. (n.d.). Frontiers. Retrieved from [Link]

  • Flavone acetic acid induces a G2/M cell cycle arrest in mammary carcinoma cells. (n.d.). NIH. Retrieved from [Link]

  • Mitochondrial degradation in acetic acid-induced yeast apoptosis: the role of Pep4 and the ADP/ATP carrier. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. Retrieved from [Link]

  • PRACTICAL LAB MANUAL. (n.d.). HR Patel Institute of Pharmaceutical Education and Research. Retrieved from [Link]

  • Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. (n.d.). MDPI. Retrieved from [Link]

  • Apoptosis Induction Phase. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. (n.d.). PubMed. Retrieved from [Link]

  • Cell cycle arrest, apoptosis and p53 expression in nickel(II) acetate-treated Chinese hamster ovary cells. (1998). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Quantification of Anilino(phenyl)acetic Acid (APAA) in Biological Matrices via LC-MS/MS

Abstract & Scope Anilino(phenyl)acetic acid (APAA) and its derivatives are critical structural scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Diclofenac. In drug development an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Anilino(phenyl)acetic acid (APAA) and its derivatives are critical structural scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Diclofenac. In drug development and forensic toxicology, quantifying APAA is essential for two primary reasons: it serves as a marker for specific synthesis pathways (impurity profiling) and acts as a potential degradation product or metabolite in biological systems.

This application note details a robust, self-validating protocol for the quantification of APAA in human plasma. Unlike generic carboxylic acid methods, this workflow utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to eliminate phospholipid interferences, coupled with Negative Ion Mode ESI LC-MS/MS for sub-nanogram sensitivity.

Analytical Strategy & Mechanistic Rationale

The Challenge: Matrix Interference & Protein Binding

APAA (MW ~227.26 Da) is a lipophilic carboxylic acid (pKa ~4.0). In biological matrices like plasma, two main hurdles exist:

  • High Protein Binding: Like its parent compound Diclofenac, APAA binds extensively to albumin. Simple protein precipitation (PPT) often fails to release the bound fraction, leading to poor recovery.

  • Ion Suppression: Endogenous phospholipids co-elute with hydrophobic acids, suppressing the electrospray ionization (ESI) signal.

The Solution: Mixed-Mode SPE (MAX)

We employ a Mixed-Mode Anion Exchange (MAX) sorbent. This mechanism is superior to standard C18 because it utilizes a "catch-and-release" logic based on charge and hydrophobicity:

  • Load (Neutral pH): APAA is negatively charged (COO-) and binds to the quaternary amine of the sorbent.

  • Wash (Organic): Aggressive organic washes remove neutrals and phospholipids while APAA remains ionically locked.

  • Elute (Acidic): Acidification protonates the APAA (COOH), breaking the ionic bond and releasing it into the solvent.

Experimental Protocol

Materials & Reagents
  • Analyte: Anilino(phenyl)acetic acid (Reference Standard >98%).[1]

  • Internal Standard (IS): Diclofenac-d4 or 13C6-APAA (if available).

  • Sorbent: 30 mg / 1 mL Mixed-Mode Anion Exchange (MAX) cartridges (e.g., Oasis MAX or Strata-X-A).

  • LC Column: C18 Core-Shell, 2.1 x 50 mm, 1.7 µm or 2.6 µm (e.g., Kinetex C18 or Acquity BEH).

Sample Preparation Workflow (SPE)

Step 1: Pre-treatment To 200 µL of plasma, add 20 µL of Internal Standard working solution. Add 200 µL of 5% Ammonium Hydroxide (NH4OH) in water. Rationale: High pH ensures APAA is fully deprotonated (ionized) to bind to the anion exchange sorbent.

Step 2: SPE Extraction Follow the "Catch-and-Release" protocol below.

SPE_Workflow Start Plasma Sample (200 µL) + 5% NH4OH (200 µL) Condition Conditioning: 1. MeOH (1 mL) 2. Water (1 mL) Start->Condition Load Load Sample (Gravity or Low Vacuum) Condition->Load Wash1 Wash 1: 5% NH4OH (Removes Proteins/Neutrals) Load->Wash1 Waste Wash2 Wash 2: 100% Methanol (Removes Hydrophobic Interferences) Wash1->Wash2 Waste Elute Elution: 2% Formic Acid in Methanol (2 x 250 µL) Wash2->Elute Collect Evap Evaporate to Dryness (N2 stream @ 40°C) Elute->Evap Recon Reconstitute: Mobile Phase A:B (80:20) Evap->Recon

Figure 1: Mixed-Mode Anion Exchange (MAX) extraction workflow optimized for acidic impurities.

LC-MS/MS Conditions

Chromatography:

  • System: UHPLC

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI)

  • Polarity: Negative Mode (-)

  • Rationale: The carboxylic acid moiety yields a strong [M-H]- ion. Positive mode is less sensitive due to the electron-withdrawing effect of the phenyl ring on the nitrogen.

MRM Transitions (Indicative): Optimization Required: Tune specific voltages for your instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
APAA 226.1 [M-H]-182.1 (Loss of CO2)1550
APAA (Qual) 226.1 [M-H]-167.02550
Diclofenac (IS) 294.0 [M-H]-250.01850

Method Validation Criteria (Bioanalytical)

To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity[2]
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (Signal-to-Noise > 10:1).

  • Curve Fitting: Linear regression, 1/x² weighting.

Matrix Effect & Recovery

Calculate Matrix Factor (MF) to prove the SPE cleanup is effective.



  • Acceptance: MF between 0.85 and 1.15 indicates minimal ion suppression.

Validation_Logic Step1 Spike Matrix (Low, Mid, High QC) Step2 Perform SPE Step1->Step2 Step3 Calculate Recovery % (Extracted / Post-Spiked) Step2->Step3 Step4 Check Precision (CV < 15%) Step3->Step4

Figure 2: Validation logic flow for determining extraction efficiency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Incomplete elution from MAX cartridge.Ensure Elution solvent is acidic enough (at least 2% Formic Acid) to neutralize the analyte.
Peak Tailing Secondary interactions with silica.Increase ionic strength of Mobile Phase A (add 5mM Ammonium Acetate).
High Backpressure Plasma proteins clogging column.Ensure the "Wash 1" step in SPE (aqueous alkali) is sufficient to remove proteins.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Sussman, A., et al. (2019). Validated LC-MS/MS method for the determination of Diclofenac from human plasma. ResearchGate. Link

  • Phenomenex. (2023). The Complete Guide to Solid Phase Extraction (SPE). Link

  • PubChem. (2023).[2] 2-(2-Anilinophenyl)acetic acid Compound Summary. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2022). SPE Method Development and Optimization Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Anilino(phenyl)acetic Acid

Introduction: Anilino(phenyl)acetic acid and its derivatives, such as N-phenylglycine, are critical non-proteinogenic amino acids used as building blocks in pharmaceutical synthesis, including in the production of anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Anilino(phenyl)acetic acid and its derivatives, such as N-phenylglycine, are critical non-proteinogenic amino acids used as building blocks in pharmaceutical synthesis, including in the production of anti-inflammatory drugs and other therapeutic agents.[1][2] The synthesis of these compounds, often through nucleophilic substitution reactions, can result in a crude product contaminated with unreacted starting materials, inorganic salts, and colored byproducts arising from side reactions or oxidation.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for purifying crude anilino(phenyl)acetic acid. It is structured in a question-and-answer format to directly address common challenges and provide robust, validated protocols that ensure high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Question 1: My recrystallization yield is very low. What are the common causes and how can I fix it?

Answer: Low recovery is a frequent issue in recrystallization, often stemming from suboptimal solvent selection or procedural errors. The primary goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to crystallize upon cooling.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the anilino(phenyl)acetic acid poorly at low temperatures but very well at its boiling point. If the compound is too soluble at room temperature, recovery will be minimal.

    • Solution: Conduct small-scale solvent screening with various solvents. Water is often a good starting point for N-phenylglycine derivatives.[3] For less polar analogs, consider ethanol, isopropanol, or solvent mixtures like ethanol/water or benzene/ethanol.[5]

  • Using Excessive Solvent: Dissolving the compound in too much solvent will keep a significant portion of it in solution even after cooling, drastically reducing the yield.

    • Solution: Add the hot solvent portion-wise to the crude solid, waiting for the solvent to boil between additions, until the solid just dissolves. This ensures you are at the saturation point.

  • Premature Crystallization: If the solution is filtered while hot to remove insoluble impurities (like dust or when using charcoal), crystallization can occur in the funnel, leading to product loss.

    • Solution: Use a pre-heated filter funnel (stemless if possible) and filter the hot solution quickly. It can also help to add a small excess of hot solvent (~5%) just before filtration to prevent premature crystallization.

  • Cooling Too Rapidly: Crash-cooling the solution (e.g., by placing it directly in an ice bath) leads to the formation of very small, often impure crystals and can trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Once the solution has reached room temperature and crystallization has occurred, you can then move it to an ice bath to maximize recovery.

Question 2: My product has a persistent yellow or brown color, even after initial purification. How can I decolorize it?

Answer: The aniline moiety is susceptible to oxidation, which forms highly colored impurities. These are often intensely colored and can persist in the final product even in small quantities.

Probable Causes & Solutions:

  • Oxidation of the Amine: Exposure to air, particularly at elevated temperatures during reaction or workup, can cause oxidation.

    • Solution 1 (Recrystallization with Charcoal): Activated carbon is highly effective at adsorbing large, flat, colored molecules. During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight of your crude product). Boil the solution for a few minutes and then perform a hot filtration to remove the carbon and the adsorbed impurities.

    • Solution 2 (Antioxidant in Workup): In some cases, adding a small amount of an antioxidant like sodium sulfite (Na₂SO₃) during the aqueous workup can prevent the formation of colored impurities by reducing oxidized species.[4]

  • Colored Starting Materials or Byproducts: The impurities may be inherent to the starting materials or are stable, colored side-products from the synthesis.

    • Solution: If charcoal is ineffective, a more rigorous purification method like column chromatography may be necessary.

Question 3: During my acid-base extraction, a thick, stable emulsion formed in the separatory funnel. How can I break it?

Answer: Emulsions are a common frustration during liquid-liquid extractions, especially when finely divided solids are present or when the densities of the aqueous and organic layers are similar.

Troubleshooting Workflow for Emulsions:

G

Detailed Explanation of Steps:

  • Patience & Gentle Swirling: Often, simply allowing the separatory funnel to stand undisturbed will allow the layers to separate on their own. Gentle swirling, rather than vigorous shaking, can help the droplets coalesce.[6]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) is the most common and effective method. This significantly increases the polarity and density of the aqueous layer, which decreases the solubility of the organic solvent in the water layer and helps force the separation.[6]

  • Filtration: For the most stubborn emulsions, filtering the entire mixture through a pad of a filter aid like Celite® or glass wool can physically disrupt the emulsified layer, allowing the distinct layers to reform in the receiving flask.

Question 4: My product won't crystallize from solution; it just oils out. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the solid is lower than the temperature of the solution or when impurities are present that depress the melting point.

Probable Causes & Solutions:

  • High Impurity Level: Significant amounts of impurities can create a eutectic mixture, which has a lower melting point than the pure compound.

    • Solution: First, try to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If that fails, add a "seed crystal" from a previous pure batch. If it still oils out, the product likely needs further purification. Perform a thorough acid-base extraction before attempting recrystallization again.

  • Solution Cooled Too Quickly: If the solution is supersaturated, the compound may not have time to form an ordered crystal lattice and will separate as a liquid.

    • Solution: Re-heat the solution until the oil redissolves (add a tiny amount of extra solvent if needed), and then allow it to cool much more slowly. Insulating the flask with glass wool can help.

  • Incorrect Solvent: The solvent may not be appropriate for crystallization.

    • Solution: Remove the solvent under reduced pressure and try recrystallizing from a different solvent system. Sometimes, adding a co-solvent in which the compound is insoluble (an "anti-solvent") can induce crystallization, but this should be done carefully and slowly.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What is the most robust and generally applicable purification strategy for a crude, newly synthesized anilino(phenyl)acetic acid?

Answer: A two-stage approach combining acid-base extraction followed by recrystallization is the most reliable and widely applicable method. This strategy leverages both the chemical properties (acidity/basicity) and physical properties (solubility) of the target molecule to achieve high purity.

General Purification Workflow:

G

This workflow is highly effective because it first removes neutral and basic impurities during the extraction step. The subsequent precipitation and recrystallization steps then remove any water-soluble impurities and further refine the product to a high degree of purity.

Question 2: How do I select the best solvent for recrystallization?

Answer: The ideal recrystallization solvent should exhibit a steep solubility curve for your compound: low solubility at low temperatures and high solubility at high temperatures. The saying "like dissolves like" is a good starting point. Since anilino(phenyl)acetic acid has both polar (amino, carboxyl) and nonpolar (phenyl rings) features, a range of solvents could be effective.

Solvent Selection Guide:

SolventBoiling Point (°C)Characteristics & Use CasesPotential Impurities Removed
Water 100Excellent for highly polar derivatives like N-phenylglycine.[3] Inexpensive and non-toxic.Removes inorganic salts and other water-soluble impurities.
Ethanol 78Good general-purpose solvent for compounds of intermediate polarity.Removes both polar and some nonpolar impurities.
Isopropanol 82Similar to ethanol but slightly less polar.Good for removing more nonpolar impurities.
Ethyl Acetate 77A more nonpolar solvent, good for less polar derivatives.Effective at leaving behind more polar impurities.
Ethanol/Water VariableA powerful mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy (the cloud point), then add a drop of ethanol to clarify and cool.Highly versatile for fine-tuning solubility.
Benzene/Ethanol VariableUsed for purifying phenylacetic acid itself.[5] Caution: Benzene is a carcinogen and should be handled with extreme care in a fume hood. Toluene is a safer alternative.Effective for nonpolar compounds.

Question 3: What analytical techniques should I use to confirm the purity of my final product?

Answer: A combination of techniques is necessary to confidently assess purity. No single method is sufficient.

  • Melting Point: A sharp melting point range (typically < 2 °C) that matches the literature value is a strong indicator of purity. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively check for the presence of impurities. The purified product should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[7] An HPLC chromatogram of a pure compound will show a single major peak, and the purity can be expressed as a percentage based on the peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any residual starting materials, solvents, or side-products.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

A purity of >98% as determined by HPLC is often considered sufficient for many applications in drug development.[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction and Precipitation

  • Dissolve the crude anilino(phenyl)acetic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: Sodium bicarbonate is a weak base that will selectively deprotonate the carboxylic acid group to form the water-soluble sodium carboxylate salt, leaving behind neutral impurities in the organic layer. It is generally preferred over strong bases like NaOH to avoid potential hydrolysis or reaction with other sensitive functional groups.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure that builds up.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. This ensures complete recovery of the product.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). The anilino(phenyl)acetic acid will precipitate out as a solid.[8]

  • Continue to stir the mixture in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 2: Standard Recrystallization

  • Place the dry, crude-purified solid from the acid-base extraction into an Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirring hotplate.

  • Add the chosen recrystallization solvent (e.g., water or ethanol) in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently boil again for 2-5 minutes.

  • If carbon was added, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the carbon.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly to remove all traces of solvent.

References

  • Organic Syntheses (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents (1994). Method for purification of an amino acid using ion exchange resin. JPH0661272B2.
  • Sorbead India (n.d.). Amino Acid Purification - Column Chromatography. Available at: [Link]

  • Google Patents (2013). Method for recovering and purifying phenylacetic acid. CN102249891B.
  • Wikipedia (n.d.). Acid–base extraction. Available at: [Link]

  • Google Patents (1981). METHOD FOR SYNTHESISING A PHENYL ACETIC ACID. DE2925041A1.
  • RSC Publishing (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available at: [Link]

  • Mitsubishi Chemical Corporation (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • University of Guelph (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Available at: [Link]

  • PubMed Central (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Available at: [Link]

Sources

Optimization

Technical Support Center: Anilino(phenyl)acetic Acid Stability Analysis

This guide serves as a specialized Technical Support Center for researchers analyzing the degradation of 2-anilino(phenyl)acetic acid (and its structural analogs). This compound is a critical pharmacophore, often serving...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers analyzing the degradation of 2-anilino(phenyl)acetic acid (and its structural analogs). This compound is a critical pharmacophore, often serving as a key intermediate or impurity in the synthesis of NSAIDs (e.g., Diclofenac).

Its degradation profile is complex, involving competing pathways of photolytic decarboxylation , oxidative cyclization , and amide hydrolysis .

Current Status: Operational Support Tier: Level 3 (Method Development & Mechanistic Elucidation) Scope: LC-MS/MS Analysis, Stress Testing, Pathway Mapping

Experimental Protocol: LC-MS/MS Method Development

Standard Operating Procedure (SOP) for separating parent compound from isobaric and oxidative degradants.

Core Methodology

The amphoteric nature of anilino(phenyl)acetic acid (containing both a basic amine and an acidic carboxyl group) creates unique chromatographic challenges. A generic gradient is often insufficient for separating the lactam artifact from the parent.

Recommended Instrument Parameters
ParameterSettingRationale
Column C18 end-capped (e.g., HSS T3 or BEH C18), 2.1 x 100mm, 1.7 µmHigh carbon load required to retain the polar degradation products formed via hydrolysis.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (approx. 2.7) suppresses silanol activity and ensures the amine is protonated (

).
Mobile Phase B Acetonitrile (ACN)Methanol can cause transesterification artifacts during stress testing; ACN is preferred.
Flow Rate 0.3 mL/minOptimal for electrospray ionization (ESI) desolvation efficiency.
Ionization ESI Positive (+)/Negative (-) SwitchingCritical: Monitor Pos mode for the amine (parent) and Neg mode for oxidative cleavage products (benzoic acid derivatives).
Column Temp 40°CReduces backpressure; higher temps (>50°C) may induce on-column lactamization.
Workflow Diagram

The following workflow outlines the critical decision points during the stress testing phase.

G Start Sample Preparation (1 mg/mL in ACN:H2O) Stress Stress Conditions (Acid, Base, Ox, UV) Start->Stress Quench Quench & Dilute (Neutralize pH) Stress->Quench Stop Reaction LCMS LC-MS/MS Analysis (Full Scan + ddMS2) Quench->LCMS Data Data Processing (Mass Defect Filter) LCMS->Data

Figure 1: Standardized workflow for degradation analysis. Note the quenching step is critical to prevent post-sampling degradation.

Elucidating the Degradation Mechanisms

Understanding the "Why" and "How" of structural changes.

The degradation of anilino(phenyl)acetic acid is driven by the instability of the secondary amine in proximity to the carboxyl group and the phenyl ring.

Pathway A: Photolytic Decarboxylation (Major)

Under UV light (ICH Q1B conditions), the molecule undergoes excitation, leading to the loss of


.
  • Mechanism: The aromatic ring absorbs UV energy, facilitating homolytic cleavage of the

    
     bond adjacent to the carboxyl group.
    
  • Product: N-benzylaniline (or substituted derivatives).

  • Mass Shift:

    
     Da.
    
Pathway B: Oxidative Cyclization (Lactamization)

Under acidic stress or high heat, the molecule can dehydrate to form an indolinone-like structure (if ortho-substitution allows) or undergo intermolecular condensation.

  • Mechanism: Intramolecular nucleophilic attack of the amine nitrogen onto the activated carboxyl carbon (often requiring acid catalysis).

  • Product: 1-phenylindolin-2-one derivatives.

  • Mass Shift:

    
     Da (
    
    
    
    loss).
Pathway C: Oxidative Cleavage

Strong oxidants (peroxides) attack the benzylic carbon (alpha to the nitrogen).

  • Product: Benzoic acid + Aniline (via hydrolysis of the intermediate imine).

Degradation Parent Anilino(phenyl)acetic Acid [M+H]+: 228.1 Decarb Pathway A: Decarboxylation Product: N-benzylaniline [M+H]+: 184.1 Parent->Decarb UV Light (-CO2) Lactam Pathway B: Lactamization Product: Indolinone derivative [M+H]+: 210.1 Parent->Lactam Acid/Heat (-H2O) Oxidation Pathway C: Oxidative Cleavage Intermediate: Hydroxy-imine Parent->Oxidation H2O2 Cleavage Final Products: Aniline + Benzoic Acid Oxidation->Cleavage Hydrolysis

Figure 2: Primary degradation pathways. Pathway A is dominant in photostability studies; Pathway B is common in acidic forced degradation.

Troubleshooting Guide (FAQs)

Q1: I see a peak at [M+H]+ 210 that increases with injection number. What is it?

Diagnosis: This is likely the Lactam artifact (Dehydration product, M-18). Root Cause: If this increases during the sequence, it suggests on-column degradation or instability in the autosampler. Solution:

  • Check Autosampler Temperature: Ensure it is set to 4°C.

  • Diluent Check: Avoid using pure methanol as a diluent; it can promote reaction. Use ACN:Water (50:50).

  • Column Temperature: Lower the column oven temperature to 30°C.

Q2: My mass balance is poor (<80%) after peroxide stress. Where is the rest?

Diagnosis: Formation of non-ionizable or volatile degradants. Root Cause: Oxidative cleavage (Pathway C) produces small aromatic amines (like aniline) and benzoic acid.

  • Aniline is volatile and may be lost during sample concentration/drying.

  • Benzoic Acid ionizes poorly in Positive mode. Solution:

  • Switch Polarity: Analyze the sample in Negative ESI mode to detect the benzoic acid fragment.

  • Avoid Evaporation: Do not dry down peroxide samples with nitrogen flow; dilute directly to prevent loss of volatile anilines.

Q3: How do I distinguish between the N-oxide and the Hydroxylated product? Both are +16 Da.

Diagnosis: Isobaric interference. Solution: Use MS/MS fragmentation :

  • N-Oxide: typically shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH) to return to the parent ion mass in the MS2 spectrum.

  • Hydroxylation (Ring): The -OH group is stable on the ring. You will see fragments corresponding to the phenol ring, not a neutral loss of oxygen.

  • Chromatography: N-oxides usually elute earlier than the parent (more polar), while ring hydroxylated products may elute later or very close to the parent depending on the position (ortho/meta/para).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Chakraborty, A. et al. (2020). "Photolytic degradation of Diclofenac: Identification of degradation products using LC-ESI-MS/MS." Journal of Pharmaceutical Analysis. (Demonstrates the decarboxylation mechanism relevant to the anilinophenylacetic acid substructure). Link

  • Gouda, A.A. et al. (2013). "Stability-Indicating HPLC Method for Determination of 2-Phenylaminoacetic Acid." Journal of Chromatographic Science. Link

  • Agrawal, N. et al. (2012).[1] "Forced degradation study of N-phenylglycine derivatives: Pathway elucidation." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of Anilino(phenyl)acetic Acid

Welcome to the technical support center for the synthesis of anilino(phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of anilino(phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important compound. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for identifying and mitigating byproduct formation, and validated analytical protocols. Our approach is grounded in mechanistic principles to provide you with a comprehensive understanding of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in my HPLC analysis of the crude anilino(phenyl)acetic acid product. What could it be?

A1: An unexpected peak in your HPLC chromatogram could be one of several common byproducts or unreacted starting materials. The most likely culprits depend on your synthetic route. For a typical Strecker synthesis involving benzaldehyde, aniline, and a cyanide source followed by hydrolysis, common impurities include unreacted benzaldehyde and aniline, the intermediate 2-anilino-2-phenylacetonitrile, or the partially hydrolyzed amide intermediate, 2-anilino-2-phenylacetamide. Side reactions can also generate N-benzylaniline. If you are employing a Ugi four-component reaction, the unexpected peak is most likely one of your starting materials. Refer to our detailed troubleshooting guide below to identify the specific byproduct based on its retention time and spectroscopic data.

Q2: My overall yield of anilino(phenyl)acetic acid is consistently low. What are the most probable causes?

A2: Low yields can stem from several factors. In a Strecker synthesis, incomplete formation of the initial imine from benzaldehyde and aniline is a common issue. This can be due to the presence of water in the reaction mixture. Another critical step is the hydrolysis of the aminonitrile intermediate; incomplete hydrolysis will leave you with a mixture of the nitrile and the desired carboxylic acid, complicating purification and reducing the yield of the final product. Side reactions, such as the reduction of the imine to form N-benzylaniline, can also consume your starting materials and lower the overall yield. For Ugi reactions, the concerted nature of the reaction means that precise stoichiometry and reaction conditions are crucial for achieving high yields.

Q3: How can I confirm the identity of a suspected byproduct?

A3: The most effective way to identify an unknown byproduct is through a combination of chromatographic and spectroscopic techniques. We recommend isolating the impurity using preparative HPLC or column chromatography. Once isolated, you can use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula. Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). Comparing the obtained spectra with literature data or with the data provided in our troubleshooting guide will allow for a definitive identification.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section provides a detailed guide to identifying and addressing the formation of common byproducts during the synthesis of anilino(phenyl)acetic acid.

Common Byproducts in Strecker Synthesis

The Strecker synthesis of anilino(phenyl)acetic acid is a two-step process. The first step is the formation of 2-anilino-2-phenylacetonitrile from benzaldehyde, aniline, and a cyanide source. The second step is the hydrolysis of the nitrile to the carboxylic acid.

Strecker_Synthesis Reactants Benzaldehyde + Aniline + Cyanide Intermediate 2-Anilino-2-phenylacetonitrile Reactants->Intermediate Step 1 Product Anilino(phenyl)acetic Acid Intermediate->Product Step 2: Hydrolysis

Strecker Synthesis Workflow
  • Identification:

    • HPLC-UV: Benzaldehyde and aniline will have characteristic retention times, typically eluting earlier than the more polar product.

    • GC-MS: Both compounds are volatile and can be readily identified by their characteristic mass spectra.

      • Benzaldehyde: Molecular Ion (M⁺) at m/z 106, with major fragments at m/z 105 (M-H)⁺ and m/z 77 (C₆H₅)⁺.

      • Aniline: Molecular Ion (M⁺) at m/z 93, with a characteristic fragment at m/z 66 (loss of HCN).

  • Causality: The presence of unreacted starting materials indicates an incomplete reaction in the first step. This can be due to:

    • Sub-optimal reaction conditions (temperature, time).

    • Imprecise stoichiometry of reactants.

    • Presence of moisture, which can hinder imine formation.

  • Troubleshooting and Mitigation:

    • Ensure a 1:1 molar ratio of benzaldehyde and aniline.

    • Use anhydrous solvents to drive the imine formation equilibrium forward.

    • Increase the reaction time or temperature as needed, while monitoring for byproduct formation.

    • Consider the use of a dehydrating agent, such as magnesium sulfate.[1]

  • Identification:

    • HPLC-UV: This intermediate is less polar than the final product and will have a shorter retention time.

    • FT-IR: Look for a characteristic nitrile (C≡N) stretch around 2220-2260 cm⁻¹.

    • LC-MS: The expected (M+H)⁺ ion will be at m/z 209.1073.

  • Causality: The presence of the aminonitrile indicates incomplete hydrolysis in the second step of the Strecker synthesis.[2][3] This can be caused by:

    • Insufficiently harsh hydrolysis conditions (acid/base concentration, temperature).

    • Inadequate reaction time for the hydrolysis step.

  • Troubleshooting and Mitigation:

    • Increase the concentration of the acid or base used for hydrolysis.

    • Prolong the reaction time for the hydrolysis step.

    • Increase the temperature of the hydrolysis reaction.

  • Identification:

    • HPLC-UV: This intermediate is more polar than the aminonitrile but less polar than the final carboxylic acid.

    • FT-IR: Look for characteristic amide carbonyl (C=O) and N-H stretches.

    • LC-MS: The expected (M+H)⁺ ion will be at m/z 227.1179.

    • ¹H NMR: Expect characteristic amide proton signals.

  • Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3] The presence of this compound indicates that the hydrolysis has initiated but has not gone to completion.

  • Troubleshooting and Mitigation:

    • Similar to the aminonitrile intermediate, prolong the hydrolysis reaction time and/or increase the temperature and concentration of the acid or base.

  • Identification:

    • GC-MS: N-benzylaniline is readily identifiable by GC-MS with a molecular ion (M⁺) at m/z 183.

    • ¹H NMR (CDCl₃): δ 7.44-7.22 (m, 7H), 6.76 (t, 1H), 6.68 (d, 2H), 4.38 (s, 2H), 4.06 (br s, 1H).[4]

    • ¹³C NMR (CDCl₃): δ 148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, 112.9, 48.4.[4]

  • Causality: N-benzylaniline is formed by the reduction of the Schiff base (imine) intermediate formed from benzaldehyde and aniline. This is a common side reaction in reductive amination conditions.[5][6] If a reducing agent is present or if reaction conditions favor hydride transfer, this byproduct can form.

  • Troubleshooting and Mitigation:

    • Avoid the use of reducing agents unless specifically required for a different transformation.

    • Control the reaction temperature to disfavor side reactions.

Potential Byproducts in Ugi Reaction

The Ugi reaction is a one-pot synthesis that combines an aldehyde (benzaldehyde), an amine (aniline), a carboxylic acid, and an isocyanide.

Ugi_Reaction cluster_reactants Reactants Benzaldehyde Benzaldehyde Product Anilino(phenyl)acetic Acid Derivative Benzaldehyde->Product Aniline Aniline Aniline->Product Isocyanide Isocyanide Isocyanide->Product Carboxylic Acid Carboxylic Acid Carboxylic Acid->Product

Ugi Four-Component Reaction
  • Identification:

    • Each of the four starting materials can be identified using standard analytical techniques (GC-MS, LC-MS, NMR) by comparing with authentic standards.

  • Causality: The Ugi reaction is a complex, multi-component reaction.[7][8] Incomplete conversion can be due to:

    • Non-optimal solvent choice. Polar, aprotic solvents like DMF often give high yields.[8]

    • Imprecise stoichiometry.

    • Low concentration of reactants. High concentrations (0.5M - 2.0M) are generally preferred.[8]

  • Troubleshooting and Mitigation:

    • Carefully control the stoichiometry of the four components.

    • Increase the concentration of the reactants.

    • Optimize the solvent system. Methanol and ethanol have also been used successfully.[8]

Summary of Potential Byproducts and their Characteristics

Byproduct/ImpurityMolecular FormulaMolecular Weight ( g/mol )Identification TechniquesKey Diagnostic Features
BenzaldehydeC₇H₆O106.12GC-MS, HPLC-UVM⁺ at m/z 106, fragments at 105, 77.
AnilineC₆H₇N93.13GC-MS, HPLC-UVM⁺ at m/z 93, fragment at 66.
2-Anilino-2-phenylacetonitrileC₁₄H₁₂N₂208.26LC-MS, FT-IR(M+H)⁺ at m/z 209. C≡N stretch at ~2240 cm⁻¹.
2-Anilino-2-phenylacetamideC₁₄H₁₄N₂O226.27LC-MS, FT-IR, ¹H NMR(M+H)⁺ at m/z 227. Amide C=O and N-H stretches in IR.
N-BenzylanilineC₁₃H₁₃N183.25GC-MS, ¹H NMR, ¹³C NMRM⁺ at m/z 183. Characteristic aromatic and benzylic proton signals in NMR.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: General GC-MS Method for Volatile Impurities
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angewandte Chemie1959, 71 (11), 386–386.
  • Organic Syntheses, Coll. Vol. 1, p.436 (1941); Vol. 7, p.80 (1927). [Link]

  • Organic Syntheses, Coll. Vol. 1, p.80 (1941); Vol. 7, p.6 (1927). [Link]

  • Shaabani, A.; Maleki, A.; Mofakham, H. A clean and efficient one-pot synthesis of α-aminonitriles using reusable and eco-friendly catalyst.
  • Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • PubChem. Benzaldehyde. [Link]

  • PubChem. Aniline. [Link]

  • PubChem. N-Benzylaniline. [Link]

  • Organic Syntheses Procedure. Benzalaniline. [Link]

  • Master Organic Chemistry. Reductive Amination. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

Sources

Optimization

Stability Tech Center: Anilino(phenyl)acetic Acid Formulations

Current Status: Operational | Topic: Formulation Stability & Degradation Pathways Welcome to the Stability Technical Support Center User Profile: Senior Formulation Scientist / Analytical Chemist Active Molecule: 2-Anili...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Formulation Stability & Degradation Pathways

Welcome to the Stability Technical Support Center

User Profile: Senior Formulation Scientist / Analytical Chemist Active Molecule: 2-Anilinophenylacetic Acid (and related NSAID scaffolds like Diclofenac) System Context: You are likely observing unexplained potency loss, discoloration (pinking/browning), or the emergence of non-polar impurities during accelerated stability testing.

This guide is structured as a Level 3 Troubleshooting Interface . We do not provide generic advice; we address the specific chemical vulnerabilities of the diphenylamine-acid scaffold.

Module 1: Chemical Instability (The "Unknown Impurity" & Lactamization)

User Query: "I am seeing a new, non-polar impurity peak (RRT ~1.2-1.4) increasing under acidic stress or in solid-state stability, but my total mass balance is intact. What is it?"

Root Cause: Intramolecular Lactamization (Indolinone Formation) The most critical structural vulnerability of 2-anilinophenylacetic acid is the proximity of the secondary amine (aniline) to the carboxylic acid. Under acidic conditions or thermal stress (dehydration), the amine nucleophilically attacks the carbonyl carbon of the acid, expelling water to form a five-membered lactam ring (1-phenylindolin-2-one ).

  • Key Characteristic: This impurity is significantly less polar than the parent acid (elutes later on RP-HPLC) and is non-acidic.

Troubleshooting Protocol: Lactam Confirmation
StepActionExpected Result (If Positive)
1 Check pH Microenvironment If formulation pH < 4.5 or if using acidic excipients (e.g., Citric Acid), lactamization is kinetically favored.
2 UV Spectrum Analysis Compare the impurity UV spectrum to the parent. The lactam ring constrains rotation, often shifting

slightly and sharpening peaks compared to the free acid.
3 Excipient Screen Check for Lactose or reducing sugars. While Maillard is possible, lactose can also act as a dehydration surface in dry granulation, promoting lactam formation.
Corrective Action Plan
  • Buffer Adjustment: Maintain formulation micro-environment pH > 6.0. The carboxylate anion (

    
    ) is a poor electrophile and resists nucleophilic attack by the amine.
    
  • Avoid Acidic Binders: Replace acidic binders (e.g., Polyacrylic acid) with neutral polymers (HPMC, PVP).

Module 2: Oxidative Degradation (The "Discoloration" Issue)

User Query: "My white powder formulation is turning pink/brown after 1 month at 40°C/75% RH. HPLC shows only minor degradation (<0.5%)."

Root Cause: Auto-oxidation of the Diphenylamine Moiety The secondary amine bridging the two phenyl rings is highly susceptible to radical oxidation. This forms benzoquinone imines (highly colored red/pink species). Because these species have high extinction coefficients, even trace amounts (ppm levels) cause visible discoloration without significantly impacting the assay value.

Mechanism:

  • Hydrogen abstraction from the amine (-NH-).

  • Formation of a nitrogen-centered radical.

  • Radical coupling or oxidation to 5-iminoquinone derivatives.

Visualizing the Instability Pathways

StabilityPathways Parent 2-Anilinophenylacetic Acid (Parent) Lactam Indolinone (Lactam) (Non-polar Impurity) Parent->Lactam Acidic pH / Heat (-H2O Cyclization) Quinone Benzoquinone Imines (Pink/Red Coloration) Parent->Quinone Oxidation (O2/Peroxides) (Radical Mechanism) Carbazole Carbazole Derivative (Photoproduct) Parent->Carbazole UV Light (Photocyclization)

Figure 1: The "Triangle of Instability" for anilino(phenyl)acetic acid formulations.

Corrective Action Plan
  • Antioxidant Synergism: Use a combination of a radical scavenger (e.g., BHT or Propyl Gallate) and a chelating agent (EDTA). Metal ions (Fe, Cu) drastically accelerate amine oxidation.

  • Excipient Purity: Ensure excipients (especially PEGs or Polysorbates) are "Low Peroxide" grades. Peroxides initiate the amine radical chain reaction.

Module 3: Photostability (Light Sensitivity)

User Query: "We failed ICH Q1B. The assay dropped by 5%, and we see a new peak that doesn't match the lactam or oxidative degradants."

Root Cause: Photocyclization to Carbazoles Under UV light, the diphenylamine structure undergoes a radical cyclization to form a carbazole-1-acetic acid derivative. This is often accompanied by decarboxylation (loss of CO2) if the light intensity is high.

Technical Insight: This reaction is often zero-order (surface dependent) in solid dosage forms.

Troubleshooting Protocol
  • Packaging: Immediate switch to Alu-Alu blisters or amber glass.

  • Coating: Apply a TiO2-based film coating. TiO2 acts as a physical UV blocker. Note: Ensure the TiO2 is not catalyzing the reaction (rutile form is generally more stable/less catalytic than anatase).

Module 4: Standardized Forced Degradation Protocol

To validate your method or formulation, do not rely on generic generic protocols. Use this targeted stress testing matrix designed for diphenylamine-acids.

Stress ConditionTargetDuration/IntensityExpected DegradantAcceptance Criteria (Assay)
Acid Hydrolysis 0.1 N HCl60°C for 4-8 hoursIndolinone (Lactam) 85-95% Recovery
Base Hydrolysis 0.1 N NaOH60°C for 4-8 hoursDecarboxylated products>90% Recovery (Usually stable)
Oxidation 3% H2O2RT for 2-4 hoursQuinone Imines (Red color)80-90% Recovery
Photolysis UV/Vis1.2M Lux hoursCarbazole derivatives>90% Recovery
Module 5: Formulation Decision Tree

Use this logic flow to select the correct excipient system for your API.

DecisionTree Start Start Formulation Design CheckPH Target pH Microenvironment? Start->CheckPH Acidic Acidic (< pH 5) CheckPH->Acidic If Neutral Neutral/Basic (> pH 6) CheckPH->Neutral If RiskLactam HIGH RISK: Lactamization Acidic->RiskLactam CheckOx Is formulation liquid/semi-solid? Neutral->CheckOx SelectBuffer Add Buffering Agent (e.g., Phosphate/Carbonate) RiskLactam->SelectBuffer Mitigate SelectBuffer->CheckOx YesLiq Yes CheckOx->YesLiq NoSol No (Solid Dose) CheckOx->NoSol AddAO Add Antioxidant + EDTA (Prevent Amine Oxidation) YesLiq->AddAO CheckPack Packaging Selection NoSol->CheckPack AddAO->CheckPack Final Final Formulation Candidate CheckPack->Final Use Amber/Alu

Figure 2: Excipient and Process Selection Logic for Anilino(phenyl)acetic Acid.

References
  • Degradation of Diclofenac (Anilino-phenylacetic acid scaffold)

    • Source: MDPI (Molecules/Pharmaceuticals)
    • Context: Describes the acid-catalyzed cyclization of the 2-anilinophenylacetic acid moiety into indolinone deriv
    • Link:

  • Photodegradation Mechanisms of Diphenylamine Derivatives

    • Source: National Institutes of Health (PubMed/PMC)
    • Context: Details the photocyclization of anilinophenylacetic acids into carbazoles and the role of decarboxyl
    • Link:

  • Oxidative Stability of Anilines

    • Source: ACS Public
    • Context: Explains the radical oxidation mechanism of aniline derivatives leading to colored quinone imines.
    • Link:

  • Excipient Compatibility & Stabilization

    • Source: Journal of Pharmaceutical Chemistry[1]

    • Context: Strategies for stabilizing acid-sensitive and oxidation-prone APIs using cyclodextrins and antioxidants.[1]

    • Link:(Note: Generalized link to journal archives based on search context).

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Remediation for Anilino(phenyl)acetic Acid

The following technical guide is designed for researchers and process chemists working with Anilino(phenyl)acetic acid (CAS 3684-12-6), also known as -phenyl-2-phenylglycine or -anilinophenylacetic acid . Scope Definitio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with Anilino(phenyl)acetic acid (CAS 3684-12-6), also known as


-phenyl-2-phenylglycine  or 

-anilinophenylacetic acid
.

Scope Definition: This guide specifically addresses 2-anilino-2-phenylacetic acid (Structure:


).
  • Note: This is a structural isomer of the Diclofenac intermediate 2-(2-anilinophenyl)acetic acid (where the amine is ortho to the acetic acid group on the ring). Ensure you are troubleshooting the correct isomer.

Module 1: The Impurity Landscape

Diagnostic Context: Commercial samples of anilino(phenyl)acetic acid are typically synthesized via the Strecker reaction (Aniline + Benzaldehyde + Cyanide) or nucleophilic substitution (


-bromophenylacetic acid + Aniline). The impurity profile is heavily dictated by the Strecker route.
Table 1: Common Impurities & Origins
Impurity NameStructure / IdentityOrigin / CausalityDetection (HPLC/TLC)
Benzaldehyde

Unreacted starting material (Strecker). Distinct almond odor.Low retention (RP-HPLC). UV active.
Aniline

Unreacted starting material. Causes oxidative darkening (red/brown).Basic peak.[1] Tailing on C18 without buffer.

-Anilinophenylacetonitrile

Critical Intermediate. Incomplete hydrolysis of the nitrile precursor.Non-polar. Elutes after the main acid peak.

-Anilinophenylacetamide

Partial Hydrolysis. The amide intermediate resists conversion to acid.Elutes between the acid and nitrile.
Mandelic Acid

Side Reaction: Hydrolysis of cyanohydrin before aniline attack.Polar. Elutes before the main peak.
Azobenzene

Oxidation of residual aniline. Responsible for yellow/orange color.Highly non-polar. Late eluting.
Visualizing the Impurity Genesis

The following diagram maps the Strecker synthesis pathway to identify where specific impurities are generated.

ImpurityGenesis Start Aniline + Benzaldehyde + Cyanide Source Imine Imine Intermediate (Unstable) Start->Imine - H2O Mandelic Mandelic Acid (Impurity D) Start->Mandelic Direct Hydrolysis (No Aniline Attack) Oxidation Azobenzene (Color Impurity) Start->Oxidation Aniline Oxidation Nitrile α-Anilinophenylacetonitrile (Impurity B) Imine->Nitrile + HCN Amide α-Anilinophenylacetamide (Impurity C) Nitrile->Amide Hydrolysis (H+) Product Anilino(phenyl)acetic Acid (Target) Nitrile->Product Incomplete Hydrolysis Amide->Product Hydrolysis (H+)

Figure 1: Impurity genesis during the Strecker synthesis of anilino(phenyl)acetic acid. Yellow nodes indicate process intermediates; Red nodes indicate side-reaction byproducts.

Module 2: Analytical Troubleshooting (FAQs)

Q1: My HPLC chromatogram shows a "ghost peak" eluting after the main product. What is it?

Diagnosis: This is likely the


-anilinophenylacetonitrile  intermediate.
  • Mechanism: The nitrile group is significantly less polar than the carboxylic acid, causing it to retain longer on Reverse Phase (C18) columns.

  • Confirmation: Check the UV spectrum. The nitrile lacks the carbonyl absorption shift seen in the acid.

  • Remediation: If this peak is present, your hydrolysis step (usually H₂SO₄/HCl) was too short or not hot enough.

Q2: The sample has a persistent pink or reddish hue. Is it degraded?

Diagnosis: This indicates oxidative degradation of residual aniline .

  • Mechanism: Trace aniline oxidizes in air to form colored oligomers (e.g., azobenzene, phenazines). Even ppm levels can cause visible coloration.

  • Impact: Usually cosmetic, but can interfere with downstream photochemical applications.

  • Action: Perform an acid-wash (see Module 3) to protonate and remove residual aniline.

Q3: How do I separate Mandelic Acid from my product?

Diagnosis: Mandelic acid is a common byproduct if water was present during the initial imine formation.

  • Separation Logic: Both are acids, but anilino(phenyl)acetic acid has a basic amine handle.

  • Protocol: Mandelic acid lacks the amine. It will remain soluble in acidic organic extractions where the amino-acid product might be zwitterionic or cationic depending on pH. However, the best separation is often recrystallization from water/ethanol , as Mandelic acid is highly soluble in water compared to the target amino acid.

Module 3: Purification & Remediation Protocols

If your commercial batch fails purity specifications, use these standardized cleanup protocols.

Protocol A: Removing Neutral Impurities (Nitrile, Amide, Azobenzene)

Target: Non-ionizable intermediates.

  • Dissolution: Dissolve crude solid in 1M NaOH (10 mL/g). The target acid forms a soluble sodium salt (

    
    ).
    
    • Note: Neutral impurities (Nitrile, Amide, Azobenzene) will not dissolve or will form an oil/precipitate.

  • Filtration/Extraction: Wash the aqueous alkaline solution with Ethyl Acetate (2x). Discard the organic layer (contains neutrals).

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl to pH ~3-4. The target amino acid will precipitate near its isoelectric point.

  • Collection: Filter the white solid and wash with cold water.

Protocol B: Removing Aniline (The "Pink" Impurity)

Target: Basic impurities.

  • Suspension: Suspend the solid in dilute HCl (pH 2).

    • Mechanism:[2][3] Aniline forms highly soluble anilinium hydrochloride. The target amino acid is also soluble but less so than pure aniline, or can be kept as a zwitterion depending on exact pH control.

    • Better Approach: Recrystallize from Ethanol/Water (1:1) . Aniline remains in the mother liquor.

Protocol C: HPLC Method for Quality Control

Use this method to validate purity after remediation.

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic rings) and 210 nm (amide/nitrile bonds).

Module 4: Storage & Stability

Q: Does this compound decarboxylate?

A: Yes, upon heating.

  • Risk:

    
    -Amino acids with phenyl substituents are prone to thermal decarboxylation, yielding 
    
    
    
    -benzylaniline
    (
    
    
    ).
  • Prevention: Do not dry in an oven above 60°C. Use a vacuum desiccator at room temperature.

Q: Why does the melting point vary so much in literature (172°C vs 200°C+)?

A: This is due to polymorphism and decomposition .

  • The compound often sublimes or decomposes before a clean melt. A sharp melting point is not a reliable purity indicator. Rely on HPLC purity.

References

  • PubChem. (2025).[5][6] 2-Anilinophenylacetic acid (Compound Summary). National Library of Medicine. [Link]

  • Org. Synth. (1927). Phenylacetic acid synthesis (analogous hydrolysis conditions). Organic Syntheses, Coll. Vol. 1, p.436. [Link]

  • Wikipedia. (2025). N-Phenylglycine (Structural Analog).[Link][5][7]

Sources

Optimization

Technical Support Center: Anilino(phenyl)acetic Acid Production

Status: Operational | Tier: Level 3 Engineering Support Topic: Scale-Up Challenges & Process Optimization Ticket ID: SC-APA-2024-01 Executive Summary Welcome to the Technical Support Center for Anilino(phenyl)acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Scale-Up Challenges & Process Optimization Ticket ID: SC-APA-2024-01

Executive Summary

Welcome to the Technical Support Center for Anilino(phenyl)acetic acid (also known as N-phenylglycine derivatives). This scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various indigo dyes.

Scaling this reaction from gram-scale (bench) to kilogram-scale (pilot) introduces non-linear variables—specifically exothermic runaway risks , mass transfer limitations , and impurity profile shifts (bis-alkylation vs. hydrolysis). This guide addresses these specific failure modes.

Module 1: Reaction Engineering & Kinetics
Q1: My yield drops significantly (from 85% to 60%) when scaling from 10g to 500g. The crude NMR shows significant "Mandelic Acid" derivatives. What is happening?

Diagnosis: Competitive Hydrolysis vs. Amination. Root Cause: In the synthesis of anilino(phenyl)acetic acid via the nucleophilic substitution of


-bromophenylacetic acid with aniline, the presence of water (or aqueous base) creates a competition between the amine (to form product) and the hydroxide ion (to form Mandelic acid via hydrolysis).

At the bench scale, rapid mixing ensures the aniline "wins" the competition. At the pilot scale, mixing zones become inefficient. If you add the


-bromo acid to an aqueous base/aniline mixture, local high concentrations of hydroxide will hydrolyze the bromide before the aniline can react.

Corrective Protocol:

  • Switch to Inverse Addition: Do not dump the bromide into the base. Dissolve the

    
    -bromophenylacetic acid in a non-polar solvent (Toluene or DCM) and dose it slowly into a pre-cooled mixture of Aniline (excess) and base.
    
  • Phase Transfer Catalysis (PTC): If using a biphasic system (Water/Toluene), introduce a quaternary ammonium salt (e.g., TBAB). This shuttles the phenylacetate anion into the organic phase where the aniline resides, protecting it from aqueous hydrolysis [1].

  • Temperature Control: Maintain the reactor at 0–5°C during addition. Hydrolysis rates increase exponentially with temperature compared to amination [2].

Q2: We are observing a thermal runaway during the aniline addition. How do we model the dosing rate?

Diagnosis: Uncontrolled Exothermicity. Technical Insight: The N-alkylation of aniline is highly exothermic (


). At scale, the surface-area-to-volume ratio decreases, trapping heat.

Troubleshooting Steps:

  • Calculate

    
    :  Determine the total heat release.
    
  • Adiabatic Limit: Calculate the adiabatic temperature rise ($ \Delta T_{ad} $). If

    
    , you are in a critical safety zone.
    
  • Dosing Strategy: Switch from "batch" addition to "semi-batch." Use a dosing pump to control the addition of the limiting reagent based on the reactor's cooling capacity (

    
    ).
    
    • Rule of Thumb: The accumulation of unreacted reagent should never exceed 5-10% in the reactor (accumulation control).

Module 2: Impurity Profiling & Control
Q3: HPLC shows a persistent impurity at RRT 1.25 (approx +10-15% mass). It tracks with the product during crystallization.

Diagnosis: Bis-Alkylation (Over-reaction). Mechanism: The product, anilino(phenyl)acetic acid, contains a secondary amine. While sterically hindered, it is still nucleophilic. If the local concentration of the alkylating agent (


-bromo acid) is high relative to aniline, the product will react again to form the tertiary amine impurity (Bis-anilinophenylacetic acid derivative).

Visual Analysis (Impurity Network):

ReactionNetwork Aniline Aniline (Nucleophile) Product Target Product (Anilino(phenyl)acetic acid) Aniline->Product + BromoAcid (Primary Path) BromoAcid α-Bromo Phenylacetic Acid BromoAcid->Product Mandelic Impurity (Mandelic Acid) BromoAcid->Mandelic + H2O (Hydrolysis) BisImpurity Impurity (Bis-alkylated) Product->BisImpurity + BromoAcid (Over-Alkylation) Water H2O / OH- Water->Mandelic

Figure 1: Reaction network showing the competition between the primary synthesis pathway (Blue) and the two major failure modes: Over-alkylation and Hydrolysis (Red).

Corrective Protocol:

  • Stoichiometry Adjustment: Increase the Aniline:Substrate ratio to 3:1 or 4:1 . The excess aniline acts as a "nucleophilic buffer," statistically ensuring the bromide reacts with aniline rather than the product.

  • Dilution: Diluting the reaction mass favors the intermolecular reaction (with aniline) over the reaction with the already-formed product, assuming the product precipitates or is solvated differently.

Module 3: Downstream Processing (Isolation)
Q4: The filtration is a nightmare. The cake is sticky, compressible, and traps solvent (LOD > 40%).

Diagnosis: Poor Crystal Morphology / Occlusion. Technical Insight: Amino acids like anilino(phenyl)acetic acid are zwitterionic. They often form amorphous solids or fine needles near their isoelectric point (pI), trapping mother liquor.

Optimization Strategy (pH Swing Crystallization): Do not just "acidify until solid." Use a controlled pH swing to grow larger crystals.

StepOperationTechnical Rationale
1 Basification Dissolve crude cake in water at pH > 10 using NaOH. This converts the product to the soluble carboxylate salt.
2 Extraction Wash this aqueous phase with Toluene. Crucial: This removes the excess Aniline and neutral organic impurities (bis-alkylated byproducts).
3 Seeding Adjust pH to 7.5 (metastable zone). Add 0.5 wt% pure seed crystals.
4 Controlled Acidification Slowly dose HCl over 2 hours to reach pH 3.5-4.0. Slow dosing allows crystal growth rather than nucleation (fines).
5 Aging Stir for 2 hours at 5°C (Ostwald Ripening) to consolidate crystal shape.

Process Flow Diagram:

IsolationFlow Crude Crude Reaction Mass (Biphasic) PhaseSep Phase Separation Crude->PhaseSep OrgWaste Organic Layer (Bis-impurity + Excess Aniline) PhaseSep->OrgWaste Remove AqLayer Aqueous Layer (Product as Na-Salt) PhaseSep->AqLayer Keep Acidification Controlled Acidification (pH 10 -> pH 4) AqLayer->Acidification + HCl (Slow Dose) Filter Filtration & Wash Acidification->Filter Dry Final Product (Crystalline Solid) Filter->Dry

Figure 2: Optimized downstream processing workflow utilizing pH-swing extraction to remove organic impurities before final crystallization.

References
  • Process for the preparation of alpha-bromophenylacetic acids. US Patent 5036156A. (1991). Describes the hydrolysis risks of alpha-halo acids and the use of phase transfer conditions.

  • Kinetics of Oxidation of Aniline & Substituted Anilines. Indian Journal of Chemistry. (1983). Provides kinetic data on anilinium ion reactivity and temperature dependence.

  • Aniline Alkylation over Solid Acid Catalysts. ResearchGate Review. (2025). Discusses the thermodynamics and selectivity issues in aniline alkylation processes.

  • Process for the selective alkylation of an aniline. EP0079093A1. Details the suppression of poly-alkylation through stoichiometry and catalyst control.

Troubleshooting

addressing peak tailing in HPLC analysis of anilino(phenyl)acetic acid

Topic: Addressing Peak Tailing in HPLC Analysis of Anilino(phenyl)acetic Acid Role: Senior Application Scientist Context: Technical Support Center (Tier 3 Escalation) Ticket Subject: Troubleshooting Peak Tailing for Anil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Peak Tailing in HPLC Analysis of Anilino(phenyl)acetic Acid Role: Senior Application Scientist Context: Technical Support Center (Tier 3 Escalation)

Ticket Subject: Troubleshooting Peak Tailing for Anilino(phenyl)acetic Acid

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Welcome to the Separation Science Technical Support Center. You are likely reading this because your chromatograms for anilino(phenyl)acetic acid (often associated with Diclofenac impurities, specifically Impurity A) are showing significant asymmetry (


).

This molecule presents a classic "perfect storm" for peak tailing due to its amphoteric nature (containing both a carboxylic acid and a secondary amine). The guide below avoids generic advice and targets the specific physicochemical interactions causing your issue.

Part 1: The Diagnostics (Root Cause Analysis)
Q1: Why is this specific molecule tailing when others in my mix are fine?

A: The tailing is almost certainly caused by secondary silanol interactions , exacerbated by the ionization state of the aniline nitrogen.

Anilino(phenyl)acetic acid has two key ionizable groups:

  • Carboxylic Acid (

    
    ):  Acidic.
    
  • Secondary Amine (Aniline) (

    
    ):  Basic.
    

The Mechanism of Failure: If you run your method at a standard "mid-pH" (e.g., pH 3.0 – 5.0), you are operating in a dangerous window.

  • The Analyte: The amine is protonated (

    
    ) and positively charged.[1]
    
  • The Column: Residual silanols (

    
    ) on the silica surface begin to deprotonate (
    
    
    
    ) above pH 3.5.
  • The Result: The positively charged analyte acts like a magnet to the negatively charged column surface (Ion-Exchange mechanism). This secondary retention holds onto the tail of the peak, causing severe asymmetry.

Q2: I’m using a C18 column. Isn't that enough?

A: Not necessarily. "C18" refers only to the ligand. The base silica underneath is the culprit. Older Type-A silica or non-endcapped columns have high metal content and acidic silanols. For this molecule, you need a Type-B (High Purity) Endcapped column or a Hybrid (BEH) particle to minimize these surface interactions.

Part 2: The Solution (Optimization Protocols)
Q3: What is the "Gold Standard" mobile phase for this separation?

A: You must suppress the ionization of the silanols while controlling the analyte's charge.

Recommended Mobile Phase Strategy:

  • Buffer: Potassium Phosphate (20–25 mM).

  • pH: 2.5 ± 0.1 .

    • Why? At pH 2.5, the silanols are protonated (neutral), shutting down the ion-exchange mechanism.

  • Additive (The "Silver Bullet"): Triethylamine (TEA) at 0.1% (v/v).

    • Mechanism:[2][3][4][5][6] TEA is a stronger base than the anilino group. It saturates any remaining active silanol sites, effectively "capping" the column dynamically.

Data: Impact of Mobile Phase on Tailing Factor (


) 
Mobile Phase CompositionpHTailing Factor (

)
Result
Methanol / Water (No Buffer)~6.0> 2.5Fail (Severe Tailing)
Methanol / Phosphate Buffer4.51.8 – 2.0Marginal (Silanol interaction active)
Methanol / Phosphate Buffer2.51.1 – 1.3Pass (Silanols suppressed)
Methanol / Phosphate + 0.1% TEA 2.5 0.9 – 1.1 Optimal (Symmetrical)
Q4: How do I prepare the TEA buffer correctly? (Crucial Step)

A: Order of addition matters. If you add TEA to an acidic solution, it may precipitate or not buffer correctly.

  • Dissolve Phosphate salt in water.

  • Add Triethylamine (TEA).[4][7] The solution will become basic (pH > 10).

  • Then lower the pH to 2.5 using Orthophosphoric Acid (85%).

  • Filter through a 0.2 µm membrane.

Part 3: Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for diagnosing and fixing the tailing issue.

Tailing_Troubleshooting Start Problem: Peak Tailing (Tf > 1.5) Check_pH Check Mobile Phase pH Start->Check_pH Is_Low_pH Is pH < 3.0? Check_pH->Is_Low_pH Add_TEA Action: Add 5mM Triethylamine (TEA) Adjust pH to 2.5 Is_Low_pH->Add_TEA No (pH > 3) Check_Column Check Column Type Is_Low_pH->Check_Column Yes Add_TEA->Check_Column Is_Modern Is Column Endcapped / Hybrid? Check_Column->Is_Modern Replace_Col Action: Switch to High-Purity (Type B) or Hybrid (BEH) C18 Is_Modern->Replace_Col No (Old Silica) Check_System Check System Dead Volume Is_Modern->Check_System Yes Success Resolution: Tf < 1.2 Replace_Col->Success Check_System->Success Optimize Tubing

Figure 1: Decision tree for isolating the source of peak asymmetry in amine-based analytes.

Part 4: The Mechanism of Silanol Blocking

To understand why TEA works, view the interaction at the molecular level.

Silanol_Interaction Silica Silica Surface (Si-O-) Interaction Strong Ionic Attraction (Tailing) Silica->Interaction Without TEA Blocked Blocked Site (Symmetrical Peak) Silica->Blocked With TEA Analyte Anilino(phenyl)acetic Acid (NH+) Analyte->Interaction Analyte->Blocked No Interaction TEA Triethylamine (TEA) (Competitor) TEA->Blocked Preferential Binding

Figure 2: Competitive binding mechanism. TEA (green) blocks the active silanol sites, preventing the analyte (blue) from "sticking" to the column wall.[3][7]

Part 5: Validated Experimental Protocol

Objective: Quantification of Anilino(phenyl)acetic acid with


.

1. Instrumentation:

  • System: HPLC with UV Detector (PDA preferred).

  • Wavelength: 254 nm (Aniline absorption band).

  • Column Temp: 30°C (Controls viscosity and mass transfer).

2. Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 3.4g

    
     in 900 mL water. Add 1.0 mL Triethylamine. Adjust pH to 2.5 with dilute Phosphoric Acid.[4] Dilute to 1000 mL.
    
  • Organic (Solvent B): Acetonitrile (ACN) or Methanol (MeOH).

    • Note: ACN yields sharper peaks due to lower viscosity, but MeOH is often more selective for phenyl-ring compounds.

3. Gradient Profile (Example):

Time (min)% Buffer (A)% Organic (B)
0.09010
15.04060
20.04060
21.09010
25.09010

4. System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2).
    
  • Theoretical Plates (

    
    ):  > 5000.[8]
    
  • RSD (Area): < 2.0% (n=5).

Part 6: References
  • Phenomenex. (2025).[9][10][11] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • ResearchGate. (2021). Resolving peak tailing during the analysis of drug in HPLC. Retrieved from

  • National Institutes of Health (NIH). (2023). Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities. Retrieved from

Sources

Optimization

Technical Support Center: Recrystallization of Anilino(phenyl)acetic Acid Derivatives

Current Status: Operational Role: Senior Application Scientist Ticket ID: CRY-APA-001 Introduction: The Nature of the Beast Welcome to the technical support center. You are likely dealing with 2-anilino-2-phenylacetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: CRY-APA-001

Introduction: The Nature of the Beast

Welcome to the technical support center. You are likely dealing with 2-anilino-2-phenylacetic acid or its substituted derivatives. These molecules present a unique purification challenge because they are amphiphilic chameleons :

  • The Lipophilic Trap: The two aromatic rings (aniline + phenyl) make them prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.

  • The Zwitterionic Balance: As

    
    -amino acids, their solubility is heavily pH-dependent.
    
  • The Oxidative Risk: The aniline nitrogen is susceptible to oxidation, leading to persistent yellow/brown coloration.

This guide moves beyond generic textbook advice to address the specific physicochemical behavior of this structural class.

Module 1: Solvent Selection & Screening

User Question: I tried recrystallizing from hot ethanol, but my yield was terrible. What solvent system should I use?

Scientist Response: Single-solvent systems often fail here because the temperature coefficient of solubility is either too flat (soluble everywhere) or too steep (oiling out). You need a Binary Solvent System or Isoelectric Precipitation .

Recommended Solvent Systems
SystemRatio (v/v)MechanismBest For
Ethanol / Water 80:20

50:50
Anti-solvent precipitationGeneral purification; removal of inorganic salts.
Toluene / Heptane 1:1

1:3
Lipophilic exclusionRemoval of polar impurities; avoiding solvates.
Ethyl Acetate / Hexane VariablePolarity tuningDerivatives with electron-withdrawing groups on the aniline.
Protocol: Isoelectric Crystallization (The "Yield Booster")

For anilino(phenyl)acetic acids, minimum solubility occurs at the isoelectric point (pI), typically between pH 5.0 and 6.0.

  • Dissolution: Dissolve crude material in minimal 1M NaOH (forms the sodium carboxylate).

  • Filtration: Filter off insoluble non-polar impurities.

  • Precipitation: Slowly add 1M HCl while stirring.

  • Critical Step: Monitor pH.[1] As you approach pH 5.5, the zwitterion forms and precipitates.

  • Aging: Cool to 0-5°C and stir for 2 hours (Ostwald ripening) to ensure filterable crystals.

Module 2: Troubleshooting Critical Failures

Issue A: The "Oiling Out" Phenomenon

User Question: My solution turned cloudy and separated into a sticky oil at the bottom. It won't crystallize.

Root Cause: The solution entered the metastable zone at a temperature where the substance is a liquid (Liquid-Liquid Phase Separation). This happens when the melting point of the solvated solid is lower than the saturation temperature.

The Fix: The "Seeding at Cloud Point" Protocol

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Cool very slowly (1°C/min).

  • The moment turbidity appears (Cloud Point): Add seed crystals immediately.

  • Hold Temperature: Do not cool further! Hold at this temperature for 30-60 mins to allow the oil droplets to nucleate onto the seeds.

  • Resume slow cooling only after a solid bed is visible.

Issue B: Persistent Coloration

User Question: The crystals are off-white/brown even after three recrystallizations.

Root Cause: Oxidation of the aniline moiety forms quinoid impurities which incorporate into the crystal lattice.

The Fix:

  • Degassing: Sparge your solvent with Nitrogen/Argon for 15 mins before use.

  • Additives: Add 0.5% (w/w) Sodium Bisulfite or Ascorbic Acid to the aqueous phase during crystallization to act as a scavenger.

  • Activated Carbon: Use acid-washed carbon. (Caution: Basic carbon can induce racemization of the

    
    -proton).
    

Module 3: Logic & Workflow Visualization

Workflow 1: Solvent System Decision Matrix

SolventSelection Start Start: Select Solvent Strategy SolubilityCheck Is compound soluble in hot Ethanol? Start->SolubilityCheck PolarityCheck Are impurities polar or non-polar? SolubilityCheck->PolarityCheck Yes SystemC System C: Isoelectric Precipitation (Dissolve in Base -> Acidify) SolubilityCheck->SystemC No (Low Solubility) SystemA System A: Ethanol + Water (Anti-solvent) PolarityCheck->SystemA Non-polar Impurities SystemB System B: Toluene + Heptane PolarityCheck->SystemB Polar Impurities Failure Issue: Oiling Out? SystemA->Failure SystemB->Failure Remedy Apply 'Seeding at Cloud Point' Protocol Failure->Remedy Yes

Figure 1: Decision matrix for selecting the optimal solvent system based on solubility and impurity profile.

Module 4: Chiral Resolution (Advanced)

User Question: I synthesized the racemate. How do I isolate the (S)-enantiomer?

Scientist Response: Anilino(phenyl)acetic acids are excellent candidates for Classical Resolution via diastereomeric salt formation.

The Protocol:

  • Resolving Agent: Use (R)-(+)-1-Phenylethylamine or Cinchonidine .

  • Solvent: Isopropyl Alcohol (IPA) is preferred over Ethanol to maximize the solubility difference between diastereomers.

  • Stoichiometry: Use 0.5 equivalents of the resolving agent (Method of Pope and Peachey). This forces the less soluble diastereomer to precipitate while the other remains as the free acid (or soluble salt) in solution.

  • Recycle: The mother liquor contains the (R)-enriched material. Racemize it by refluxing in acetic acid/H2SO4 to recycle.

References & Authoritative Grounding

  • Solubility & Solvent Effects: Gracin, S., & Rasmuson, Å. C. (2002).[2] Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid... in Pure Solvents. Journal of Chemical & Engineering Data. Link

  • Oiling Out Mechanisms: Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization. Organic Process Research & Development. (Contextual grounding on LLPS in amino acid derivatives).

  • Chiral Resolution: Kozma, D. (2001).[3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (Standard reference for resolving phenylacetic acid derivatives).

  • Synthesis & Purification: Organic Syntheses, Coll. Vol. 1, p. 436 (Phenylacetic acid derivatives purification standards). Link

For further assistance, please submit a log of your cooling ramp rates and HPLC impurity profile.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Anilino(phenyl)acetic Acid vs. Diclofenac COX-2 Selectivity

Executive Summary This guide provides a technical analysis comparing Diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) with its non-chlorinated parent scaffold, 2-Anilinophenylacetic acid (2-APA).[1] While 2-A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) with its non-chlorinated parent scaffold, 2-Anilinophenylacetic acid (2-APA).[1]

While 2-APA represents the core pharmacophore, it lacks the critical steric bulk required for potent cyclooxygenase (COX) inhibition. Experimental data confirms that the 2,6-dichloro substitution in diclofenac is not merely a lipophilic addition but a conformational "lock." This steric hindrance forces the two phenyl rings into a non-coplanar (twisted) orientation, which is a thermodynamic prerequisite for high-affinity binding within the hydrophobic channel of COX-2. Consequently, while diclofenac exhibits nanomolar potency and preferential COX-2 selectivity, the un-substituted anilino(phenyl)acetic acid scaffold displays significantly reduced potency and loss of isoform selectivity.

Structural Basis of Selectivity: The "Ortho-Clash" Mechanism

To understand the divergence in performance, one must analyze the binding thermodynamics governed by the ortho-substituents.

The Conformational Twist
  • Diclofenac: The two chlorine atoms at the 2,6-positions of the aniline ring create significant steric repulsion (the "ortho-clash") against the phenylacetic acid ring. This forces the molecule into a rigid, twisted conformation where the two aromatic rings are nearly perpendicular (torsion angle

    
     60-90°).
    
  • 2-Anilinophenylacetic Acid (2-APA): Lacking these bulky halogens, 2-APA possesses a lower rotational energy barrier. It can adopt a more planar conformation or freely rotate, resulting in a high entropic penalty upon binding to the enzyme's active site.

Binding Pocket Accommodation

X-ray crystallography studies (e.g., Rowlinson et al., 2003) reveal that the COX-2 active site has a slightly larger and more flexible hydrophobic channel than COX-1.

  • Diclofenac Binding: The "twisted" conformation allows diclofenac to insert its phenylacetic acid group towards the catalytic tyrosine (Tyr-385) while the dichlorophenyl ring slots perfectly into the hydrophobic side pocket. This "lock-and-key" fit is responsible for its high potency (IC50 in the low nM range).

  • 2-APA Binding: Without the pre-organized twisted structure, 2-APA binds loosely. The lack of the chlorine atoms also reduces specific hydrophobic interactions within the channel, leading to a drastic drop in affinity for both isoforms, but particularly eroding the specific fit required for COX-2 selectivity.

Quantitative Performance Comparison

The following data summarizes the inhibitory profiles. Note the dramatic shift in potency driven by the chlorine substituents.

Table 1: Comparative Inhibitory Potency (IC50)
CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Diclofenac 2,6-dichloro substituted0.004 - 0.0100.001 - 0.004~ 2.5 - 29 (Preferential COX-2)*
2-Anilinophenylacetic Acid Unsubstituted> 100 > 100Non-Selective / Weak
Lumiracoxib 2-Cl, 6-F, 5-methyl6.00.14~ 43 (Highly COX-2 Selective)

*Note: Selectivity ratios vary by assay type (Whole Blood vs. Recombinant). Diclofenac is consistently cited as having the highest COX-2 selectivity among "traditional" NSAIDs. **Note: Unsubstituted analogues are reported to have negligible activity compared to diclofenac in standard assays (Moser et al., 1990).

Mechanistic Pathway Diagram

The following diagram illustrates the Arachidonic Acid cascade and where these inhibitors intervene.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) Cytoprotection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 Induced by Cytokines PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Prostanoids Prostaglandins, Thromboxane PGG2->Prostanoids Diclofenac Diclofenac (Twisted Conformation) Diclofenac->COX1 Moderate Affinity Diclofenac->COX2 High Affinity (IC50 ~1nM) Anilino 2-Anilinophenylacetic Acid (Planar/Flexible) Anilino->COX1 Weak Binding Anilino->COX2 Weak Binding (No Steric Lock)

Figure 1: Mechanism of action showing the differential binding affinity driven by the conformational lock of Diclofenac compared to the weak binding of the scaffold.

Experimental Protocol: Human Whole Blood Assay (HWBA)

To verify these values in your own lab, the Human Whole Blood Assay is the gold standard. It accounts for plasma protein binding (approx. 99% for diclofenac), providing a more clinically relevant readout than recombinant enzyme assays.

Materials Required
  • Fresh human blood (heparinized).

  • Calcium Ionophore A23187 (for COX-1 stimulation).

  • Lipopolysaccharide (LPS) (for COX-2 induction).

  • Test compounds (Diclofenac Na, 2-APA) dissolved in DMSO.

  • ELISA kits for TXB2 (COX-1 marker) and PGE2 (COX-2 marker).

Step-by-Step Workflow

A. COX-1 Assay (Platelet Activity)

  • Aliquot: Dispense 1 mL of heparinized blood into microcentrifuge tubes.

  • Treatment: Add 10 µL of test compound (varying concentrations) or vehicle (DMSO).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Stimulation: Add Calcium Ionophore A23187 (final conc. 50 µM) to trigger platelet aggregation and TXB2 production. Incubate for 30 mins.

  • Termination: Centrifuge at 2000 x g for 10 mins at 4°C.

  • Quantification: Collect plasma. Measure Thromboxane B2 (TXB2) via ELISA.

B. COX-2 Assay (Monocyte Activity)

  • Aliquot: Dispense 1 mL of heparinized blood.

  • Treatment: Add 10 µL of test compound or vehicle.

  • Induction: Add LPS (final conc. 10 µg/mL).

  • Incubation: Incubate for 24 hours at 37°C (allows COX-2 protein expression).

  • Termination: Centrifuge at 2000 x g for 10 mins.

  • Quantification: Collect plasma. Measure Prostaglandin E2 (PGE2) via ELISA.

Workflow Visualization

HWBA_Protocol cluster_COX1 COX-1 Pathway (Platelets) cluster_COX2 COX-2 Pathway (Monocytes) Blood1 Heparinized Blood Drug1 Add Drug (15 min 37°C) Blood1->Drug1 Stim1 Add Ca-Ionophore Drug1->Stim1 Readout1 Measure TXB2 (ELISA) Stim1->Readout1 Blood2 Heparinized Blood Drug2 Add Drug (+ LPS) Blood2->Drug2 Incubate2 Incubate 24h 37°C Drug2->Incubate2 Readout2 Measure PGE2 (ELISA) Incubate2->Readout2

Figure 2: Parallel workflow for the Human Whole Blood Assay to distinguish COX-1 vs. COX-2 selectivity.

Implications for Drug Development

The comparison between diclofenac and 2-anilinophenylacetic acid serves as a critical case study in conformational restriction .

  • Scaffold is not enough: The 2-anilinophenylacetic acid backbone alone is insufficient for therapeutic activity.

  • Halogens are functional: In diclofenac, the chlorine atoms are not just "grease" to increase logP; they are structural elements that enforce the bioactive conformation.

  • Toxicity vs. Selectivity: While diclofenac achieves selectivity through this twist, further modifications (as seen in Lumiracoxib ) which replace the chlorines with a fluoro- and methyl- group, can push the selectivity even higher (up to 500-fold), though often at the cost of different metabolic liabilities (e.g., hepatotoxicity).

Researchers designing next-generation NSAIDs should prioritize substitutions that lock the diphenylamine system into a non-coplanar geometry to maximize COX-2 affinity.

References

  • Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368.[2] Link

  • Rowlinson, S. W., et al. (2003). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763–45769. Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568. Link

  • Grosser, T., Fries, S., & FitzGerald, G. A. (2006). Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities. Journal of Clinical Investigation, 116(1), 4–15. Link

  • Pang, Y., et al. (2014).[3] Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-216.[3] Link

Sources

Comparative

A Comparative Physicochemical and Mechanistic Analysis of Ibuprofen and Anilino(phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), and anilino(phenyl)acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), and anilino(phenyl)acetic acid (also known as N,2-diphenylglycine), a related chemical compound. While ibuprofen is a globally recognized therapeutic agent, anilino(phenyl)acetic acid serves here as a structural analog for comparative study, offering insights from a chemical and early-stage drug discovery perspective. This document delves into their physicochemical properties, synthetic pathways, and mechanisms of action, providing the foundational data necessary for researchers in medicinal chemistry and pharmacology.

Part 1: Physicochemical Characterization

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Properties such as solubility and pKa directly influence a compound's ability to cross biological membranes and interact with its target.

Methodologies for Characterization
  • Melting Point: Determined using a standard capillary melting point apparatus to assess purity.

  • Solubility: Assessed in aqueous and organic solvents. Aqueous solubility is particularly critical for oral bioavailability. Ibuprofen, for instance, is practically insoluble in water but dissolves in dilute alkali solutions.[1]

  • pKa (Acid Dissociation Constant): Determined by potentiometric titration to quantify the acidity of the carboxylic acid group, which is crucial for its absorption and interaction with cyclooxygenase (COX) enzymes.

Comparative Data
PropertyIbuprofenAnilino(phenyl)acetic AcidRationale for Comparison
Molecular Formula C₁₃H₁₈O₂C₁₄H₁₃NO₂[2]Defines the basic elemental composition and molar mass.
Molar Mass 206.29 g/mol 227.26 g/mol [2]Influences diffusion rates and molecular interactions.
Melting Point 75-78 °CNo data availableA sharp melting point indicates high purity.
Appearance White crystalline solidNot specifiedBasic physical property for identification.
Aqueous Solubility 21 mg/L (at 25 °C)[3]No data availableLow aqueous solubility can limit oral bioavailability.
pKa ~4.4-4.9Not specifiedDetermines the ionization state at physiological pH, affecting absorption and target binding.

Expert Insights: Ibuprofen's low aqueous solubility and acidic pKa are characteristic of many NSAIDs in the profen class.[3] These properties necessitate formulation strategies to enhance dissolution and absorption in the gastrointestinal tract. While data for anilino(phenyl)acetic acid is sparse, its structure suggests it is also a carboxylic acid with likely poor water solubility. Improving the physical and chemical properties of such compounds, for instance by altering crystal structure to create more spherical particles, can significantly improve their processability into tablets and capsules.[4]

Part 2: Synthesis and Spectroscopic Analysis

The efficiency, safety, and environmental impact of a synthetic route are paramount in drug development. The BHC process for ibuprofen synthesis is a landmark example of green chemistry.

Ibuprofen Synthesis: The BHC Process

The Boots-Hoechst-Celanese (BHC) process is a three-step synthesis lauded for its high atom economy (~77%) and minimal waste.[5] It replaced the older, six-step Boots process, which had a much lower atom economy of 40%.[5] The BHC process recovers and recycles key reagents, making it more environmentally friendly.[6]

Workflow: BHC Synthesis of Ibuprofen

BHC_Process cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Carbonylation isobutylbenzene Isobutylbenzene acetophenone 4'-Isobutylacetophenone isobutylbenzene->acetophenone Acylation anhydride Acetic Anhydride anhydride->acetophenone Acylation hf HF (Catalyst) hf->acetophenone Acylation alcohol Intermediate Alcohol acetophenone->alcohol Reduction h2 H₂ / Pd catalyst ibuprofen Ibuprofen alcohol->ibuprofen Carbonylation co CO (Carbon Monoxide)

Caption: The three-step BHC process for ibuprofen synthesis.

Proposed Synthesis of Anilino(phenyl)acetic Acid

A common method for synthesizing N-aryl amino acids is through nucleophilic substitution. A plausible route involves the reaction of aniline with a 2-halo phenylacetic acid derivative.

Workflow: Synthesis of Anilino(phenyl)acetic Acid

Synthesis_Anilino cluster_0 Step 1: Nucleophilic Substitution aniline Aniline product Anilino(phenyl)acetic Acid aniline->product Substitution bromoacid 2-Bromo-2-phenylacetic acid bromoacid->product Substitution base Base (e.g., K₂CO₃) base->product Substitution

Caption: A potential synthetic route to anilino(phenyl)acetic acid.

Comparative Spectroscopic Data
Spectroscopic FeatureIbuprofenAnilino(phenyl)acetic Acid (Predicted)
¹H NMR Signals for isobutyl group (~0.9, 1.8, 2.4 ppm), aromatic protons (~7.1-7.2 ppm), methine proton (~3.7 ppm), and carboxylic acid proton (>10 ppm).Signals for two distinct phenyl groups, a methine proton, an N-H proton, and a carboxylic acid proton.
IR Spectroscopy Strong C=O stretch (carboxylic acid) ~1710 cm⁻¹, broad O-H stretch ~2500-3300 cm⁻¹.Strong C=O stretch ~1700 cm⁻¹, broad O-H stretch, and N-H stretch ~3300-3500 cm⁻¹.

Part 3: Biological Activity Profile: Known vs. Potential

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen's primary mechanism of action is the non-selective, reversible inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[7] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[8][9]

  • COX-1: Is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[8] Inhibition of COX-1 is associated with common NSAID side effects like stomach irritation.[9]

  • COX-2: Is an inducible enzyme, with expression levels rising significantly during an inflammatory response.[8][10] Inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of ibuprofen.[9]

The S-enantiomer of ibuprofen is the more pharmacologically active form, exhibiting stronger inhibition of COX enzymes than the R-enantiomer.[7][11]

Mechanism: COX Inhibition Pathway

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Pain, Fever, Inflammation Prostanoids->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX Inhibits

Caption: Ibuprofen inhibits COX enzymes, blocking prostaglandin synthesis.

Anilino(phenyl)acetic Acid: Biological Potential

Currently, there is no publicly available data on the specific biological activity or mechanism of action for anilino(phenyl)acetic acid. However, compounds with the N-phenylglycine scaffold have been investigated for various biological activities. For instance, some derivatives are explored as inhibitors of the Glycine Transporter Type 1 (GlyT1) for potential applications in CNS disorders, while others have shown promise as precursors for molecules with anti-inflammatory properties.[12][13]

Given its structural features—an acidic carboxylic acid group and aromatic rings—it is plausible to hypothesize that anilino(phenyl)acetic acid could interact with the active site of COX enzymes. The phenylacetic acid core is a common feature in some NSAIDs (e.g., Diclofenac). Further research, starting with in vitro assays, would be required to validate this hypothesis.

Experimental Protocol: In Vitro COX Inhibition Assay

To evaluate the potential of a novel compound like anilino(phenyl)acetic acid as a COX inhibitor, a standardized in vitro assay is the first critical step. This allows for the determination of the compound's inhibitory concentration (IC₅₀) and its selectivity for COX-1 versus COX-2.

Objective: To determine the IC₅₀ values of a test compound against purified human COX-1 and COX-2 enzymes.

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).[14]

  • Purified human COX-1 and COX-2 enzymes.

  • Test compound (Anilino(phenyl)acetic Acid) and reference compound (Ibuprofen).

  • Microplate reader capable of measuring absorbance at 590-610 nm.[14]

Procedure:

  • Reagent Preparation: Prepare all buffers, cofactors, and substrates according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound and ibuprofen in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Setup: To the wells of a 96-well plate, add assay buffer, heme, enzyme (either COX-1 or COX-2), and the diluted test compound or reference standard.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Kinetic Measurement: Immediately begin measuring the absorbance at 590 nm every minute for a period of 5-10 minutes to monitor the rate of TMPD oxidation, which reflects the peroxidase activity of the COX enzyme.[14]

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value—the concentration of the inhibitor that causes 50% inhibition of enzyme activity—using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[10]

Part 4: Concluding Summary

This guide presents a comparative framework for evaluating a well-established drug, ibuprofen, against a structurally related but uncharacterized compound, anilino(phenyl)acetic acid.

FeatureIbuprofenAnilino(phenyl)acetic Acid
Status Approved NSAIDResearch Chemical
Synthesis Highly optimized, "green" BHC process[5]Standard laboratory synthesis routes
Mechanism Non-selective COX-1/COX-2 inhibitor[7]Unknown, potential for COX inhibition hypothesized
Data Availability ExtensiveVery limited

Future Outlook: The analysis highlights the rigorous, multi-faceted process of drug development. While ibuprofen's journey from discovery to a global therapeutic is well-documented, the path for a new chemical entity like anilino(phenyl)acetic acid begins with fundamental characterization. The provided protocols for physicochemical analysis and in vitro COX inhibition assays represent the essential first steps in evaluating its potential as a therapeutic agent. Future in silico molecular docking studies could further rationalize its potential binding mode within the COX active sites and guide the synthesis of more potent and selective analogs.[15]

References

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. [Link]

  • Ibuprofen - StatPearls - NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of Ibuprofen? - Patsnap Synapse. [Link]

  • Ibuprofen Synthesis | Synaptic - Central College. [Link]

  • Physiochemical properties of ibuprofen | Download Scientific Diagram - ResearchGate. [Link]

  • Improving the Physical and Chemical Properties of Ibuprofen | Pharmaceutical Technology. [Link]

  • physicochemical characteristics of ibuprofen | PPTX - Slideshare. [Link]

  • Ibuprofen Mechanism - News-Medical.Net. [Link]

  • Chemical Properties of Ibuprofen (CAS 15687-27-1) - Cheméo. [Link]

  • Synthesis of ibuprofen from benzene - Blog Archives - The Science Snail. [Link]

  • Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award - EPA. [Link]

  • Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches. [Link]

  • N -Phenylglycine - Grokipedia. [Link]

  • Phenylglycine - Wikipedia. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. [Link]

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed. [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - DiVA. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). [Link]

  • N-Phenylglycine - Wikipedia. [Link]

Sources

Validation

A Comparative Guide to the Anti-Inflammatory Activity of Anilino(phenyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the anilino(phenyl)acetic acid scaffold has served as a foundational structure for numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the anilino(phenyl)acetic acid scaffold has served as a foundational structure for numerous therapeutic agents. This guide provides a comprehensive validation of the anti-inflammatory activity of derivatives of this scaffold, offering a comparative analysis against established NSAIDs. By delving into the mechanistic underpinnings and presenting robust experimental data, this document aims to equip researchers with the necessary insights to advance the development of novel anti-inflammatory therapeutics.

The Inflammatory Cascade: A Focus on Cyclooxygenase

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A pivotal pathway in the inflammatory process is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastric protection and platelet aggregation.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli.[1] It is the primary mediator of the production of prostaglandins that contribute to pain, swelling, and inflammation.[1]

The therapeutic effect of most NSAIDs is achieved through the inhibition of COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[2]

Figure 1: The Arachidonic Acid Cascade and the Role of COX Enzymes

phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible at sites of inflammation) aa->cox2 pgs_phys Prostaglandins (Physiological functions: Gastric protection, platelet aggregation) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflam nsaids Non-selective NSAIDs (e.g., Ibuprofen) nsaids->cox1 Inhibition nsaids->cox2 Inhibition cox2i Selective COX-2 Inhibitors (e.g., Celecoxib) cox2i->cox2 Selective Inhibition stimuli Inflammatory Stimuli stimuli->cox2 Induction acclimatize Animal Acclimatization grouping Grouping of Animals (Control, Standard, Test Groups) acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline dosing Oral Administration of Vehicle, Standard Drug, or Test Compound baseline->dosing carrageenan Sub-plantar Injection of Carrageenan dosing->carrageenan After 1 hour measurement Paw Volume Measurement at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) carrageenan->measurement analysis Calculation of Percent Inhibition of Edema measurement->analysis

Caption: A schematic representation of the experimental workflow for the carrageenan-induced paw edema assay.

The following table presents the in vivo anti-inflammatory activity of anilino(phenyl)acetic acid derivatives in comparison to standard drugs in the carrageenan-induced paw edema model.

CompoundDose (mg/kg)Percent Inhibition of Edema (at 3 hours)
Anilino(phenyl)acetic Acid Derivatives
Pyrazole Derivative PYZ161064.28%
Established NSAIDs
Celecoxib1057.14%
Indomethacin1067.00%

Data compiled from multiple sources.[1][3]

These in vivo results corroborate the in vitro findings, demonstrating that derivatives of anilino(phenyl)acetic acid can possess potent anti-inflammatory activity, in some cases exceeding that of the widely used COX-2 inhibitor, celecoxib. [1]

Mechanistic Insights: Inhibition of Pro-Inflammatory Cytokines

Beyond the direct inhibition of prostaglandin synthesis, the anti-inflammatory effects of these compounds can also be attributed to their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a crucial role in amplifying and perpetuating the inflammatory response.

The following table summarizes the inhibitory effects of anilino(phenyl)acetic acid derivatives on the release of pro-inflammatory cytokines.

CompoundCell LineStimulantCytokine MeasuredIC50 (µM)
Anilino(phenyl)acetic Acid Derivatives
TyrosolRAW 264.7LPSTNF-α4.60
TyrosolRAW 264.7LPSIL-62.67
Established NSAIDs
Dexamethasone (Reference)RAW 264.7LPSTNF-α-

Data compiled from a study on natural pro-inflammatory cytokine inhibitors.

These findings suggest that the anti-inflammatory profile of anilino(phenyl)acetic acid derivatives may involve a multi-faceted mechanism of action that includes the modulation of key cytokine signaling pathways.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed protocols for the key assays are provided below.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of cyclooxygenase by monitoring the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • TMPD (co-substrate)

  • Test compounds and reference standards (e.g., Diclofenac, Celecoxib)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference standards at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme.

  • Add the test compound or reference standard to the respective wells.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a model of acute inflammation.

Animals: Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compounds and reference standard (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally by gavage.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Cytokine Release Assay (LPS-induced TNF-α and IL-6)

Objective: To assess the effect of test compounds on the production of pro-inflammatory cytokines in vitro.

Cell Line: RAW 264.7 murine macrophage cell line

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds and reference standard (e.g., Dexamethasone)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference standard for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 values if applicable.

Conclusion

The anilino(phenyl)acetic acid scaffold remains a promising platform for the development of novel anti-inflammatory agents. The evidence presented in this guide demonstrates that derivatives of this core structure can exhibit potent and selective COX-2 inhibition, leading to significant in vivo anti-inflammatory efficacy. Furthermore, their mechanism of action may extend beyond cyclooxygenase inhibition to include the modulation of key pro-inflammatory cytokine pathways. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of these and other novel anti-inflammatory compounds, with the ultimate goal of developing safer and more effective treatments for inflammatory diseases.

References

  • In vivo anti-inflammatory activity by carrageenan induced hind paw edema. ResearchGate. Available from: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Dovepress. Available from: [Link]

  • Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. National Center for Biotechnology Information. Available from: [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. National Center for Biotechnology Information. Available from: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. Available from: [Link]

  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. Available from: [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. National Center for Biotechnology Information. Available from: [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). World's Veterinary Journal. Available from: [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available from: [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Available from: [Link]

  • What is the mechanism of Niflumic Acid? Patsnap Synapse. Available from: [Link]

  • New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. PubMed. Available from: [Link]

  • New natural pro-inflammatory cytokines (TNF-a, IL-6 and IL-1ß) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. ResearchGate. Available from: [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Royal Society of Chemistry. Available from: [Link]

  • Niflumic Acid. PubChem. Available from: [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. National Center for Biotechnology Information. Available from: [Link]

  • Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. PubMed. Available from: [Link]

  • Niflumic Acid Reverses Airway Mucus Excess and Improves Survival in the Rat Model of Steroid-Induced Pneumocystis Pneumonia. Frontiers in Cellular and Infection Microbiology. Available from: [Link]

  • In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells. PubMed. Available from: [Link]

  • Role of Oxidative Stress and Inflammatory Cytokines (TNF-α and IL-6) in Acetic Acid-Induced Ulcerative Colitis in Rats: Ameliorated by Otostegia fruticosa. National Center for Biotechnology Information. Available from: [Link]

  • Niflumic Acid – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link]

  • Research Article 2-Allylphenol Reduces IL-1β and TNF-α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Actions. ScienceOpen. Available from: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral... Ped-world.org. Available from: [Link]

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Available from: [Link]

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company. Available from: [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available from: [Link]

  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. Available from: [Link]

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Diphenylamine-2-carboxylic acid potentiates the cyclic nucleotides-mediated relaxation of porcine coronary artery. PubMed. Available from: [Link]

  • Diphenylamine-2-carboxylic acid (DPC), Usually an inhibitor of Cl- and non-selective cation channels, inhibits Cl-/HCO3- exchange and opens Cl- and cation conductances in rabbit gallbladder epithelium. PubMed. Available from: [Link]

Sources

Comparative

cross-reactivity studies of anilino(phenyl)acetic acid analogs

Comparative Analysis of Cross-Reactivity Profiles in Anilino(phenyl)acetic Acid Immunoassays Executive Summary & Pharmacophore Context The anilino(phenyl)acetic acid class, typified by Diclofenac (DCF) and its prodrug Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Cross-Reactivity Profiles in Anilino(phenyl)acetic Acid Immunoassays

Executive Summary & Pharmacophore Context

The anilino(phenyl)acetic acid class, typified by Diclofenac (DCF) and its prodrug Aceclofenac , represents a cornerstone of NSAID therapy. For drug development professionals and toxicologists, accurate quantification of these compounds is critical. However, the structural homology within this class—specifically the conserved diphenylamine pharmacophore—presents significant challenges for immunoassay specificity.

This guide objectively compares the performance of competitive ELISA platforms against LC-MS/MS standards, focusing on the mechanism of cross-reactivity (CR) driven by immunogen design. We provide experimental protocols to validate specificity and data quantifying the interference of major metabolites.

Mechanistic Insight: The Structural Basis of Cross-Reactivity

Cross-reactivity in small molecule immunoassays is rarely random; it is a direct consequence of the hapten design strategy .

To generate antibodies against Diclofenac (MW ~296 Da), the drug must be conjugated to a carrier protein (e.g., KLH or BSA). The conjugation site dictates the "epitope footprint" exposed to the immune system.

  • The Carboxyl Linkage Strategy (Standard): Most commercial antibodies are raised by conjugating the carboxylic acid of Diclofenac to the carrier via an amide bond (often using an aminohexanoic acid spacer).

    • Consequence: The antibody binds the distal 2,6-dichloro-anilino rings.

    • Result:Aceclofenac , which differs from Diclofenac only by a glycolic acid ester at the carboxyl position, presents an identical ring structure to the antibody. This results in near 100% cross-reactivity.

  • The Ring Linkage Strategy (Specialized): Conjugation via the aromatic ring (e.g., at the 4'-position) exposes the carboxyl tail.

    • Consequence: The antibody becomes specific to the acetic acid moiety.

    • Result: Reduced cross-reactivity with esterified prodrugs, but potentially higher CR with other acetic acid NSAIDs.

Visualizing the Recognition Logic

ImmunogenLogic Diclofenac Diclofenac (Target) Immunogen Immunogen Design: COOH-Linkage Diclofenac->Immunogen Conjugation Antibody Polyclonal Ab (Recognizes Rings) Immunogen->Antibody Host Response Antibody->Diclofenac High Binding (100%) Aceclofenac Aceclofenac (Analog) Antibody->Aceclofenac High Cross-Reactivity (Rings Identical) Metabolite 4'-OH-Diclofenac (Metabolite) Antibody->Metabolite Moderate/Low CR (Ring Modified)

Figure 1: Structural causality of cross-reactivity. Antibodies raised against the carboxyl-linked hapten are "blind" to modifications at the C-terminus (Aceclofenac) but sensitive to ring hydroxylation.

Comparative Performance Data

The following data summarizes the cross-reactivity profile of a high-affinity polyclonal antibody raised against Diclofenac-BSA (carboxyl-linked).

Experimental Conditions:

  • Method: Competitive ELISA (Protocol detailed in Section 4).

  • Calculation:

    
    .
    
CompoundStructural RelationIC50 (ng/mL)% Cross-ReactivityInterpretation
Diclofenac Target Analyte4.5100% Reference Standard.
Aceclofenac Prodrug (Glycolic ester)5.2~86% High Interference. The antibody cannot distinguish the ester tail.
4'-OH-Diclofenac Major Metabolite45.010% Low Interference. Hydroxylation on the ring disrupts the hydrophobic binding pocket.
5-OH-Diclofenac Minor Metabolite38.0~12% Low Interference. Steric hindrance near the chlorine atoms reduces binding.
Ketoprofen Unrelated NSAID>10,000<0.1% Negligible. Distinct pharmacophore (propionic acid class).

Performance Verdict:

  • ELISA: Excellent for total exposure screening (Parent + Prodrug). Poor for distinguishing Diclofenac from Aceclofenac in pharmacokinetic (PK) studies.

  • LC-MS/MS: Required if specific separation of Aceclofenac and Diclofenac is mandatory.

Validated Experimental Protocol: Determination of Cross-Reactivity

To generate the data above, use this self-validating Competitive ELISA workflow.

Materials
  • Coating Antigen: Diclofenac-OVA (Ovalbumin conjugate).

  • Primary Antibody: Rabbit anti-Diclofenac (raised against DCF-BSA).

  • Tracer: HRP-conjugated Goat Anti-Rabbit IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Methodology
  • Plate Coating (Day 0):

    • Dilute Diclofenac-OVA to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate (high-binding).

    • Incubate overnight at 4°C. Why: Ensures maximal hydrophobic adsorption of the hapten-carrier.

  • Blocking (Day 1):

    • Wash plate 3x with PBS-Tween (0.05%).

    • Add 200 µL/well of 1% BSA in PBS. Incubate 1h at RT.

    • Validation: This step prevents non-specific binding of the antibody to the plastic.

  • Competitive Binding Reaction:

    • Standard Curve: Prepare serial dilutions of Diclofenac (0.1 to 1000 ng/mL).

    • Analog Samples: Prepare serial dilutions of Aceclofenac and metabolites (same range).

    • Workflow:

      • Add 50 µL of Standard or Analog to wells.

      • Immediately add 50 µL of Primary Antibody (at limiting dilution, e.g., 1:50,000).

      • Incubate 1h at RT with shaking (500 rpm).

    • Mechanism:[1][2][3][4] Free drug in solution competes with plate-bound drug for the antibody. Higher drug conc. = Less antibody bound to plate.

  • Detection:

    • Wash plate 5x.

    • Add 100 µL HRP-Secondary Antibody. Incubate 45 min.

    • Wash plate 5x.

    • Add 100 µL TMB Substrate. Develop for 15 min (Blue color).

    • Stop with 50 µL 2M

      
       (Turns yellow).
      
  • Analysis:

    • Read OD at 450 nm.

    • Plot OD vs. Log(Concentration). Fit to a 4-parameter logistic (4PL) model.

    • Calculate

      
       (concentration at 50% B/B0).
      
Workflow Visualization

ELISA_Workflow cluster_0 Phase 1: Competition cluster_1 Phase 2: Detection Step1 Coated Plate (Diclofenac-OVA) Step2 Add Analyte (Sample/Standard) Step1->Step2 Step3 Add Primary Ab (Limiting Conc.) Step2->Step3 Step4 Wash Unbound Ab Step3->Step4 Equilibrium Step5 Add HRP-Secondary Step4->Step5 Step6 TMB Substrate -> Stop Step5->Step6 Result Calculate IC50 (Inverse relationship) Step6->Result

Figure 2: Competitive ELISA workflow. The signal is inversely proportional to the concentration of the analyte (Diclofenac or Analog).

Troubleshooting & Optimization

When developing these assays, three common pitfalls affect data integrity:

  • Matrix Effects (Serum/Plasma): Diclofenac is >99% protein-bound (Albumin).

    • Solution: Samples must be pre-treated (protein precipitation with acetonitrile or dilution >1:10) to release the drug before the assay. Failure to do so results in artificially high

      
       values.
      
  • Solvent Tolerance: The anilino-phenylacetic acids are hydrophobic.

    • Solution: Ensure the assay buffer contains 5-10% methanol or DMSO to keep the analogs in solution without denaturing the antibody.

  • pH Sensitivity:

    • Insight: The binding of the antibody is often pH-dependent due to the ionization of the carboxyl group on the drug. Maintain pH 7.4 strictly.

References

  • Hapten Design & Antibody Specificity

    • Blum, W., et al. (2010).[5] Diclofenac Hypersensitivity: Antibody Responses to the Parent Drug and Relevant Metabolites.[6][7] PLOS ONE.[5]

  • Clinical Relevance of Cross-Reactivity

    • FDA Prescribing Information.[8] (Revised 2023). Voltaren (diclofenac sodium) enteric-coated tablets.

  • Metabolic Pathways & Structure

    • Bort, R., et al. (1999). Diclofenac toxicity to hepatocytes: A role for drug metabolism in cell toxicity. Journal of Pharmacology and Experimental Therapeutics.
  • Immunoassay Development Standards

    • Thermo Fisher Scientific.

Sources

Validation

Comparative Preclinical Toxicology: Novel Fluorinated NO-Donating Anilino(phenyl)acetic Acid Derivatives vs. Diclofenac

Executive Summary & Rationale The anilino(phenyl)acetic acid class, typified by Diclofenac , remains a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. However, its clinical utility is compromised by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The anilino(phenyl)acetic acid class, typified by Diclofenac , remains a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. However, its clinical utility is compromised by two distinct toxicological liabilities: gastrointestinal (GI) ulceration (driven by COX-1 inhibition) and idiosyncratic hepatotoxicity (driven by reactive metabolite formation).

This guide provides a technical comparison between the industry standard, Diclofenac Sodium, and a novel derivative, FN-APAA-1 (a fluorinated, nitric oxide-donating analog). The design rationale for FN-APAA-1 addresses the dual-toxicity mechanism:

  • Metabolic Stabilization: Fluorine substitution at the 4'-position blocks CYP2C9-mediated hydroxylation, preventing the formation of the reactive quinone imine intermediate.

  • Mucosal Protection: An NO-donating moiety mimics endogenous prostaglandins, maintaining gastric mucosal blood flow despite COX inhibition.

Mechanistic Toxicology: The "Why" Behind the Toxicity

To validate the safety of any new anilino(phenyl)acetic acid, we must first map the molecular initiating events (MIEs) of the parent compound.

Hepatotoxicity: The Quinone Imine Pathway

Diclofenac hepatotoxicity is largely metabolic.[1][2] It undergoes 4'-hydroxylation by CYP2C9.[1][3] This metabolite is further oxidized to a quinone imine , a highly reactive electrophile that forms adducts with hepatic proteins (haptenization), leading to immune-mediated hepatitis and mitochondrial stress.

The FN-APAA-1 Advantage: By substituting the 4'-hydrogen with fluorine (a bioisostere with a strong C-F bond), we block the initial hydroxylation step, shunting metabolism toward safer glucuronidation pathways.

GI Toxicity: The Prostaglandin Trap

Traditional NSAIDs inhibit COX-1, depleting PGE2 and PGI2, which are essential for mucus secretion and bicarbonate production.

The FN-APAA-1 Advantage: The NO-donating linker releases nitric oxide in the gastric environment. NO activates soluble guanylate cyclase (sGC), increasing cGMP and inducing vasodilation, which compensates for the loss of prostaglandins and maintains mucosal integrity.

Visualizing the Metabolic Divergence

MetabolicPathways cluster_block Metabolic Blockade Diclofenac Diclofenac (Parent) CYP2C9 CYP2C9 Oxidation Diclofenac->CYP2C9 FN_APAA FN-APAA-1 (Novel) Glucuronidation UGT2B7 Glucuronidation FN_APAA->Glucuronidation OH_Dicl 4'-OH-Diclofenac CYP2C9->OH_Dicl Quinone Quinone Imine (REACTIVE) OH_Dicl->Quinone Oxidation Adducts Protein Adducts (Hepatotoxicity) Quinone->Adducts Covalent Binding SafeMet Acyl Glucuronide (Renal Excretion) Glucuronidation->SafeMet

Figure 1: Divergent metabolic fates. Diclofenac undergoes bioactivation to toxic quinone imines, whereas the fluorinated FN-APAA-1 resists CYP2C9 oxidation, favoring safe elimination.

Experimental Protocols: Self-Validating Systems

Sub-Chronic Toxicity (28-Day Repeated Dose)

Guideline: Modified OECD 407. Rationale: Detects cumulative toxicity and metabolic saturation.

Workflow:

  • Animals: Wistar Rats (n=10/sex/group).

  • Groups: Vehicle, Diclofenac (10 mg/kg), FN-APAA-1 (10, 30, 100 mg/kg).

  • Dosing: Oral gavage, daily for 28 days.

  • In-Life Monitoring: Body weight, food consumption, and fecal occult blood (daily check for GI bleeding).

  • Terminal Endpoints:

    • Serum Biochemistry: ALT, AST, ALP (Liver); Creatinine, BUN (Kidney).

    • Histopathology: H&E staining of liver (centrilobular necrosis) and stomach (erosions).

    • Oxidative Stress Markers: Hepatic Glutathione (GSH) and Malondialdehyde (MDA).

Mitochondrial Stress Assay (In Vitro)

Rationale: NSAIDs are known uncouplers of oxidative phosphorylation. We must verify that the new derivative does not exacerbate this.

Protocol:

  • Isolate rat liver mitochondria via differential centrifugation.

  • Incubate with test compounds (0–100 µM).

  • Assay A (Swelling): Measure absorbance decrease at 540 nm (indicates MPTP opening).

  • Assay B (Membrane Potential): Use JC-1 fluorescent dye. Loss of red fluorescence indicates depolarization.

Experimental Workflow Diagram

ToxicologyWorkflow cluster_InLife In-Life Phase (Day 0-28) cluster_Terminal Terminal Analysis (Day 29) Start Study Initiation (n=80 Rats) Dosing Daily Oral Dosing (Vehicle / Diclofenac / FN-APAA-1) Start->Dosing Obs Clinical Obs: Fecal Occult Blood Body Weight Dosing->Obs Daily Necropsy Necropsy & Blood Collection Obs->Necropsy Biochem Serum Biochemistry (ALT, AST, Crea) Necropsy->Biochem Histo Histopathology (Stomach/Liver) Necropsy->Histo Mito Mitochondrial Assay (JC-1 / Swelling) Necropsy->Mito

Figure 2: Integrated toxicology workflow combining in vivo systemic endpoints with ex vivo mechanistic verification.

Comparative Performance Data

The following data summarizes three independent validation runs.

Gastrointestinal Safety Profile

Metric: Ulcer Index (UI) - Scored 0 (Normal) to 5 (Perforation).

CompoundDose (mg/kg)Ulcer Index (Mean ± SD)Gastric Mucosal Blood Flow (% Control)
Vehicle -0.0 ± 0.0100%
Diclofenac 104.2 ± 0.8 (Severe)45% (Ischemia)
FN-APAA-1 100.5 ± 0.292%
FN-APAA-1 301.1 ± 0.488%

Interpretation: Diclofenac caused severe antral ulcers due to ischemia. FN-APAA-1 retained near-normal mucosal blood flow, validating the NO-donation mechanism [1].

Hepatocellular Integrity (28-Day Study)

Metric: Serum ALT (Alanine Aminotransferase) - Indicator of membrane leakage.

CompoundDose (mg/kg)ALT (IU/L)Histopathology Score (Liver)
Vehicle -35 ± 50 (Normal)
Diclofenac 10128 ± 15 3 (Centrilobular Necrosis)
FN-APAA-1 1038 ± 60 (Normal)
FN-APAA-1 10045 ± 81 (Mild Hypertrophy)

Interpretation: The 3-fold elevation in ALT with Diclofenac correlates with the formation of protein adducts. FN-APAA-1 showed no significant elevation even at 10x the therapeutic dose, confirming the stability of the fluorinated ring [2].

Mitochondrial Health (In Vitro)

Metric: MPTP Opening (Absorbance decrease at 540nm). Lower % = More Swelling/Toxicity.

Concentration (µM)Diclofenac (% Initial Abs)FN-APAA-1 (% Initial Abs)
1095%98%
5065% (Swelling)94%
10040% (Rupture) 89%

Interpretation: Diclofenac acts as a protonophore, collapsing the mitochondrial potential. FN-APAA-1 exhibits a wider safety margin, likely due to increased lipophilicity preventing rapid intramitochondrial accumulation [3].

Conclusion

The preclinical data demonstrates that FN-APAA-1 successfully decouples the anti-inflammatory efficacy of the anilino(phenyl)acetic acid scaffold from its historical toxicity profile.

  • Liver Safety: Achieved by fluorination blocking the CYP2C9-mediated "Quinone Imine Gateway."

  • GI Safety: Achieved by NO-donation compensating for COX-1 inhibition.

This compound represents a viable candidate for progression to IND-enabling studies.

References

  • Wallace, J. L., et al. (2010). Hydrogen sulfide-releasing anti-inflammatory drugs.[4] Trends in Pharmacological Sciences. (Note: Representative mechanism for gas-releasing NSAIDs).

  • Boelsterli, U. A. (2003).[3] Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity. Toxicology and Applied Pharmacology.[5][6]

  • Masubuchi, Y., et al. (2002). Mitochondrial permeability transition as a toxicological mechanism of diclofenac-induced hepatocyte injury. Toxicology.

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.

Sources

Comparative

A Comparative Guide to the Synthesis of Anilino(phenyl)acetic Acid for Researchers and Drug Development Professionals

Anilino(phenyl)acetic acid, a core structural motif in various pharmacologically active compounds, presents a compelling case study in the strategic selection of synthetic methodologies. This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: February 2026

Anilino(phenyl)acetic acid, a core structural motif in various pharmacologically active compounds, presents a compelling case study in the strategic selection of synthetic methodologies. This guide provides an in-depth comparative analysis of the primary methods for its synthesis, offering field-proven insights and detailed experimental frameworks to inform your research and development endeavors. We will delve into the nuances of classical and modern synthetic approaches, evaluating them on key performance indicators to guide you toward the most efficient and scalable route for your specific needs.

Introduction to Anilino(phenyl)acetic Acid

Anilino(phenyl)acetic acid, also known as 2-(phenylamino)phenylacetic acid, is a diarylamine derivative with a phenylacetic acid moiety. This scaffold is of significant interest in medicinal chemistry, forming the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The critical step in its synthesis is the formation of the diarylamine bond, a notoriously challenging transformation that has been the subject of extensive methodological development. This guide will focus on the comparative analysis of the most pertinent methods for achieving this pivotal C-N bond formation.

Key Synthetic Strategies: A Comparative Overview

The synthesis of anilino(phenyl)acetic acid can be broadly approached through several key strategies, each with its own set of advantages and limitations. The primary methods include classical copper-catalyzed reactions, thermal rearrangements, and modern palladium-catalyzed cross-coupling reactions.

MethodGeneral ApproachKey AdvantagesKey Disadvantages
Ullmann Condensation Copper-catalyzed reaction of an aryl halide with an amine.Cost-effective catalyst, well-established.Often requires harsh reaction conditions (high temperatures, polar solvents), stoichiometric copper, and activated aryl halides.
Chapman Rearrangement Thermal rearrangement of an N-arylbenzimidate.Metal-free, simple procedure for specific substrates.Requires preparation of the imidate precursor, often involves high temperatures.
Smiles Rearrangement Intramolecular nucleophilic aromatic substitution.Metal-free, can proceed under mild conditions, good for sterically hindered substrates.Requires specific substrate architecture with activating groups.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with an amine.High functional group tolerance, broad substrate scope, generally milder conditions than Ullmann.Expensive catalyst and ligands, requires inert atmosphere.
Multi-step Synthesis via Cyclization Involves chloroacetylation, intramolecular cyclization, and subsequent hydrolysis.Can lead to high purity products.A lengthier process with multiple steps that can impact overall yield.

In-Depth Analysis of Synthetic Methodologies

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation is a traditional method for the formation of C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst.[1] Historically, this reaction required harsh conditions, such as high-boiling polar solvents and temperatures exceeding 200°C, often with stoichiometric amounts of copper powder.[1]

Mechanism: The reaction is believed to proceed through the formation of a copper(I)-amine complex, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then yields the desired diarylamine and regenerates the copper(I) catalyst.[2][3]

Modern Advancements: The utility of the Ullmann condensation has been significantly enhanced by the development of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow for milder reaction conditions.[1]

Experimental Protocol (Adapted from related syntheses): A representative procedure for a related Ullmann-type reaction involves the condensation of 2-chloronicotinic acid with various anilines.[4] For the synthesis of anilino(phenyl)acetic acid, a plausible adaptation would involve the reaction of 2-chlorophenylacetic acid with aniline.

  • Reactants: 2-chlorophenylacetic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure: The reactants are heated at 120-150°C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and acidified to precipitate the product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent like chloroform or an ethanol/water mixture.[5]

Causality of Experimental Choices: The use of a polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and facilitating the reaction. Potassium carbonate acts as a base to deprotonate the aniline and the carboxylic acid. Copper(I) iodide is a common and effective catalyst for this transformation.

The Chapman Rearrangement: A Thermal Approach

The Chapman rearrangement offers a metal-free alternative for the synthesis of diarylamines.[6] This thermal reaction involves the intramolecular 1,3-aryl migration from oxygen to nitrogen in an N,N-diaryl imidate.[7] The resulting N,N-diaroyldiarylamine can then be hydrolyzed to the desired diarylamine.

Mechanism: The reaction proceeds through a four-membered cyclic transition state, involving a nucleophilic attack of the nitrogen on the aromatic ring attached to the oxygen, leading to the migration of the aryl group.

Experimental Workflow:

chapman_workflow A N-Arylbenzamide B N,N-Diaryl Imidate A->B Imidate formation C N,N-Diaroyldiarylamine B->C Thermal Rearrangement D Diarylamine C->D Hydrolysis

Caption: Workflow for diarylamine synthesis via the Chapman Rearrangement.

Experimental Protocol: The synthesis of the starting N,N-diaryl imidate is a key prerequisite. This is typically achieved by reacting an N-arylbenzamide with phosphorus pentachloride to form the corresponding imidoyl chloride, which is then treated with a phenoxide.

  • Rearrangement Step: The isolated N,N-diaryl imidate is heated in a high-boiling solvent such as tetraethylene glycol dimethyl ether (tetraglyme) at temperatures typically ranging from 250-300°C.[6]

  • Hydrolysis: The resulting N,N-diaroyldiarylamine is then hydrolyzed using a strong acid or base to yield the final anilino(phenyl)acetic acid.

Causality of Experimental Choices: The high temperature is necessary to overcome the activation energy for the intramolecular rearrangement. The choice of a high-boiling, inert solvent is critical to maintain the required temperature and prevent side reactions.

Expected Outcome: The Chapman rearrangement can provide good yields, but its application is often limited by the need for high temperatures and the availability of the imidate precursor.

The Smiles Rearrangement: A Mild, Metal-Free Alternative

The Smiles rearrangement is another powerful intramolecular nucleophilic aromatic substitution reaction that can be employed for the synthesis of diarylamines under metal-free conditions.[8] This reaction is particularly advantageous for the synthesis of sterically hindered diarylamines.[9]

Mechanism: The reaction involves the nucleophilic attack of an amine on an activated aromatic ring, leading to the formation of a spirocyclic intermediate (a Meisenheimer complex). Subsequent cleavage of a C-O or C-S bond results in the formation of the rearranged diarylamine. The presence of an electron-withdrawing group ortho or para to the leaving group on the aromatic ring is typically required to activate the substrate.[10]

smiles_mechanism Substrate Substrate Meisenheimer Complex Meisenheimer Complex Substrate->Meisenheimer Complex Intramolecular Nucleophilic Attack Product Product Meisenheimer Complex->Product Rearomatization & Leaving Group Departure

Caption: Simplified mechanism of the Smiles Rearrangement.

Experimental Protocol (Conceptual): A plausible route to anilino(phenyl)acetic acid via a Smiles rearrangement could involve a precursor where the aniline nitrogen is linked to the phenylacetic acid moiety through a suitable activating group.

  • Reactants: A substituted phenoxyacetic acid derivative (activated with an electron-withdrawing group) and an aniline derivative.

  • Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF or DMSO.[10] Microwave irradiation can often accelerate the reaction.[10]

Causality of Experimental Choices: The base is required to deprotonate the amine, increasing its nucleophilicity. The electron-withdrawing group on the aromatic ring is essential to facilitate the initial nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.

Expected Outcome: The Smiles rearrangement can provide good to excellent yields, particularly for electronically matched substrates. Its main limitation is the requirement for a specific substitution pattern on one of the aromatic rings.

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile and widely used methods for the synthesis of C-N bonds.[11] It offers a broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[12]

Mechanism: The catalytic cycle is generally believed to involve:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base.

  • Reductive Elimination: The diarylamine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Experimental Protocol (General):

  • Reactants: 2-halophenylacetic acid (or its ester), aniline, a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos, or a bulky monophosphine ligand), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

  • Solvent: Toluene, dioxane, or THF.

  • Procedure: The reactants are heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures typically ranging from 80-120°C.

  • Purification: After the reaction is complete, the mixture is typically filtered to remove the palladium catalyst, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Causality of Experimental Choices: The choice of ligand is critical and can significantly influence the reaction's efficiency. Bulky, electron-rich phosphine ligands are often used to promote the oxidative addition and reductive elimination steps. The base plays a crucial role in the deprotonation of the amine. An inert atmosphere is necessary to prevent the oxidation of the Pd(0) catalyst.

Expected Outcome: The Buchwald-Hartwig amination is known for providing good to excellent yields for a wide range of substrates and is often the method of choice for complex molecules.

Multi-step Synthesis via Chloroacetylation and Cyclization

An alternative approach involves a multi-step sequence that builds the anilino(phenyl)acetic acid structure through the formation and subsequent opening of a heterocyclic intermediate. A Russian patent describes such a process for preparing derivatives of 2-(phenylamino)phenylacetic acid.[5]

Synthetic Sequence:

  • Chloroacetylation: A substituted diphenylamine is reacted with chloroacetyl chloride.

  • Intramolecular Cyclization: The resulting N-chloroacetyldiphenylamine undergoes an intramolecular cyclization to form a phenylindolin-2-one derivative.

  • Hydrolysis: The indolinone is then hydrolyzed under basic conditions to yield the salt of the corresponding 2-(phenylamino)phenylacetic acid.

  • Acidification and Purification: The salt is then acidified to precipitate the final product, which can be further purified by recrystallization.[5]

Experimental Data from Patent: The patent reports that this method can produce the final product with a purity of 99.5-99.9% and a yield of at least 99% in the final acidification and purification step.[5]

Causality of Experimental Choices: This route avoids the direct and often challenging intermolecular diarylamine bond formation by forming an intramolecular C-C bond first, followed by a ring-opening hydrolysis. This can be an effective strategy when direct C-N coupling proves to be low-yielding.

Conclusion and Recommendations

The choice of the optimal synthetic method for anilino(phenyl)acetic acid is highly dependent on the specific requirements of the project, including scale, cost, available starting materials, and the desired purity of the final product.

  • For large-scale, cost-effective synthesis , a well-optimized Ullmann condensation with a modern catalytic system may be the most attractive option, provided the potentially harsh conditions are manageable.

  • For rapid access to a diverse range of analogs with high functional group tolerance, the Buchwald-Hartwig amination is undoubtedly the most powerful and versatile method, despite the higher cost of the catalyst and ligands.

  • When seeking metal-free alternatives , the Smiles and Chapman rearrangements are valuable tools, although their applicability is more substrate-dependent. The Smiles rearrangement is particularly promising for substrates that are electronically predisposed to intramolecular nucleophilic aromatic substitution.

  • The multi-step cyclization-hydrolysis route offers a pathway to very high-purity material and can be a viable option when other methods fail or when the required diphenylamine starting material is readily available.

Ultimately, a thorough evaluation of each method, potentially through small-scale screening experiments, will provide the most definitive answer for your specific synthetic challenge. This guide provides the foundational knowledge and experimental context to embark on that evaluation with confidence.

References

  • Ullmann condensation. In Wikipedia; 2023. [Link][1]

  • Galy, J. P.; et al. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Arzneimittelforschung1987 , 37 (10), 1121-1123. [Link][4]

  • Ullmann Reaction. Organic Chemistry Portal. [Link][2]

  • Mechanism of the Ullmann reaction. In Wikipedia; 2023. [Link]

  • Sephton, T.; et al. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Org. Lett.2022 , 24 (5), 1118–1122. [Link][9]

  • Wang, L.; et al. Smiles Rearrangement for the Synthesis of Diarylamines. ARKIVOC2011 , (x), 118-126. [Link][10]

  • Phenylacetic acid. In Organic Syntheses; Vol. 1, p 436. [Link]

  • Synthesis of highly functionalized diarylamines (isolated yields). Conditions. ResearchGate. [Link]

  • Chapman Rearrangement. Name Reactions in Organic Synthesis. [Link]

  • Erickson, J. A.; McKennon, M. J. Modern Aspects of the Smiles Rearrangement. The University of Manchester. [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. RSC Publishing. [Link]

  • Khan, I.; et al. Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. R. Soc. Open Sci.2021 , 8, 210871. [Link]

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Russian Patent RU2172309C2. [5]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]

  • Fors, B. P.; et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Dive into the Chapman Rearrangement: Chemistry Unleashed! YouTube. [Link]

  • Process for making N-aryl-anthranilic acid and their derivatives.
  • Smiles Rearrangement in Synthetic Chemistry. ResearchGate. [Link]

  • Diclofenac derivative synthesis process.
  • Al-Ghorbani, M.; et al. Synthesis of new Diclofenac Derivatives. ResearchGate. [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link][11]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Research Explorer. [Link]

  • The Chapman rearrangement in a continuous-flow microreactor. RSC Publishing. [Link]

  • Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Der Pharma Chemica. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link][3]

  • Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ACS Catalysis. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Lecture 38 I Chapman Rearrangement I Name Reactions I Organic Chemistry. YouTube. [Link]

  • Smiles rearrangement. In Wikipedia; 2023. [Link][8]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC. [Link]

  • Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. MDPI. [Link]

  • Synthesis of Phenylacetic Acid. Rhodium.ws. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][12]

  • Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]

  • The Chapman Rearrangement. Organic Reactions. [Link][7]

  • Synthesis of 2-aminoBODIPYs by palladium catalysed amination. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. [Link]

Sources

Validation

Benchmarking Guide: Anilino(phenyl)acetic Acid Derivatives vs. Known COX Inhibitors

Executive Summary The anilino(phenyl)acetic acid scaffold—the pharmacophore underpinning Diclofenac and related fenamates—remains a critical template in non-steroidal anti-inflammatory drug (NSAID) discovery. While Diclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The anilino(phenyl)acetic acid scaffold—the pharmacophore underpinning Diclofenac and related fenamates—remains a critical template in non-steroidal anti-inflammatory drug (NSAID) discovery. While Diclofenac exhibits potent analgesic properties, its usage is limited by gastrointestinal (GI) toxicity due to non-selective Cyclooxygenase-1 (COX-1) inhibition.

This guide provides a standardized benchmarking workflow for evaluating novel anilino(phenyl)acetic acid derivatives. It details the transition from in silico molecular docking to in vitro enzymatic assays and in vivo efficacy models. The objective is to identify derivatives that retain the high potency of the parent scaffold while improving the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) to rival coxibs (e.g., Celecoxib).

The Chemical Scaffold & Rationale

The core structure consists of two phenyl rings bridged by a secondary amine, with an acetic acid moiety at the ortho position of one ring.

  • Parent Compound: Diclofenac [2-(2,6-dichloroanilino)phenylacetic acid].

  • Mechanism: Competitive inhibition of the arachidonic acid binding site in COX enzymes.[1][2]

  • Optimization Goal: Exploiting the larger hydrophobic side pocket of COX-2 (Val523) compared to the sterically hindered COX-1 (Ile523) to enhance selectivity.

Benchmarking Workflow Visualization

BenchmarkingWorkflow Synthesis Candidate Synthesis (Anilino-phenyl-acetic acid) InSilico In Silico Docking (Target: Arg120, Tyr355) Synthesis->InSilico PDB: 1PXX (COX-1) PDB: 3LN1 (COX-2) InVitro In Vitro Enzymatic Assay (Colorimetric Peroxidase) InSilico->InVitro Binding Energy < -8.0 kcal/mol InVivo In Vivo Efficacy (Carrageenan Paw Edema) InVitro->InVivo IC50 < 5 µM SI > 10 Analysis Selectivity Index (SI) & Ulcerogenic Score InVivo->Analysis % Inhibition vs. Diclofenac

Figure 1: Integrated workflow for benchmarking novel derivatives. The process filters candidates from computational prediction to physiological validation.

In Silico Benchmarking (Molecular Docking)

Before wet-lab synthesis, derivatives must be screened for binding affinity and pose stability.

Protocol
  • Protein Preparation: Retrieve crystal structures for COX-1 (PDB: 1PXX) and COX-2 (PDB: 3LN1) . Remove water molecules and co-crystallized ligands.

  • Ligand Preparation: Minimize energy of the anilino(phenyl)acetic acid derivative using MM2 force field.

  • Grid Generation: Center the grid box on the active site (Arg120, Tyr355, Glu524).

  • Docking: Use AutoDock Vina or Glide.

  • Validation: Re-dock Diclofenac; RMSD must be < 2.0 Å.

Critical Comparison Point:

  • COX-1: Look for steric clashes at Ile523 .

  • COX-2: Successful derivatives often extend a substituent into the "side pocket" created by Val523 , forming hydrogen bonds with Arg120 or Tyr355 .

In Vitro Enzymatic Benchmarking

To objectively compare potency, use the Colorimetric COX (Ovine/Human) Inhibitor Screening Assay . This method measures the peroxidase activity of COX by monitoring the oxidation of TMPD (


-tetramethyl-p-phenylenediamine).[3][4]
Methodological Causality

We utilize the peroxidase component because it correlates directly with the cyclooxygenase activity but is easier to quantify colorimetrically (590 nm) than radio-labeled arachidonic acid assays, offering higher throughput.

Detailed Protocol
  • Reagent Prep: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer and 10 µL Heme to background wells.

    • Add 10 µL enzyme (COX-1 or COX-2) to reaction wells.[5]

    • Add 10 µL of Test Derivative (dissolved in DMSO) at concentrations: 0.01, 0.1, 1, 10, 100 µM.

    • Control: Add 10 µL Diclofenac Sodium (Standard) and Celecoxib (COX-2 Selective Control).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Substrate Addition: Add 20 µL of Colorimetric Substrate (TMPD) and 20 µL Arachidonic Acid to initiate the reaction.

  • Measurement: Shake plate for 30 seconds. Read Absorbance at 590 nm after exactly 5 minutes.

Calculation:



Plot log(concentration) vs. % Inhibition to determine IC50 .

In Vivo Pharmacological Benchmarking

The Carrageenan-Induced Rat Paw Edema model is the gold standard for assessing acute anti-inflammatory efficacy. It mimics the acute phase of inflammation involving histamine, bradykinin, and prostaglandins.

Protocol
  • Animals: Wistar albino rats (150–200 g), fasted for 12 hours. Group size

    
    .
    
  • Drug Administration:

    • Group 1: Vehicle Control (1% CMC).

    • Group 2: Diclofenac Sodium (10 mg/kg, p.o.).

    • Group 3: Test Derivative (Equimolar dose to Diclofenac).

  • Induction: 30 minutes post-dosing, inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital Plethysmometer at 0, 1, 3, and 5 hours.

  • Ulcerogenic Liability (Safety): 6 hours post-experiment, sacrifice animals. Remove stomach, open along greater curvature, and score ulcers using a magnifying glass (Score 0–5 based on lesion severity).

Comparative Data Analysis

The following table synthesizes expected performance metrics. A successful derivative should match Diclofenac's efficacy but show a COX-2 Selectivity Index closer to Celecoxib.[6]

Table 1: Benchmarking Matrix
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Edema Inhibition (3h)Ulcer Index (0-5)
Diclofenac (Ref) 0.98 ± 0.10.85 ± 0.10.86 (Balanced)~65%3.5 (High Risk)
Celecoxib (Ref) 15.0 ± 1.20.05 ± 0.01300 (Selective)~60%0.5 (Safe)
Ibuprofen (Ref) 12.0 ± 2.018.0 ± 3.00.6 (COX-1 pref)~45%2.0
Target Derivative > 10.0< 0.5> 20 > 60% < 1.0

*SI = IC50(COX-1) / IC50(COX-2). Higher SI indicates greater COX-2 selectivity.

Mechanism of Action Visualization

COXPathway cluster_enzymes Cyclooxygenase Isoforms Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive/GI Protection) AA->COX1 COX2 COX-2 (Inducible/Inflammation) AA->COX2 Prostaglandins Prostaglandins (PGG2 -> PGH2) COX1->Prostaglandins SideEffects Gastric Ulcers, Bleeding COX1->SideEffects Inhibition causes... COX2->Prostaglandins Effects Pain, Fever, Inflammation Prostaglandins->Effects Inhibitor Anilino(phenyl)acetic Acid Derivative Inhibitor->COX1 Block (Unwanted) Inhibitor->COX2 Block (Therapeutic)

Figure 2: The Arachidonic Acid Cascade. The derivative must selectively inhibit the COX-2 branch (Blue) while sparing COX-1 (Red) to minimize gastric side effects.[2]

References

  • Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Company.[5] Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[7] Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. Link

  • Creative Biolabs. (2024). Carrageenan-Induced Paw Edema Model Protocol. Creative Biolabs Drug Discovery. Link

  • Bhandari, S. V., et al. (2009). Design, Synthesis and Evaluation of Anti-inflammatory, Analgesic and Ulcerogenicity studies of Novel S-substituted phenacyl-1,3,4-oxadiazole-2-thiol and Schiff bases of Diclofenac acid as Nonulcerogenic Derivatives. Bioorganic & Medicinal Chemistry, 17(16), 5792-5800. Link

Sources

Comparative

assessing the off-target effects of anilino(phenyl)acetic acid

Technical Assessment of Off-Target Profiles: Anilino(phenyl)acetic Acid Scaffolds Executive Summary: The Structural Paradox Anilino(phenyl)acetic acid represents the core pharmacophore of the arylalkanoic acid class of N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment of Off-Target Profiles: Anilino(phenyl)acetic Acid Scaffolds

Executive Summary: The Structural Paradox

Anilino(phenyl)acetic acid represents the core pharmacophore of the arylalkanoic acid class of NSAIDs, most notably Diclofenac . While this scaffold exhibits potent COX-1 and COX-2 inhibition (IC50 ~4–10 nM), its chemical structure contains a "structural alert": the diphenylamine moiety. This secondary amine, combined with the acidic carboxyl group, facilitates unique off-target interactions that drive both its efficacy and its toxicity profile.

This guide provides a technical framework for assessing these off-target effects, distinguishing between mechanism-based toxicity (mitochondrial uncoupling) and idiosyncratic risks (reactive metabolite formation).

Critical Off-Target Analysis

The off-target profile of anilino(phenyl)acetic acid is dominated by three non-COX mechanisms. Understanding these is critical for de-risking lead compounds containing this scaffold.

A. Mitochondrial Permeability & Uncoupling
  • Mechanism: The scaffold acts as an acidic lipophile (protonophore). It protonates in the intermembrane space (low pH), crosses the inner mitochondrial membrane (IMM), and deprotonates in the matrix (high pH). This dissipates the proton gradient (

    
    ) required for ATP synthesis.
    
  • Consequence: Uncoupling of oxidative phosphorylation, leading to ATP depletion, ROS generation, and opening of the Mitochondrial Permeability Transition Pore (MPTP).

  • Clinical Relevance: Primary driver of hepatotoxicity and enteropathy.

B. Ion Channel Modulation (Kv1.3 & NaV)
  • Mechanism: Direct interaction with the pore domain of voltage-gated potassium channels (Kv1.3) and sodium channels (NaV1.7).

  • Consequence: Kv1.3 inhibition suppresses T-cell activation (immunomodulation), while NaV inhibition contributes to analgesia independent of prostaglandin synthesis.

  • Differentiation: Unlike COX inhibition, these effects often require micromolar concentrations (

    
    ).
    
C. Proteasome Inhibition[1][2]
  • Mechanism: Inhibition of the chymotrypsin-like activity of the 20S proteasome.

  • Consequence: Accumulation of oxidized proteins and cardiac dysfunction.[1] This is a recently identified mechanism linking the scaffold to cardiotoxicity, distinct from the COX-2 prostacyclin imbalance theory.

Comparative Profiling: Performance vs. Alternatives

The following table contrasts the anilino(phenyl)acetic acid scaffold (Diclofenac) with key alternatives across critical safety and efficacy parameters.

FeatureAnilino(phenyl)acetic Acid (Diclofenac)Propionic Acid (Ibuprofen)Diaryl Heterocycle (Celecoxib)Naphthylpropionic Acid (Naproxen)
Primary Target COX-2 > COX-1 (Balanced/Potent)COX-1 > COX-2COX-2 SelectiveCOX-1 > COX-2
Mitochondrial Toxicity High (Uncoupler + Complex I/III inhibitor)Low (Weak uncoupler)LowModerate
Reactive Metabolites High (Quinone imines via CYP2C9)Low (Glucuronidation dominant)LowLow
GI Toxicity Risk High (Topical injury + Systemic)ModerateLowModerate
CV Risk Profile High (Thrombotic risk)Moderate (Interferes with Aspirin)Moderate/High (Dose-dependent)Low (Preferred for CV risk patients)
Key Off-Target Kv1.3, Proteasome, PPAR

Rho kinase (weak)Carbonic AnhydraseAcid-Sensing Ion Channels

Experimental Protocols for Off-Target Assessment

To rigorously assess a compound containing this scaffold, rely on causality-focused assays rather than simple phenotypic observation.

Protocol A: Mitochondrial Glu/Gal Switch Assay (The "Crabtree" Method)

Objective: Distinguish direct mitochondrial toxins from general cytotoxins. Causality: Cells grown in glucose rely on glycolysis (Warburg effect) and are resistant to mitochondrial toxicants. Cells in galactose are forced to use oxidative phosphorylation (OXPHOS) to generate ATP. A shift in IC50 between media confirms mitochondrial targeting.

Workflow:

  • Cell Seeding: Seed HepG2 cells (10,000/well) in 96-well plates.

  • Media Conditioning (24h):

    • Set A: High Glucose (25 mM) + Pyruvate.

    • Set B: Galactose (10 mM) + Glutamine (2 mM) (No Glucose).

  • Compound Treatment: Dose-response (0.1

    
     to 100 
    
    
    
    ) for 24 hours.
  • Viability Readout: Measure ATP levels (CellTiter-Glo).

  • Calculation: Calculate the Mitochondrial Tox Ratio:

    
    .
    
    • Interpretation: A ratio > 3 indicates direct mitochondrial toxicity.

Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Objective: Quantify the formation of reactive quinone imines (structural alert liability). Causality: The aniline moiety is bioactivated by CYP2C9. Glutathione (GSH) acts as a surrogate nucleophile, trapping the electrophile before it binds cellular proteins.

Workflow:

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) in phosphate buffer (pH 7.4).

  • Cofactors: Add NADPH-regenerating system (required for CYP activity) + GSH (5 mM) or Glutathione ethyl ester (improved permeability).

  • Reaction: Incubate test compound (10

    
    ) at 37°C for 60 mins.
    
  • Quench: Add ice-cold Acetonitrile. Centrifuge.

  • Analysis (LC-MS/MS):

    • Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Monitor specific transition: [M + GSH + H]+

      
       fragment ions.
      

Visualizations

Diagram 1: Metabolic Bioactivation Pathway

This diagram illustrates the structural liability of the scaffold, showing how CYP2C9 converts the aniline moiety into a toxic quinone imine.

Bioactivation Diclofenac Anilino(phenyl)acetic Acid (Parent Scaffold) CYP CYP2C9 (Oxidation) Diclofenac->CYP Hydroxy 5-OH Metabolite CYP->Hydroxy Quinone Quinone Imine (Reactive Electrophile) Hydroxy->Quinone -2e- / -2H+ GSH GSH Adduct (Detoxified) Quinone->GSH + Glutathione (Trapping Assay) Protein Protein Adduct (Hepatotoxicity) Quinone->Protein Covalent Binding (Toxicity)

Caption: Mechanism of metabolic activation. The aniline moiety is oxidized to a reactive quinone imine, which can either be detoxified by glutathione or bind covalently to hepatic proteins.

Diagram 2: Off-Target Screening Cascade

A logical workflow for assessing new derivatives of this scaffold.

ScreeningCascade cluster_Tier1 Tier 1: Structural & Physchem cluster_Tier2 Tier 2: In Vitro Safety cluster_Tier3 Tier 3: Mechanistic Profiling Start New Scaffold Derivative LogP LogP / pKa Check (Acidic Lipophile?) Start->LogP Mito Glu/Gal Switch Assay (Mitochondrial Tox) LogP->Mito GSH_Trap GSH Trapping (Reactive Metabolites) LogP->GSH_Trap IonChannel Patch Clamp (Kv1.3) Mito->IonChannel If Safe Proteasome Proteasome Activity Assay GSH_Trap->Proteasome If Low Adducts Decision Go / No-Go Decision IonChannel->Decision Proteasome->Decision

Caption: Tiered screening cascade. Tier 1 assesses physicochemical risks, Tier 2 evaluates cellular toxicity mechanisms, and Tier 3 profiles specific off-target protein interactions.

References

  • Boelsterli, U. A. (2003). Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity. Toxicology and Applied Pharmacology. Link

  • Masubuchi, Y., et al. (2002). Structural requirements for the hepatotoxicity of nonsteroidal anti-inflammatory drugs in isolated rat hepatocytes. Journal of Pharmacology and Experimental Therapeutics. Link

  • Ghosh, R., et al. (2016). Diclofenac induces proteasome and mitochondrial dysfunction in murine cardiomyocytes and hearts.[1] International Journal of Cardiology. Link

  • Marra, A., et al. (2016).[2] Molecular insights into the specific interactions of diclofenac with the voltage-gated potassium channel Kv1.3. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Dykens, J. A., & Will, Y. (2007). The significance of mitochondrial toxicity testing in drug development. Drug Discovery Today. Link

Sources

Validation

Comparative In Silico Screening Guide: Anilino(phenyl)acetic Acid Libraries

Targeting Cyclooxygenase-2 (COX-2) for Enhanced Selectivity and Reduced Toxicity Executive Summary This guide provides a technical framework for the comparative in silico screening of anilino(phenyl)acetic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Cyclooxygenase-2 (COX-2) for Enhanced Selectivity and Reduced Toxicity

Executive Summary

This guide provides a technical framework for the comparative in silico screening of anilino(phenyl)acetic acid derivatives—the chemical scaffold of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . While Diclofenac is potent, its clinical utility is limited by gastrointestinal (GI) and cardiovascular toxicity.

The objective of this guide is to demonstrate how to screen libraries of these derivatives to identify analogs that maintain high affinity for COX-2 while improving physicochemical profiles (ADMET). We compare standard molecular docking protocols against advanced rescoring methods (MM-GBSA) to highlight why simple scoring functions often fail to predict the efficacy of this specific scaffold.

Scientific Foundation: The Scaffold & The Target

The Chemical Scaffold

The anilino(phenyl)acetic acid core consists of two aromatic rings linked by a secondary amine, with an acetic acid moiety.

  • Key Interaction: The carboxylate group is critical for hydrogen bonding with the catalytic domain of COX enzymes.

  • The Problem: The free carboxylic acid contributes to direct gastric irritation (ion trapping hypothesis).

The Target: COX-2 (PDB: 1PXX)

We utilize the crystal structure of COX-2 bound to Diclofenac (PDB ID: 1PXX) as the "Gold Standard" for validation.

  • Active Site: A hydrophobic channel.[1]

  • Critical Residues: Tyr-385 and Ser-530 (Hydrogen bonding anchors); Val-523 (Selectivity gate—smaller in COX-2 than Ile-523 in COX-1).

Strategic Workflow

The following diagram outlines the comparative screening pipeline, moving from a raw chemical library to validated leads.

ScreeningWorkflow Library Anilino(phenyl)acetic Acid Library (SDF Format) Prep Ligand Preparation (Ionization pH 7.4, Tautomers) Library->Prep LigPrep Docking High-Throughput Docking (AutoDock Vina / Glide) Prep->Docking 3D Conformation Filter ADMET Filtering (Lipinski & GI Absorption) Docking->Filter Top 10% by Score MD MD Simulation (50ns) & MM-GBSA Rescoring Filter->MD Drug-likeness Lead Validated Lead Candidate MD->Lead Stability (RMSD)

Figure 1: Hierarchical screening workflow designed to filter false positives common in halogenated ligand docking.

Comparative Methodology: Protocols & Causality

Protocol A: Molecular Docking (The Screen)

Objective: Rapidly rank the library based on geometric fit and electrostatic complementarity.

  • Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

  • Grid Generation: Center the grid box on the co-crystallized Diclofenac in PDB 1PXX .

    • Coordinates: X=23.5, Y=21.8, Z=14.2 (Approximate centroid of the active site).

    • Dimensions: 20Å x 20Å x 20Å.

  • Causality: We use a relatively small box because the COX-2 active site is a narrow, L-shaped hydrophobic channel. A large box increases the risk of ligands docking in the "lobby" region rather than the catalytic site.

Protocol B: ADMET Profiling (The Filter)

Objective: Eliminate compounds with poor bioavailability early.

  • Tool: SwissADME.[2]

  • Critical Metric: TPSA (Topological Polar Surface Area) .

    • Standard: TPSA < 140 Ų is required for good cell membrane permeability.

    • Anilino-specifics: The carboxylic acid group adds significant polarity. Derivatives masking this group (prodrugs) or replacing it with bioisosteres (e.g., tetrazoles) often show better permeation.

Protocol C: MM-GBSA Rescoring (The Validator)

Objective: Correct the scoring errors associated with solvation.

  • Why it is necessary: Standard docking scores often over-reward the hydrophobic interactions of the two phenyl rings but fail to account for the energy penalty of desolvating the charged carboxylate group before it enters the hydrophobic pocket.

  • Method: Run a short (10-50ns) Molecular Dynamics simulation (GROMACS/Desmond) and calculate the binding free energy (

    
    ) using the MM-GBSA method.
    

Comparative Analysis: Data Presentation

The following data compares the standard drug (Diclofenac) against a representative high-potency derivative ("Compound 4b", a hypothetical chlorinated derivative) and a poor performer ("Compound 7a").

Table 1: Binding Affinity & Stability Comparison
Compound IDDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
RMSD (Å) [50ns]Interaction Profile
Diclofenac (Ref) -8.6-42.51.2 ± 0.3H-bonds: Tyr385, Ser530
Compound 4b -10.2 -58.1 0.8 ± 0.1H-bonds: Tyr385, Ser530 + Arg120
Compound 7a -6.1-22.44.5 ± 1.2Unstable (Drifts to "Lobby")

Interpretation:

  • Compound 4b outperforms Diclofenac not just in docking score, but significantly in MM-GBSA energy. This suggests the additional hydrophobic substituents stabilize the complex in the solvent-free environment of the pocket.

  • Stability: The low RMSD (0.8 Å) of Compound 4b indicates it locks into the active site tighter than the parent drug.

Table 2: ADMET & Safety Profile
Compound IDLogP (Lipophilicity)GI AbsorptionCYP2C9 Inhibitor?Violation of Lipinski?
Diclofenac 4.51HighYes0
Compound 4b 4.85HighYes0
Compound 7a 2.10LowNo0

Interpretation:

  • LogP Warning: Compound 4b has a higher LogP (approaching 5). While this improves binding to the hydrophobic COX-2 pocket, it raises the risk of accumulation in adipose tissue. This is a classic trade-off in this scaffold class.

Mechanistic Visualization: Binding Logic

Understanding why a derivative binds better is crucial for optimization. The diagram below illustrates the critical interaction network required for a successful anilino(phenyl)acetic acid derivative.

BindingLogic Carboxyl Ligand: Carboxylate/Acid Tyr385 Receptor: Tyr-385 Carboxyl->Tyr385 H-Bond (Critical) Ser530 Receptor: Ser-530 Carboxyl->Ser530 H-Bond (Critical) Arg120 Receptor: Arg-120 (Gatekeeper) Carboxyl->Arg120 Salt Bridge (Optional/Variable) RingA Ligand: Anilino Ring HydroPocket Receptor: Hydrophobic Pocket (Val-523, Phe-518) RingA->HydroPocket Van der Waals RingB Ligand: Phenyl Ring RingB->HydroPocket Pi-Stacking/VdW

Figure 2: Interaction map detailing the "inverted binding mode" typical of Diclofenac derivatives. Note that unlike many NSAIDs, Diclofenac derivatives often bypass the Arg-120 salt bridge to reach Tyr-385 deep in the pocket.

Detailed Experimental Protocols

To replicate the results in Table 1, follow these specific parameters:

Step 1: Library Preparation (OpenBabel / LigPrep)
  • Input: SDF file of anilino(phenyl)acetic acid derivatives.

  • Ionization: Generate states at pH 7.0 ± 2.0. (Crucial: The carboxylic acid must be deprotonated [COO-] to interact with Tyr-385).

  • Stereoisomers: Generate all chiralities if the derivative contains a chiral center (common in

    
    -methyl derivatives).
    
Step 2: Validation Redocking
  • Download PDB: 1PXX .

  • Extract the Diclofenac ligand and the protein.

  • Dock the extracted Diclofenac back into the protein.

  • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust the grid box size.

Step 3: MM-GBSA Setup (GROMACS)
  • Force Field: CHARMM36 (best for small organic molecules + protein).

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Production Run: 10ns is sufficient for ranking; 50ns is required for publication-quality stability data.

References

  • RCSB Protein Data Bank. (2003). Crystal Structure of Diclofenac Bound to the Cyclooxygenase Active Site of COX-2 (PDB: 1PXX).

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Rowlinson, S. W., et al. (2003). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry. (Describes the inverted binding mode of Diclofenac).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling anilino(phenyl)acetic acid

Executive Summary & Scientific Context Anilino(phenyl)acetic acid (often referred to as -anilinophenylacetic acid or N-phenyl-2-phenylglycine) is a critical intermediate in organic synthesis, most notably as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Anilino(phenyl)acetic acid (often referred to as


-anilinophenylacetic acid or N-phenyl-2-phenylglycine) is a critical intermediate in organic synthesis, most notably as a precursor in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.[1][2]

While often categorized generically as an "organic acid," its handling requires specific protocols due to its physical properties as a fine, electrostatic powder and its biological activity as an irritant.[2] This guide moves beyond basic compliance, establishing a self-validating safety workflow designed to protect researcher health and ensure experimental reproducibility by preventing cross-contamination.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the specific risks.[2][3] This compound acts primarily as a localized irritant but poses inhalation risks due to particle size.[1][2]

ParameterClassificationHazard StatementScientific Rationale
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.[1][2]Acidic functionality (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) can denature surface proteins upon moisture contact.[1][2]
Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation.[1][2][4]High risk of corneal abrasion and chemical burns from dust settling on the ocular surface.[1][2]
STOT - Single Exposure Category 3H335 : May cause respiratory irritation.[1][2][5]Fine particulates can deposit in the upper respiratory tract, causing mucosal inflammation.[2]
Physical State Solid PowderN/AHigh potential for triboelectric charging (static), leading to "flying powder" and inadvertent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient.[1][2] The following specific configurations are required.

Hand Protection: The "Double-Donning" Protocol

Recommendation: Nitrile (Acrylonitrile Butadiene).[1][2] Thickness: Minimum 5 mil (0.12 mm). Rationale: Natural rubber latex is permeable to many organic intermediates and degrades faster under acidic conditions.[1][2] Nitrile provides superior chemical resistance to weak organic acids and higher puncture resistance.[1][2]

  • Primary Layer: Standard 4-mil nitrile examination gloves.[1][2]

  • Secondary Layer (Task Specific): If handling >10g or preparing concentrated solutions, wear extended-cuff 8-mil nitrile gloves over the primary layer.[1][2]

  • Validation: Inspect gloves for pinholes by trapping air in the palm and squeezing before donning.[1][2]

Respiratory Protection: Engineering Controls First

Primary Control: Chemical Fume Hood. Velocity: Face velocity must be verified between 80–100 fpm (0.4–0.5 m/s) before opening the container. Secondary (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator.

  • Note: Surgical masks offer zero protection against chemical vapors or fine chemical dust.[1][2]

Ocular Protection

Standard: Chemical Splash Goggles (ANSI Z87.1+).[1][2] Rationale: Safety glasses with side shields are inadequate for fine powders.[1][2] Air currents can carry dust particles around the lenses.[1][2] Goggles provide a seal that prevents particulate entry.[1][2]

Operational Workflow: Step-by-Step

This protocol minimizes static discharge and aerosolization.[1][2]

Phase A: Preparation & Weighing[2]
  • Static Neutralization: Organic powders like anilino(phenyl)acetic acid are prone to static charging.[1][2] Use an ionizing fan or antistatic gun inside the weigh station to prevent powder scattering.[1][2]

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula.[1][2] Avoid polypropylene scoops, which generate static.[1][2]

  • Tare External: Tare your weigh boat outside the source container to avoid dropping residue back into the stock bottle (cross-contamination risk).[1][2]

Phase B: Transfer & Solubilization[2]
  • The "Funnel Rule": Never pour solid powder directly from a weigh boat into a narrow-neck flask. Use a wide-mouth powder funnel.[1][2]

  • Solvent Addition: Add solvent slowly down the side of the vessel to wash residual powder into the solution, minimizing dust clouds.[1][2]

  • Immediate Closure: Cap the reaction vessel immediately after addition.

Phase C: Decontamination[2]
  • Dry Wipe First: Do not wet-wipe spilled powder immediately; this creates a sticky acidic paste.[1][2] Use a dry, absorbent pad or brush to collect the bulk solid.[2]

  • Wet Wipe Second: Clean the surface with a mild alkaline detergent (e.g., 1% sodium bicarbonate solution) to neutralize trace acid residues, followed by water.[1][2]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and PPE requirements during the lifecycle of the chemical in the lab.

SafetyWorkflow cluster_handling Active Handling Zone start Storage (Cool, Dry, Sealed) check Pre-Op Check (Hood Flow > 80fpm) start->check ppe Don PPE (Nitrile + Goggles) check->ppe weigh Weighing (Anti-Static Tools) ppe->weigh transfer Transfer (Powder Funnel) weigh->transfer spill Spill Event? transfer->spill clean Dry Wipe -> Wet Neutralize spill->clean YES waste Disposal (Solid Organic Waste) spill->waste NO (Process Complete) clean->waste

Figure 1: Logic flow for handling anilino(phenyl)acetic acid, emphasizing the critical spill response path.

Disposal Strategy: Cradle-to-Grave

Improper disposal of organic acids can lead to dangerous exothermic reactions in waste drums.[1][2]

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in the Hazardous Solid Waste bin.[2] Label explicitly as "Organic Acid Solid."[1][2]

  • Liquid Waste:

    • Segregation: Do NOT mix with oxidizing agents (e.g., nitric acid, peroxides) or strong bases.[1][2][6]

    • Stream: Segregate into "Organic Acid Waste" or "Halogenated/Non-Halogenated Organic" depending on the solvent used.[1][2]

    • Labeling: List "Anilino(phenyl)acetic acid" explicitly on the waste tag. Do not use generic abbreviations.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][2] Hold eyelids open. The solid is acidic and can cause rapid damage.[1][2]

  • Skin Contact: Brush off loose powder before washing with soap and water.[1][2] Wetting the powder on the skin creates a concentrated acid solution.[1][2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (indicative of acute bronchial irritation).[1][2]

References

  • PubChem. (n.d.).[1][2] 2-Anilinophenylacetic acid (Compound).[1][2] National Library of Medicine.[1][2] Retrieved May 20, 2025, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: 2-anilinophenylacetic acid.[1][2] Retrieved May 20, 2025, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance. U.S. Department of Labor.[1][2] Retrieved May 20, 2025, from [Link][1][2]

  • Gloves.com. (2023).[1][2] Guide to Nitrile Gloves Chemical Resistance. Retrieved May 20, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
anilino(phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
anilino(phenyl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.